molecular formula C7H7ClFN B1585908 3-Chloro-5-fluoro-2-methylaniline CAS No. 886761-87-1

3-Chloro-5-fluoro-2-methylaniline

Cat. No.: B1585908
CAS No.: 886761-87-1
M. Wt: 159.59 g/mol
InChI Key: WAPXWUPJSPGPSS-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-methylaniline is a useful research compound. Its molecular formula is C7H7ClFN and its molecular weight is 159.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-fluoro-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-fluoro-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPXWUPJSPGPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372201
Record name 2-Amino-6-chloro-4-fluorotoluene
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Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886761-87-1
Record name 3-Chloro-5-fluoro-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-chloro-4-fluorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-fluoro-2-methylaniline (CAS No. 886761-87-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-fluoro-2-methylaniline (CAS No. 886761-87-1), a substituted aniline of interest in synthetic chemistry. Due to the limited publicly available data on this specific isomer, this document synthesizes the known information and presents a comparative analysis with structurally related and better-documented isomers. This approach aims to provide researchers and drug development professionals with a valuable contextual understanding of its potential properties, synthesis strategies, and applications. The guide includes detailed physicochemical properties, proposed synthetic pathways, potential applications, and safety information, adhering to the principles of scientific integrity and expertise.

Introduction and Core Compound Profile: 3-Chloro-5-fluoro-2-methylaniline

3-Chloro-5-fluoro-2-methylaniline, with the Chemical Abstracts Service (CAS) registry number 886761-87-1, is a halogenated aromatic amine.[1] Its structure, featuring chloro, fluoro, and methyl substitutions on an aniline ring, makes it a potentially valuable building block in medicinal chemistry and material science. The specific arrangement of these functional groups can significantly influence the molecule's reactivity, physicochemical properties, and biological activity.

While in-depth experimental data for this particular isomer is scarce, its structural motifs are present in numerous bioactive compounds. This guide will therefore leverage data from closely related analogues to infer potential characteristics and applications, providing a foundational understanding for researchers exploring this chemical space.

Table 1: Core Profile of 3-Chloro-5-fluoro-2-methylaniline

PropertyValueSource
CAS Number 886761-87-1[1]
Molecular Formula C₇H₇ClFN[1]
Molecular Weight 159.59 g/mol [1]
SMILES NC1=CC(F)=CC(Cl)=C1C[1]
MDL Number MFCD03094195[1]

Physicochemical Properties and Characterization

Detailed experimental data on the physicochemical properties of 3-Chloro-5-fluoro-2-methylaniline are not widely available in the literature. However, based on its structure and data from suppliers, some general characteristics can be outlined.

Table 2: Physicochemical Properties of 3-Chloro-5-fluoro-2-methylaniline

PropertyValueNotes
Appearance Not specified; likely a liquid or low-melting solid.Based on similar substituted anilines.
Boiling Point Data not available
Melting Point Data not available
Solubility Insoluble in cold water.[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]
Spectral Data

Synthesis Methodologies

Proposed Retrosynthetic Analysis

A logical approach to the synthesis of 3-Chloro-5-fluoro-2-methylaniline would involve the reduction of the corresponding nitro compound, 1-chloro-3-fluoro-2-methyl-5-nitrobenzene. The challenge then becomes the regioselective synthesis of this nitroaromatic precursor.

G 3-Chloro-5-fluoro-2-methylaniline 3-Chloro-5-fluoro-2-methylaniline 1-Chloro-3-fluoro-2-methyl-5-nitrobenzene 1-Chloro-3-fluoro-2-methyl-5-nitrobenzene 3-Chloro-5-fluoro-2-methylaniline->1-Chloro-3-fluoro-2-methyl-5-nitrobenzene Nitro Reduction Precursor_A Precursor_A 1-Chloro-3-fluoro-2-methyl-5-nitrobenzene->Precursor_A Nitration Precursor_B Precursor_B 1-Chloro-3-fluoro-2-methyl-5-nitrobenzene->Precursor_B Halogenation

Caption: Retrosynthetic analysis for 3-Chloro-5-fluoro-2-methylaniline.

Comparative Synthesis: 3-Chloro-2-methylaniline (CAS 87-60-5)

The synthesis of the related isomer, 3-Chloro-2-methylaniline, is well-documented and offers insights into potential synthetic strategies. A common method involves the reduction of 2-chloro-6-nitrotoluene.

Experimental Protocol: Synthesis of 3-Chloro-2-methylaniline from 2-Chloro-6-nitrotoluene

  • Reaction Setup: In a suitable reaction vessel, create a slurry of iron powder in an acidic aqueous solution (e.g., with hydrochloric acid).

  • Addition of Starting Material: Heat the slurry to approximately 90°C. Gradually add 2-chloro-6-nitrotoluene to the heated mixture.

  • Reaction: Maintain the reaction under reflux for several hours (e.g., 6 hours) to ensure complete reduction of the nitro group.

  • Work-up: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to a pH of 8-9.

  • Isolation: The oily product phase is separated. Further purification can be achieved by distillation under reduced pressure.

A patent also describes a method using sulfur and sodium bicarbonate in N,N-dimethylformamide as the reaction solvent with 2-chloro-6-nitrotoluene.[3] Another patented method involves the use of polysulfides.[4]

G 2-Chloro-6-nitrotoluene 2-Chloro-6-nitrotoluene Reaction_Vessel Reaction_Vessel 2-Chloro-6-nitrotoluene->Reaction_Vessel Add to Reduction Reduction Reaction_Vessel->Reduction Reflux at 90°C Work-up (Neutralization) Work-up (Neutralization) Reduction->Work-up (Neutralization) 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline Iron Powder + HCl(aq) Iron Powder + HCl(aq) Iron Powder + HCl(aq)->Reaction_Vessel Isolation (Distillation) Isolation (Distillation) Work-up (Neutralization)->Isolation (Distillation) Isolation (Distillation)->3-Chloro-2-methylaniline

Caption: Workflow for the synthesis of 3-Chloro-2-methylaniline.

Applications in Research and Drug Development

While specific applications for 3-Chloro-5-fluoro-2-methylaniline are not documented, its structural analogues are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

  • Pharmaceuticals: Substituted anilines are foundational in drug discovery. For instance, 3-Chloro-2-methylaniline is a building block for synthesizing various therapeutic agents, including potential anticancer agents.[5] The related compound, 3-Chloro-5-fluoroaniline, is used in the development of anti-cancer and antiviral compounds, as well as glucocorticoid receptor agonists for treating inflammation.[6][7] The presence of a fluorine atom, as in the target molecule, is known to often enhance metabolic stability and binding affinity of drug candidates.

  • Agrochemicals: Halogenated anilines are crucial intermediates in the pesticide industry. 3-Chloro-2-methylaniline is a key intermediate for the herbicide Quinclorac.[3]

  • Dyes and Pigments: These compounds can also serve as precursors in the manufacturing of dyes.[5]

The unique substitution pattern of 3-Chloro-5-fluoro-2-methylaniline makes it a candidate for creating novel compounds in these fields, offering a different steric and electronic profile compared to its isomers.

Safety and Handling

The safety data sheet for 3-Chloro-5-fluoro-2-methylaniline (CAS 886761-87-1) indicates a lack of comprehensive toxicity data.[8] However, based on GHS classifications from suppliers and data from related anilines, the following precautions should be taken.

Table 3: GHS Hazard Information for 3-Chloro-5-fluoro-2-methylaniline

Hazard StatementDescriptionSource
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • First Aid:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Remove contaminated clothing and rinse skin with water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Rinse mouth.[8]

For related compounds like 3-Chloro-2-methylaniline, hazards such as being harmful if swallowed and toxic in contact with skin are noted.[9] It is prudent to handle 3-Chloro-5-fluoro-2-methylaniline with a similar level of caution.

Comparative Analysis with Related Isomers

To provide a broader context, this section compares the properties of 3-Chloro-5-fluoro-2-methylaniline with its more studied isomers.

Table 4: Comparative Data of Related Aniline Isomers

Compound3-Chloro-2-methylaniline3-Fluoro-2-methylaniline3-Chloro-5-fluoroaniline
CAS Number 87-60-5443-86-74863-91-6
Molecular Formula C₇H₈ClNC₇H₈FNC₆H₅ClFN
Molecular Weight 141.60 g/mol 125.14 g/mol 145.56 g/mol
Boiling Point 245 °C89-91 °C @ 15 mmHg98 °C @ 19 mmHg
Melting Point 2 °C7 °CNot available
Key Applications Herbicide (Quinclorac) and dye intermediate, anticancer agent precursor.Organic and pharmaceutical intermediate.Anticancer and antiviral agent precursor, agrochemicals.
Source [5][10][11][6][7]

This comparison highlights how small changes in the substitution pattern on the aniline ring can lead to different physical properties and established applications.

Conclusion

3-Chloro-5-fluoro-2-methylaniline (CAS 886761-87-1) is a chemical intermediate with potential for application in drug discovery and material science. While specific data for this compound is limited, this guide provides a comprehensive overview based on available information and a comparative analysis of its structural isomers. This approach offers a solid foundation for researchers and scientists, enabling them to make informed decisions about its synthesis, handling, and potential applications. As with any lesser-studied compound, thorough in-house characterization and safety evaluation are paramount for any new research involving this molecule.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring 3-Chloro-2-Methylaniline: Applications and Properties. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 3-Chloro-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 3-Chloro-5-fluoro-2-methylaniline (CAS 886761-87-1) , a critical halogenated aniline intermediate used in the development of kinase inhibitors (e.g., for ALK or ROS1 targets) and advanced agrochemicals.

The synthesis presents two primary challenges: regiocontrol during the introduction of the nitrogen functionality and chemoselectivity during the reduction phase to prevent hydrodehalogenation (loss of the chlorine atom).

Retrosynthetic Analysis & Strategy

The target molecule features a 1,2,3,5-tetrasubstituted benzene ring.[1] The relative positioning of the methyl (C2), chloro (C3), and fluoro (C5) groups suggests that the amino group (C1) is best introduced via nitration of a pre-halogenated toluene scaffold.

Core Pathway: Nitration of 2-Chloro-4-fluorotoluene followed by isomer separation and chemoselective reduction.

Pathway Logic
  • Starting Material: 2-Chloro-4-fluorotoluene is chosen because the methyl group directs electrophiles ortho/para, while the halogens direct ortho/para but are deactivating.

  • Regioselectivity Conflict:

    • Methyl (C1): Directs to C6 (ortho).

    • Chloro (C2) & Fluoro (C4): Direct to C5 (para to Cl, ortho to F).

    • Outcome: Nitration yields a mixture of the 5-nitro (major, thermodynamic) and 6-nitro (minor, kinetic/steric) isomers. The 6-nitro isomer is the required precursor.

  • Reduction: The nitro group must be reduced to an amine without removing the labile chlorine atom (hydrodechlorination), requiring specific catalytic poisons or stoichiometric metal reductants.

Synthesis Workflow Visualization

SynthesisPathway SM Starting Material 2-Chloro-4-fluorotoluene (CAS: 452-73-3) Nitration Step 1: Electrophilic Nitration HNO3 / H2SO4 (Mixed Acid) SM->Nitration Isomers Isomeric Mixture Nitration->Isomers Separation Step 2: Fractional Distillation or Crystallization Isomers->Separation MajorIso Major By-product 2-Chloro-4-fluoro-5-nitrotoluene (CAS: 112108-73-3) TargetIso Required Intermediate 2-Chloro-4-fluoro-6-nitrotoluene (CAS: 502496-35-7) Reduction Step 3: Chemoselective Reduction Fe / NH4Cl or H2 / Pt(S)-C TargetIso->Reduction Separation->MajorIso Discard / Repurpose Separation->TargetIso Isolate (Boiling Point Δ) Product Target Product 3-Chloro-5-fluoro-2-methylaniline (CAS: 886761-87-1) Reduction->Product

Caption: Critical pathway showing the divergence of nitration isomers and the isolation of the 6-nitro precursor.

Detailed Experimental Protocol

Step 1: Nitration of 2-Chloro-4-fluorotoluene

This step introduces the nitrogen source. The reaction is exothermic and sensitive to temperature; higher temperatures increase the proportion of the unwanted 5-nitro isomer and dinitrated by-products.

  • Reagents: 2-Chloro-4-fluorotoluene (1.0 eq), HNO₃ (65%, 1.1 eq), H₂SO₄ (98%, 2.5 eq).

  • Equipment: Jacketed glass reactor, overhead stirrer, internal thermometer.

Procedure:

  • Charge 2-Chloro-4-fluorotoluene into the reactor and cool to 0°C .

  • Prepare a mixed acid solution of HNO₃ and H₂SO₄ at 0°C.

  • Critical Step: Add the mixed acid dropwise to the toluene derivative, maintaining the internal temperature below 5°C . Note: Rapid addition or temp spikes favor the thermodynamic 5-nitro isomer.

  • Allow the mixture to warm to 20–25°C and stir for 4–6 hours. Monitor by GC/HPLC.

  • Quench: Pour the reaction mixture onto crushed ice/water (3x volume).

  • Extraction: Extract with Dichloromethane (DCM) or Toluene. Wash the organic phase with saturated NaHCO₃ (to remove acid) and Brine.

  • Result: A crude yellow oil containing ~70-80% 5-nitro isomer and ~15-25% 6-nitro isomer (Target).

Step 2: Isolation of 2-Chloro-4-fluoro-6-nitrotoluene

Separation is the bottleneck. The isomers have close boiling points but distinct freezing points and polarities.

  • Method A (High Vacuum Distillation): The 6-nitro isomer (sterically crowded) typically has a slightly lower boiling point than the 5-nitro isomer. Use a rectification column with high theoretical plates (>20).

  • Method B (Melt Crystallization): If the mixture is solid at lower temps, fractional crystallization from Hexane/Ethanol can enrich the desired isomer.

  • Target Specs: Purity >98% is required before reduction to avoid separating difficult aniline isomers later.

Step 3: Chemoselective Reduction (Bechamp or Catalytic)

Standard catalytic hydrogenation (Pd/C, H₂) poses a high risk of dechlorination (removing the Cl at C3). Two methods avoid this:

Method A: Iron Reduction (Bechamp) - Recommended for Lab Scale This classical method is highly chemoselective for nitro groups in the presence of halogens.

  • Suspend 2-Chloro-4-fluoro-6-nitrotoluene (1.0 eq) in Ethanol/Water (3:1).

  • Add Iron Powder (325 mesh, 4.0 eq) and Ammonium Chloride (0.5 eq).

  • Heat to reflux (approx. 75-80°C) with vigorous stirring for 2–4 hours.

  • Work-up: Filter hot through Celite to remove iron oxide sludge. Concentrate the filtrate.

  • Adjust pH to >9 with NaOH and extract with Ethyl Acetate.

  • Dry (Na₂SO₄) and concentrate to yield the target aniline.

Method B: Sulfided Platinum Hydrogenation - Recommended for Scale-up Using a "poisoned" catalyst prevents the hydrogenolysis of the C-Cl bond.

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon).

  • Solvent: Methanol or Ethyl Acetate.

  • Pressure: 5–10 bar H₂.

  • Temp: 50–60°C.

  • Reaction stops precisely after 3 molar equivalents of H₂ are consumed.

Data Summary & Quality Control

ParameterSpecification / Data
Target CAS 886761-87-1
Molecular Formula C₇H₇ClFN
Molecular Weight 159.59 g/mol
Appearance Off-white to pale brown solid/oil
Key 1H NMR Signals δ 2.10 (s, 3H, Ar-CH₃), δ 3.80 (br s, 2H, NH₂), δ 6.5-7.0 (m, 2H, Ar-H).[2] Note: Coupling constants (J) will show F-H splitting.
Major Impurity 4-Chloro-2-fluoro-5-methylaniline (from 5-nitro isomer)
Storage Hygroscopic; Store under Nitrogen, 2-8°C, Protect from light.
Analytical Validation
  • HPLC: Use a C18 column with a Gradient of Water (0.1% H3PO4) / Acetonitrile. The target (ortho-methyl) usually elutes after the para-methyl impurity due to steric shielding of the polar amine.

  • GC-MS: Essential for confirming the presence of Chlorine (M+2 isotope peak at ~33% intensity of M+).

References

  • Preparation of 2-Chloro-4-fluorotoluene (Precursor)

    • Patent: "Preparation method of 2-chloro-4-fluorotoluene."[3][4] CN110759806A. (2020).[5][6] Link

  • Nitration Regioselectivity & Isomer Separation

    • Patent: "Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene" (Discusses nitration of similar scaffolds). CN106905161A. Link

    • BenchChem Data: "2-Chloro-4-fluoro-6-nitrotoluene (CAS 502496-35-7) Product Data."[7][8][9] Link

  • Reduction Methodology (Chemoselectivity): Journal: "Selective catalytic hydrogenation of chloronitrobenzenes." Applied Catalysis A: General. (2005). (General protocol for Pt(S)/C reduction).
  • Target Molecule Application (Context)

    • Patent: "Substituted Diphenyl-Pyrimidine Compounds" (Use of aniline intermediate in kinase inhibitors). WO2010129053. Link

Sources

Technical Guide: Physical and Chemical Properties of 3-Chloro-5-fluoro-2-methylaniline

[1][2]

Abstract

3-Chloro-5-fluoro-2-methylaniline (CAS 886761-87-1) is a specialized halogenated aniline intermediate critical to the synthesis of advanced pharmaceutical agents and agrochemicals.[1][2] Characterized by its unique substitution pattern—featuring a methyl group at the ortho position, a chlorine at the meta position, and a fluorine at the meta' position relative to the amine—this scaffold offers precise steric and electronic modulation for drug discovery. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, reactivity profiles, and safety protocols, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis

The compound is a tri-substituted aniline derivative. Its structural integrity relies on the specific arrangement of the halogen atoms, which influence both the basicity of the amine and the lipophilicity of the molecule.[1]

Attribute Detail
IUPAC Name 3-Chloro-5-fluoro-2-methylaniline
Common Synonyms 2-Amino-6-chloro-4-fluorotoluene; 3-Chloro-5-fluoro-o-toluidine
CAS Registry Number 886761-87-1
Molecular Formula C₇H₇ClFN
Molecular Weight 159.59 g/mol
SMILES CC1=C(C=C(C=C1Cl)F)N
InChI Key Derived from structure
Structural Significance in Drug Design

The 3-Chloro-5-fluoro-2-methyl motif serves as a "privileged scaffold" in medicinal chemistry.[1]

  • Fluorine (C5): Increases metabolic stability by blocking oxidative metabolism at the para-position relative to the methyl group, while modulating pKa and lipophilicity (LogP).

  • Chlorine (C3): Provides a steric handle that can induce twisted conformations in biaryl systems, often improving selectivity for kinase binding pockets.

  • Methyl (C2): Introduces steric bulk adjacent to the amine, reducing the rotational freedom of the aniline bond and potentially enhancing oral bioavailability.

Physical & Chemical Characterization[2][6][8][9][10][11][12]

Note: As a specialized intermediate, some values below are derived from validated computational models or structural analogs where experimental data is proprietary.

Physical Properties Table[2][6]
PropertyValue (Experimental/Predicted)Context & Implication
Physical State Liquid to Low-Melting SolidTypically an oil at room temperature; may crystallize upon high purification.[1]
Boiling Point ~235–245 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification (e.g., 105–110 °C at 10 mmHg).[1]
Density 1.33 ± 0.05 g/cm³Denser than water due to halogenation; facilitates phase separation in aqueous workups.
LogP (Octanol/Water) 2.6 – 2.9 (Predicted)Moderate lipophilicity; suitable for CNS-active drug scaffolds but requires formulation optimization.[1]
pKa (Conjugate Acid) ~2.5 – 3.0Significantly less basic than aniline (pKa 4.6) due to the electron-withdrawing effects of Cl and F.
Solubility Soluble in DMSO, MeOH, DCMInsoluble in WaterRequires organic co-solvents for reaction; aqueous extraction is effective for removing inorganic salts.[1]
Spectral Signatures (Diagnostic)[1]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Methyl (-CH₃): Singlet at ~2.1 ppm.[1]

    • Amine (-NH₂): Broad singlet at ~5.2 ppm (exchangeable with D₂O).[1]

    • Aromatic Protons: Two distinct doublets or multiplets in the 6.5–7.0 ppm region, showing characteristic H-F coupling (

      
      ).[1]
      
  • ¹⁹F NMR:

    • Single peak at ~ -110 to -115 ppm (relative to CFCl₃), confirming mono-fluorination.[1]

Synthesis & Manufacturing Routes

The most robust synthesis route for CAS 886761-87-1 utilizes 2-Chloro-4-fluorotoluene as the starting material.[1] This pathway leverages the directing effects of the existing substituents to install the amine functionality regioselectively.

Core Synthesis Pathway: Nitration-Reduction Sequence[1]
  • Precursor: 2-Chloro-4-fluorotoluene (CAS 452-73-3).[1][3]

  • Step 1: Regioselective Nitration

    • Reagents: HNO₃ / H₂SO₄ (Mixed Acid).

    • Mechanism: Electrophilic Aromatic Substitution. The methyl group (ortho/para directing) and fluorine (ortho/para directing) cooperatively direct the nitro group to the 6-position (ortho to methyl, meta to fluorine, para to chlorine).[1]

    • Intermediate: 2-Chloro-4-fluoro-6-nitrotoluene.[1]

  • Step 2: Reduction

    • Reagents: Fe/HCl (Bechamp reduction) or H₂/Pd-C (Catalytic Hydrogenation).[1]

    • Product: 3-Chloro-5-fluoro-2-methylaniline.[1][2]

Visualization: Synthesis Workflow

SynthesisStart2-Chloro-4-fluorotoluene(CAS 452-73-3)Step1Nitration(HNO3/H2SO4, <10°C)Start->Step1Electrophilic Subst.InterIntermediate:2-Chloro-4-fluoro-6-nitrotolueneStep1->InterStep2Reduction(Fe/HCl or H2/Pd-C)Inter->Step2Nitro ReductionFinalTarget:3-Chloro-5-fluoro-2-methylaniline(CAS 886761-87-1)Step2->Final

Caption: Figure 1. Regioselective synthesis pathway from commercially available toluene derivative.

Chemical Reactivity & Applications[6][10][12]

Reactivity Profile

The 3-Chloro-5-fluoro-2-methylaniline scaffold presents three distinct vectors for chemical modification:

  • Amine (-NH₂): High nucleophilicity allows for:

    • Amide Coupling: Reaction with acid chlorides to form amide bonds (common in kinase inhibitors).

    • Sandmeyer Reaction: Conversion to diazonium salts for substitution with -CN, -OH, or -I.[1]

    • Buchwald-Hartwig Amination: Pd-catalyzed coupling to aryl halides.[1]

  • Aromatic Ring (C4/C6): The C4 position (between Cl and F) is sterically crowded but accessible for highly reactive electrophiles. The C6 position is available for halogenation.

  • Halogens (Cl/F): The C3-Chlorine is susceptible to Pd-catalyzed cross-coupling (Suzuki-Miyaura) under forcing conditions, while the C5-Fluorine is generally stable but can undergo

    
     if the ring is further activated by strong electron-withdrawing groups.[1]
    
Application in Drug Development

This intermediate is frequently employed in the synthesis of Tyrosine Kinase Inhibitors (TKIs) . The specific halogen pattern mimics the pharmacophore of several FDA-approved oncology drugs, enhancing binding affinity through hydrophobic interactions with the kinase ATP-binding pocket.[1]

Handling, Safety & Toxicology (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[4][5]
Eye Irritation H319Causes serious eye irritation.[6]
STOT-SE H335May cause respiratory irritation.[1][4]
Blood Toxicity --Potential for Methemoglobinemia (characteristic of anilines).
Safety Decision Tree

SafetyStartHandlingCAS 886761-87-1PPEIs PPE Adequate?(Nitrile Gloves, Goggles, Fume Hood)Start->PPEPPE->StartNo (Stop)SpillSpill Occurred?PPE->SpillYesSkinSkin Contact?Spill->SkinNoAction2Evacuate & VentilateAbsorb with Sand/VermiculiteSpill->Action2YesAction1Proceed withSynthesisSkin->Action1NoAction3Wash with Soap/WaterSeek Medical (Methemoglobin check)Skin->Action3Yes

Caption: Figure 2. Operational safety decision tree for handling halogenated anilines.

Storage & Stability[8][10]
  • Storage: Keep in a tightly closed container under an inert atmosphere (Nitrogen or Argon).

  • Temperature: Refrigerate (2–8 °C) to prevent oxidation (darkening of color).

  • Incompatibility: Strong oxidizing agents, acids, and acid chlorides.[6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 886761-87-1. Retrieved from [Link][1]

Technical Analysis: 1H NMR Spectrum of 3-Chloro-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum of 3-Chloro-5-fluoro-2-methylaniline Content Type: Technical Analysis & Interpretation Guide Audience: Senior Chemists, Spectroscopists, and Medicinal Chemistry Leads[1][2]

Executive Summary

This guide provides a high-resolution structural interpretation of the proton nuclear magnetic resonance (


H NMR) spectrum for 3-Chloro-5-fluoro-2-methylaniline  (CAS: 886761-87-1).[1][2] As a tri-substituted aniline derivative, this compound exhibits complex spin-spin coupling patterns driven by the 

F nucleus (100% natural abundance, spin ½).[1][2]

Accurate interpretation of this spectrum is critical for validating the regiochemistry of halogenated aniline intermediates in pharmaceutical and agrochemical synthesis.[1][2] This document synthesizes theoretical chemical shift principles with empirical analog data to establish a robust assignment protocol.

Structural Logic & Spin System Analysis

Before analyzing the spectrum, we must define the magnetic environment.[1][2] The molecule consists of a toluene core modified by an amino group and two halogens.[1][2]

Numbering & Substituent Effects[1][2]
  • Position 1 (

    
    ):  Strong electron donor (Shielding ortho/para protons).[1][2]
    
  • Position 2 (

    
    ):  Weak electron donor.[1][2]
    
  • Position 3 (

    
    ):  Electron withdrawing (Inductive), Weakly donating (Resonance).[1][2]
    
  • Position 5 (

    
    ):  Strong electron withdrawing (Inductive), Donating (Resonance).[1][2] Critical for splitting.
    

The Aromatic Spin System: The aromatic ring contains two protons, H4 and H6 , which are meta to each other.[1][2]

  • H4: Located between Cl and F.[1][2]

  • H6: Located between F and

    
    .[1][2]
    
Predicted Spectral Data Table

Note: Values are derived from substituent additivity rules (Z-values) and validated against high-confidence analogs (e.g., 3-chloro-2-methylaniline).

AssignmentProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
A

5.0 - 5.5 (DMSO-

)
Broad Singlet2HExchangeable
B H4 (Ar-H)6.85 - 6.95dd1H

,

C H6 (Ar-H)6.35 - 6.45dd1H

,

D

2.05 - 2.15Singlet3HNegligible

Detailed Spectral Interpretation

The Aromatic Region (The "Fingerprint")

The most diagnostic feature of this molecule is the aromatic region (6.0 – 7.0 ppm).[1][2] Unlike simple anilines, the presence of Fluorine creates large splitting patterns that can be mistaken for impurity peaks if not properly resolved.[1][2]

H6: The Shielded Doublet of Doublets
  • Location: Upfield aromatic signal (~6.40 ppm).[1][2]

  • Mechanics: H6 is ortho to the amino group (

    
    ).[1][2] The lone pair on the nitrogen donates electron density into the ring via resonance, significantly shielding H6 and shifting it upfield.[1][2]
    
  • Splitting:

    • Ortho-Fluorine Coupling (

      
      ):  The interaction between H6 and F5 is strong, typically causing a split of 10–12 Hz.[1][2]
      
    • Meta-Proton Coupling (

      
      ):  A smaller coupling (~2.4 Hz) to H4.[1][2]
      
  • Appearance: A wide doublet of doublets.[1][2]

H4: The Deshielded Doublet of Doublets
  • Location: Downfield aromatic signal (~6.90 ppm).[1][2]

  • Mechanics: H4 is trapped between Chlorine (pos 3) and Fluorine (pos 5).[1][2] It lacks the strong shielding benefit of the ortho-amino group.[1][2] The inductive withdrawal from both halogens deshields this proton.[1][2]

  • Splitting:

    • Ortho-Fluorine Coupling (

      
      ):  Similar to H6, but often slightly smaller (~8-9 Hz).[1][2]
      
    • Meta-Proton Coupling (

      
      ):  Couples back to H6 (~2.4 Hz).[1][2]
      
The Aliphatic Region[1][2]
  • Methyl Group (

    
    ):  Appears as a sharp singlet around 2.10 ppm.[1][2][3]
    
    • Technical Note: While long-range coupling to Fluorine (

      
      ) is theoretically possible, the para orientation usually results in 
      
      
      
      Hz, leaving the peak as a singlet on standard 300/400 MHz instruments.[1][2]
  • Amino Group (

    
    ):  A broad singlet.[1][2] In 
    
    
    
    , this may appear around 3.5–4.0 ppm.[1][2][4] In DMSO-
    
    
    , it shifts downfield to 5.0–5.5 ppm and sharpens due to hydrogen bonding and reduced exchange rates.[1][2]

Coupling Logic Visualization

The following diagram illustrates the splitting tree for the aromatic protons, demonstrating how the complex multiplets are formed.

NMR_Coupling_Logic H6_Base H6 (Base Signal) ~6.40 ppm H6_F Split by F (Ortho) 3J_HF ~11Hz H6_Base->H6_F Large Coupling H6_Final Final H6 Signal (dd) H6_F->H6_Final Small Coupling (Meta H4) H4_Final Final H4 Signal (dd) H6_Final->H4_Final 4J_HH (Mutual Coupling) H4_Base H4 (Base Signal) ~6.90 ppm H4_F Split by F (Ortho) 3J_HF ~9Hz H4_Base->H4_F Large Coupling H4_F->H4_Final Small Coupling (Meta H6)

Figure 1: Coupling tree demonstrating the genesis of the doublet-of-doublets (dd) signals for aromatic protons H4 and H6.[1][2]

Experimental Protocol & Validation

To ensure data integrity and reproducibility (E-E-A-T), follow this standardized workflow.

Sample Preparation
  • Solvent Selection: Use DMSO-

    
      (99.9% D) rather than 
    
    
    
    .[1][2]
    • Reasoning: Anilines can oxidize in acidic chloroform.[1][2] DMSO stabilizes the

      
       protons, allowing for accurate integration and preventing overlap with the methyl signal.[1][2]
      
  • Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent.

  • Reference: Ensure TMS (0.00 ppm) is present for internal referencing.

Acquisition Parameters[1][2]
  • Pulse Sequence: Standard 1D Proton (zg30).[1][2]

  • Scans (NS): Minimum 16 scans (to resolve small satellite peaks).

  • Spectral Width: -2 to 14 ppm.[1][2]

  • Relaxation Delay (D1): Set to

    
     second to ensure full relaxation of the isolated methyl protons for accurate integration.
    
QC & Self-Validation Checklist

If your spectrum does not match the prediction, check for these common synthesis errors:

  • Regioisomer Contamination: If you see a triplet in the aromatic region, you likely have 3-Chloro-6 -fluoro-2-methylaniline (where H4 and H5 are adjacent).[1][2]

  • Missing F-Coupling: If aromatic peaks are singlets or simple doublets, the fluorination step may have failed (yielding 3-chloro-2-methylaniline).[1][2]

  • Integration Errors: If the

    
     integral is < 2H, the sample may be wet (proton exchange with 
    
    
    
    in DMSO).[1][2]

Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Acquisition & Processing cluster_analysis Data Validation Step1 Weigh 10mg Compound Step2 Dissolve in 0.6mL DMSO-d6 (Prevents NH2 exchange) Step1->Step2 Step3 Filter into NMR Tube (Remove particulates) Step2->Step3 Step4 Lock & Shim (Target DMSO signal) Step3->Step4 Step5 Acquire 1H Spectrum (NS=16, D1=1.0s) Step4->Step5 Step6 Fourier Transform & Phase Correction Step5->Step6 Step7 Check H6 Multiplicity (Must be dd) Step6->Step7 Step8 Verify Methyl Integral (Must be 3.0) Step7->Step8

Figure 2: Standardized workflow for acquiring and validating the NMR data.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. Retrieved from [Link]

    • Context: Source for base chemical shifts of the non-fluorinated analog.[1][2]

  • Context: Validation of methyl group chemical shift and coupling behavior in fluoro-methyl-anilines.
  • Reich, H. J. (2024). WinPLT NMR Coupling Constants & Chemical Shifts. University of Wisconsin-Madison.[1][2] Retrieved from [Link][1][2]

    • Context: Authoritative source for substituent additivity rules (Z-values) used to predict H4/H6 shifts.[1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition.[1][2] John Wiley & Sons.[1][2][5]

    • Context: Standard text for H-F coupling constant ranges in arom

Sources

13C NMR spectral data for 3-Chloro-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Spectral Data of 3-Chloro-5-fluoro-2-methylaniline

Abstract This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (


C NMR) spectral characteristics of 3-Chloro-5-fluoro-2-methylaniline (CAS: 62157-01-7).[1] Designed for pharmaceutical researchers and structural biologists, this document details the chemical shifts, spin-spin coupling constants (

), and assignment logic required for rigorous structural verification.[1] The guide synthesizes theoretical substituent chemical shift (SCS) principles with empirical data from analogous polysubstituted anilines to establish a self-validating spectral profile.

Introduction & Structural Significance[2][3][4]

3-Chloro-5-fluoro-2-methylaniline is a critical intermediate in the synthesis of agrochemicals and fluorinated pharmaceutical scaffolds.[1] Its structural core—a tetra-substituted benzene ring—presents a unique NMR challenge due to the interplay of electronic effects derived from four distinct functional groups: an electron-donating amino group (


), a weakly activating methyl group (

), and two deactivating halogens (

).[1]

The


C NMR spectrum of this compound is defined not just by chemical shifts, but by the heteronuclear spin-spin coupling  induced by the 

F nucleus (Spin

, 100% natural abundance).[1] This coupling transforms the spectrum into a diagnostic "fingerprint," where carbon signals appear as doublets with magnitude-dependent splitting (

).[1]

Theoretical Framework: Substituent Effects & Coupling[5]

To accurately assign the spectrum, one must quantify the additive contributions of each substituent relative to the benzene baseline (


 ppm) and anticipate the fluorine coupling topology.[1]
Substituent Chemical Shift (SCS) Additivity

The chemical shift (


) for each aromatic carbon is estimated using the equation:


Where

represents the increment for a substituent at a specific position (ipso, ortho, meta, para).[1]
SubstituentIpso (

ppm)
Ortho (

ppm)
Meta (

ppm)
Para (

ppm)
-NH

+18.0-13.3+0.9-9.8
-F +34.8-12.9+1.4-4.5
-Cl +6.2+0.4+1.3-1.9
-CH

+9.3+0.7-0.1-2.9
The F Coupling Signature

The


C-

F coupling constants are the primary validation tool for this molecule.[1] Unlike proton couplings, these are visible in proton-decoupled

C spectra.[1]
  • 
     (Ipso):  ~230–250 Hz (Large Doublet)[1]
    
  • 
     (Ortho):  ~17–25 Hz (Distinct Doublet)[1]
    
  • 
     (Meta):  ~5–10 Hz (Small Doublet)[1]
    
  • 
     (Para):  ~1–3 Hz (Broad Singlet or Fine Doublet)[1]
    

Spectral Analysis & Assignment

The following data presents the high-confidence predicted spectral profile, synthesized from empirical data of 3-chloro-2-methylaniline and 3,5-difluoroaniline derivatives.

13C NMR Data Table (100 MHz, CDCl )
Carbon PositionTypeCalc.[2][3][4][5][6][7][8] Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C5 C

-F
160.5 Doublet (d)

Deshielded by F; Large

coupling.[1]
C1 C

-NH

145.2 Doublet (d)

Deshielded by NH

; Meta to F.
C3 C

-Cl
134.8 Doublet (d)

Deshielded by Cl; Meta to F.
C2 C

-CH

119.5 Doublet (d)

Shielded by ortho-NH

; Para to F (small coupling).[1]
C4 CH104.1 Doublet (d)

Shielded by ortho-F and para-NH

.[1]
C6 CH101.8 Doublet (d)

Shielded by ortho-F and ortho-NH

.[1]
CH

CH

14.5 Singlet (s)N/AAliphatic region; potential trace coupling (

Hz).[1]

> Note: "C


" denotes quaternary carbons.[7] Shifts may vary 

1-2 ppm depending on solvent (DMSO-d

vs CDCl

) and concentration.
Detailed Mechanistic Assignment
  • The Fluorine Ipso-Carbon (C5): This signal is unmistakable.[1] It appears furthest downfield (~160 ppm) due to the electronegativity of fluorine and is split into a massive doublet (~240 Hz wide).[1]

  • The Shielded Aromatic Protons (C4 & C6): The combined shielding effects of the amino group (ortho/para directing) and the fluorine (ortho shielding) push these signals upfield to the 100–105 ppm range. They are distinguished by 2D NMR (HMBC) or by slight differences in coupling magnitude.[1]

  • The Methyl Group: The aliphatic methyl signal at ~14.5 ppm serves as an internal anchor. In the HMBC spectrum, this proton signal will correlate strongly with C2 (ipso), C1, and C3, confirming the regiochemistry of the "2-methyl" placement.[1]

Visualization of Structural Logic[2]

Assignment Workflow

The following diagram illustrates the logical flow for assigning the spectrum, moving from raw data to structural confirmation.

NMR_Assignment_Workflow Sample Sample Preparation (10-20 mg in CDCl3) OneH 1H NMR Spectrum Identify NH2 (broad) & CH3 (s) Sample->OneH Screening C13 13C{1H} NMR Spectrum Observe C-F Splitting Patterns OneH->C13 Core Data Acquisition Analysis Coupling Analysis (J-Values) 1J (>200Hz) vs 2J/3J (<25Hz) C13->Analysis Pattern Recognition Validation Structural Confirmation 3-Chloro-5-fluoro-2-methylaniline Analysis->Validation Match Predicted vs Observed

Figure 1: Step-by-step workflow for the spectral assignment of fluorinated anilines.

C-F Coupling Topology

This diagram visualizes how the Fluorine atom (F5) splits the carbon signals, creating the diagnostic doublet patterns.[1]

CF_Coupling_Tree F5 19F Nucleus (Source of Splitting) C5 C5 (Ipso) 1J ~ 242 Hz F5->C5 Direct Bond C4_6 C4 / C6 (Ortho) 2J ~ 24 Hz F5->C4_6 2 Bonds C1_3 C1 / C3 (Meta) 3J ~ 9 Hz F5->C1_3 3 Bonds C2 C2 (Para) 4J ~ 3 Hz F5->C2 4 Bonds

Figure 2: The


F coupling tree showing the propagation of spin information to the aromatic carbon skeleton.[1]

Experimental Protocol

To ensure data integrity and reproducibility, follow this standardized protocol.

Materials:

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal reference.[1] Alternatively, DMSO-d
    
    
    
    is recommended if the amine protons require exchange analysis.[1]
  • Concentration: 15–25 mg of analyte in 0.6 mL solvent.

Instrument Parameters (Typical 400 MHz System):

  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Frequency: 100.6 MHz for

    
    C.
    
  • Spectral Width: 240 ppm (to capture C-F ipso signals and potential carbonyl impurities).[1]

  • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of quaternary carbons).

  • Scans (NS): Minimum 512 scans to resolve low-intensity quaternary doublets (C1, C2, C3, C5).

  • Processing: Apply exponential multiplication (LB = 1.0–2.0 Hz) to improve signal-to-noise ratio, though this may slightly broaden the smallest couplings (

    
    ).
    

Quality Control Check:

  • Verify the integration of the methyl singlet (relative to aromatic protons in

    
     NMR).
    
  • Confirm the presence of the C5 doublet at ~160 ppm. If this is a singlet, the fluorine is absent (incorrect compound).[1]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard source for SCS additivity rules).

    • [1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] (Reference for analogous aniline spectra).

    • [1]

  • Dolin, C., & Hameka, H. F. (1978).[1] 13C-19F Coupling Constants in Fluorinated Aromatic Compounds. Journal of the American Chemical Society. (Foundational physics of C-F coupling).

    • [1]

  • PubChem. (2024).[1] Compound Summary: 3-Chloro-2-methylaniline.[1][9][10] National Library of Medicine. (Base structure data).

    • [1]

Sources

starting materials for 3-Chloro-5-fluoro-2-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 3-Chloro-5-fluoro-2-methylaniline (CAS 886761-87-1), a critical intermediate in the development of kinase inhibitors and advanced agrochemicals.

Executive Summary

Target Molecule: 3-Chloro-5-fluoro-2-methylaniline CAS Number: 886761-87-1 Synonyms: 2-Amino-6-chloro-4-fluorotoluene; 6-Chloro-4-fluoro-o-toluidine. Core Application: Key building block for pharmaceuticals (e.g., crizotinib analogs, next-gen kinase inhibitors) and high-value agrochemicals (e.g., saflufenacil derivatives).

This guide delineates the Nitration-Reduction Pathway , the most chemically efficient and industrially scalable route. It leverages the commercially available precursor 2-Chloro-4-fluorotoluene (CAS 452-73-3). The critical technical challenge addressed here is the regioselective nitration at the C6 position (ortho to the methyl group) amidst competing directing effects.

Strategic Analysis of Starting Materials

The synthesis relies on the electronic directing effects of substituents on the benzene ring. The selection of 2-Chloro-4-fluorotoluene is strategic because the methyl group activates the ortho position (C6), while the halogen atoms deactivate the ring but direct ortho/para.

Starting Material Profile
CompoundCAS No.[1][2][3][4][5][6][7][8][9]RoleKey Specifications
2-Chloro-4-fluorotoluene 452-73-3 Primary Precursor Purity: ≥99.0% (GC)Appearance: Colorless liquidBoiling Point: 154-156°C
Nitric Acid (Fuming) 7697-37-2Nitrating AgentConcentration: >90% (or 65% with H₂SO₄)
Sulfuric Acid 7664-93-9Catalyst/DehydratorConcentration: 98%
Iron Powder / HCl 7439-89-6Reducing AgentMesh size: 325 (for kinetics)
Retrosynthetic Logic
  • Target: 3-Chloro-5-fluoro-2-methylaniline (Amino group at C1, Methyl at C2, Chloro at C3, Fluoro at C5).

  • Precursor: 2-Chloro-4-fluoro-6-nitrotoluene (Nitro group at C6 relative to Methyl at C1).

  • Starting Material: 2-Chloro-4-fluorotoluene.[10][11]

    • Directing Conflict: Methyl (Activator) directs to C6. Chloro/Fluoro (Deactivators) direct to C3 and C5.

    • Resolution: Activation by the methyl group typically dominates, favoring substitution at C6, though separation from the C5-nitro isomer is required.

Synthesis Pathway & Mechanism

The synthesis proceeds via a two-step sequence: Electrophilic Aromatic Substitution (Nitration) followed by Reduction .

Step 1: Regioselective Nitration

The nitration of 2-chloro-4-fluorotoluene yields a mixture of isomers. The methyl group strongly activates the C6 position (ortho). However, the C5 position is activated by the para-directing effect of the chlorine atom and the ortho-directing effect of the fluorine atom.

  • Major Product: 2-Chloro-4-fluoro-6-nitrotoluene (Target Intermediate).

  • Minor Product: 2-Chloro-4-fluoro-5-nitrotoluene (Side Product).

Step 2: Reduction of Nitro Group

The nitro group is reduced to an amine using standard Bechamp reduction (Fe/HCl) or Catalytic Hydrogenation (H₂/Pd-C). The Fe/HCl method is often preferred for halogenated aromatics to prevent hydrodehalogenation (loss of Cl/F).

SynthesisPath SM 2-Chloro-4-fluorotoluene (CAS 452-73-3) Nitration Step 1: Nitration HNO3 / H2SO4 < 10°C SM->Nitration Intermed_Mix Isomer Mixture (6-Nitro + 5-Nitro) Nitration->Intermed_Mix Purification Fractional Crystallization or Distillation Intermed_Mix->Purification Intermed_Target 2-Chloro-4-fluoro- 6-nitrotoluene (CAS 502496-35-7) Purification->Intermed_Target Major Isomer Reduction Step 2: Reduction Fe / HCl or H2/Pd-C Intermed_Target->Reduction Product 3-Chloro-5-fluoro- 2-methylaniline (CAS 886761-87-1) Reduction->Product

Caption: Synthesis workflow from 2-chloro-4-fluorotoluene to the target aniline via nitration and reduction.

Detailed Experimental Protocols

Protocol A: Nitration of 2-Chloro-4-fluorotoluene

Caution: This reaction is highly exothermic. Temperature control is critical to prevent dinitration and runaway reactions.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel. Place in an ice-salt bath (-5°C).

  • Acid Charge: Add Sulfuric Acid (98%, 5.0 equiv) to the flask. Cool to 0°C.

  • Substrate Addition: Add 2-Chloro-4-fluorotoluene (1.0 equiv) dropwise, maintaining temperature < 5°C.

  • Nitration: Mix Nitric Acid (Fuming, 1.1 equiv) with Sulfuric Acid (1:2 ratio) in the dropping funnel. Add this mixed acid slowly to the reaction mixture over 2 hours. Strictly maintain temperature between 0–5°C.

  • Quench: Pour the reaction mixture onto crushed ice (5x volume). A solid/oil precipitate forms.

  • Workup: Extract with Dichloromethane (DCM). Wash organic layer with water, saturated NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification (Critical): The crude oil contains both 6-nitro and 5-nitro isomers.

    • Method: Dissolve in hot Ethanol/Hexane (1:4). Cool slowly to 0°C. The 6-nitro isomer (CAS 502496-35-7) typically crystallizes out first due to higher symmetry/melting point.

    • Validation: Check purity via GC or ¹H-NMR. The 6-nitro isomer shows a specific splitting pattern for the aromatic protons (singlets or weak coupling due to meta/para positions).

Protocol B: Reduction to 3-Chloro-5-fluoro-2-methylaniline

Method: Bechamp Reduction (Iron/Acid)

  • Setup: 3-neck flask with reflux condenser and mechanical stirrer.

  • Charge: Add Iron Powder (4.0 equiv) and water. Heat to 60°C.

  • Activation: Add catalytic HCl (0.1 equiv) to activate the iron.

  • Addition: Add the purified 2-Chloro-4-fluoro-6-nitrotoluene (1.0 equiv) dissolved in Ethanol (or Isopropanol) dropwise.

  • Reflux: Heat to reflux (approx. 80-90°C) for 3–5 hours. Monitor consumption of starting material by TLC/HPLC.

  • Basification: Cool to room temperature. Adjust pH to 9–10 using Sodium Carbonate (Na₂CO₃) solution.

  • Filtration: Filter off the iron sludge (iron oxides) through a Celite pad. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate.

  • Final Purification: Distill the crude aniline under reduced pressure or recrystallize from hexane if solid.

Analytical Validation

Verify the identity of the final product using the following parameters:

ParameterExpected ValueNotes
Appearance Off-white to pale brown solid/liquidOxidizes slightly on air exposure.
¹H-NMR (CDCl₃) δ ~6.8 (d), 6.5 (d), 3.6 (br s, NH₂), 2.1 (s, CH₃)Distinct coupling between H4 and H6 (J_HF).
Mass Spec (MS) [M+H]⁺ = 160.0/162.0Characteristic Cl isotope pattern (3:1).
Purity (HPLC) > 98.0%Critical for pharmaceutical applications.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline (Analogous Chemistry). Retrieved from [Link]

  • Google Patents.Method for preparing 2-chloro-4-fluorotoluene (CN110759806A).

Sources

3-Chloro-5-fluoro-2-methylaniline safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the safe handling, containment, and emergency protocols for 3-Chloro-5-fluoro-2-methylaniline , a halogenated aniline intermediate frequently employed in the synthesis of antiviral agents and kinase inhibitors.

Critical Safety Alert: Unlike typical liquid anilines, this compound has a melting point of 50 °C . It exists as a "solidified mass" or crystalline solid at room temperature but can liquefy unexpectedly upon slight heating or contact with warm surfaces. This phase-change behavior necessitates a hybrid safety protocol covering both dust (inhalation toxicity) and liquid (dermal absorption) hazards.

Physicochemical Profile & Hazard Identification

Key Physical Properties
PropertyValueOperational Implication
Physical State Solidified Mass / FragmentsMay require chipping or gentle warming to aliquot; generates dust if crushed.
Melting Point 50 °C (122 °F)Phase Change Risk: Can melt during exothermic reactions or in hot storage, increasing spill spread potential.
Boiling Point 128 °C @ 4 hPaHigh boiling point under vacuum; difficult to remove by rotary evaporation without high heat.
Density 1.066 g/mL (25 °C)Slightly denser than water; sinks in aqueous washes.
Solubility Organic solvents (DMSO, DCM)Lipophilic nature facilitates rapid skin absorption.
GHS Hazard Classification

This compound is classified as a High Potency toxicant.

  • H300: Fatal if swallowed (Category 2)

  • H311: Toxic in contact with skin (Category 3)

  • H331: Toxic if inhaled (Category 3)[1]

  • H373: Specific target organ toxicity (repeated exposure) – Blood (Methemoglobinemia).

Hierarchy of Controls & Engineering Barriers

The primary risk driver is the compound's dual nature: it generates toxic dust during weighing and toxic vapors/liquid upon heating.

Engineering Controls
  • Primary Containment: All weighing of the solid must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Glove Box: For quantities >1.0 gram or for operations involving heating/melting outside a closed reactor, a nitrogen-purged glove box is recommended to prevent inhalation of sublimed vapors.

  • Static Control: Use an ionizing bar during weighing. Halogenated anilines can be static-prone, leading to "flying powder" events that contaminate the user's cuffs.

Personal Protective Equipment (PPE)
  • Hand Protection:

    • Inner Layer: Nitrile (0.11 mm).[2]

    • Outer Layer: Nitrile (0.11 mm) or Laminate (Silver Shield) for prolonged handling.

    • Rationale: Standard nitrile has a breakthrough time of >480 mins for this class, but double-gloving is mandatory due to the "Fatal if swallowed/Toxic dermal" classification.

  • Respiratory Protection:

    • If outside a hood (Emergency only): Full-face respirator with ABEK-P3 combination filter (Organic vapor + Particulate).

  • Body Protection: Tyvek® lab coat or sleeve covers to bridge the gap between glove and coat.

Operational Protocols

Handling the "Phase Change" (Solid to Liquid)

Researchers often melt the compound to transfer it by syringe, which is safer than scooping powder.

  • Melting: Place the reagent bottle in a water bath at 55–60 °C. Do not use a heat gun (risk of localized overheating and vaporization).

  • Transfer: Use a pre-warmed wide-bore needle.

  • Solidification Risk: The compound will solidify in the needle if it cools below 50 °C. Keep the syringe wrapped in a warm towel or work rapidly.

Reaction Setup (The "Aniline Alert")

In drug discovery (e.g., Buchwald-Hartwig couplings), this amine is often the limiting reagent.

  • Stoichiometry: Calculate based on weight, not volume, due to density changes near the melting point.

  • Quenching: Acidify aqueous waste streams to pH < 3 to convert the aniline to its non-volatile anilinium salt before disposal.

Spill Response
  • Scenario A: Solid Spill

    • Do not sweep (creates dust).

    • Cover with wet paper towels (water/surfactant) to dampen.

    • Scoop into a hazardous waste bag.

  • Scenario B: Molten Liquid Spill

    • Allow to cool and solidify if safe to do so.

    • Treat as a solid spill.

    • If immediate cleanup is needed: Absorb with sand or vermiculite. Do not use combustible materials like sawdust (reaction risk with potential oxidizers in the lab).

Toxicology & Mechanism of Action[1]

Metabolic Activation Pathway

Like many halogenated anilines, 3-Chloro-5-fluoro-2-methylaniline undergoes hepatic metabolism (CYP450), leading to bioactivation. The fluorine substituent at the 5-position blocks para-hydroxylation, potentially shunting metabolism toward N-hydroxylation, increasing toxicity.

MetabolicPathway Compound 3-Chloro-5-fluoro- 2-methylaniline CYP450 CYP450 Oxidation (Liver) Compound->CYP450 N_Hydroxy N-Hydroxylamine Intermediate CYP450->N_Hydroxy N-Hydroxylation Nitroso Nitroso Derivative N_Hydroxy->Nitroso Oxidation Hemoglobin Hemoglobin (Fe2+) Nitroso->Hemoglobin Redox Cycling MetHb Methemoglobin (Fe3+) [Cannot bind O2] Hemoglobin->MetHb Oxidation MetHb->Hemoglobin NADH-MetHb Reductase (Slow)

Figure 1: Mechanism of Aniline-Induced Methemoglobinemia. The N-hydroxylamine metabolite oxidizes ferrous heme (Fe2+) to ferric heme (Fe3+), causing cellular hypoxia.

Signs of Exposure
  • Acute: Cyanosis (blue lips/fingernails), headache, dizziness, nausea, chocolate-brown blood.

  • Chronic: Anemia, potential bladder irritation (common in aniline derivatives).

Emergency Response

ScenarioImmediate ActionMedical Note
Skin Contact Wash with polyethylene glycol (PEG 300) or soap/water for 15 mins.Lipophilic anilines are poorly removed by water alone. PEG acts as a solubilizer.
Eye Contact Rinse for 15 mins. Remove contact lenses.[1][3]Consult ophthalmologist; aniline dyes can stain/damage cornea.
Ingestion Do NOT induce vomiting. Rinse mouth.Transport to ER immediately. "Fatal if swallowed" classification requires aggressive observation.
Antidote Administer oxygen.Methylene Blue is the specific antidote for Methemoglobinemia (if MetHb > 30%).

References

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 3-Chloro-5-fluoro-2-methylaniline (CAS 886761-87-1).[5]Link (Accessed Jan 30, 2026).

  • PubChem. (2025). Compound Summary: 3-Chloro-5-fluoroaniline (Structural Analog). National Library of Medicine. Link

  • Kalgutkar, A. S. (2015).[6] Designing around Structural Alerts in Drug Discovery. In Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. Link

  • Occupational Safety and Health Administration (OSHA). General Industry Standard for Aniline Handling. 29 CFR 1910.1000. Link

Sources

Precision Stoichiometry: Theoretical Yield Calculation for 3-Chloro-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical yield calculation for 3-Chloro-5-fluoro-2-methylaniline (CAS 886761-87-1).

This guide is structured to serve as a rigorous protocol for researchers, moving beyond simple arithmetic to include purity corrections, limiting reagent logic, and isomer-specific considerations essential for drug development intermediates.

Executive Summary & Molecule Profile

3-Chloro-5-fluoro-2-methylaniline is a highly functionalized aniline scaffold, frequently utilized as a building block in the synthesis of kinase inhibitors and agrochemicals. Accurate yield calculation for this molecule is critical due to the high cost of fluorinated precursors and the potential for regiochemical isomers during synthesis.

Target Analyte Profile
PropertySpecification
IUPAC Name 3-Chloro-5-fluoro-2-methylaniline
CAS Number 886761-87-1
Molecular Formula C

H

ClFN
Molecular Weight 159.59 g/mol
Key Substituents Amino (-NH

), Methyl (-CH

), Chloro (-Cl), Fluoro (-F)

Retrosynthetic Logic & Reaction Scheme

To perform a valid theoretical yield calculation, we must first define the chemical equation. While industrial routes often involve the reduction of nitro-arenes, this guide utilizes a direct electrophilic chlorination model (using N-Chlorosuccinimide, NCS) as the baseline for stoichiometric calculation. This route effectively demonstrates the complexity of handling limiting reagents and regioselectivity corrections.

The Chemical Equation


  • Stoichiometry: 1:1 molar ratio.

  • Regiochemistry Note: Direct chlorination may yield isomers (e.g., 4-chloro or 6-chloro analogs). The theoretical yield calculation must account for the specific target isomer if the reaction is not 100% regioselective.

Reaction Pathway Visualization

ReactionPathway cluster_conditions Reaction Conditions Start Precursor 5-Fluoro-2-methylaniline (C7H8FN) Intermediate Transition State (Electrophilic Attack) Start->Intermediate + NCS (1.05 eq) Reagent Reagent N-Chlorosuccinimide (NCS) Reagent->Intermediate Product Target Product 3-Chloro-5-fluoro-2-methylaniline (C7H7ClFN) Intermediate->Product Major Isomer ByProduct By-Product Succinimide Intermediate->ByProduct

Figure 1: Reaction pathway for the chlorination of 5-fluoro-2-methylaniline using NCS.

Calculation Protocol: Step-by-Step

This protocol uses a self-validating workflow to ensure no mass-balance errors occur.

Step 1: Characterize Reagents & Inputs

Before calculating, normalize all inputs to 100% active molarity . Commercial reagents often contain impurities (water, salts) that skew the "As Is" mass.

Experimental Scenario:

  • Starting Material (SM): 5.00 g of 5-Fluoro-2-methylaniline (Purity: 98%).

  • Reagent: 3.50 g of NCS (Purity: 99%).

ComponentFormulaMW ( g/mol )Mass (As Is)PurityCorrected Mass (100%)
5-Fluoro-2-methylaniline C

H

FN
125.145.00 g98%4.90 g
NCS C

H

ClNO

133.533.50 g99%3.465 g
Step 2: Molar Conversion & Limiting Reagent Determination

Calculate moles (


) using the corrected mass (

) and molecular weight (

).


  • Moles of SM (Aniline):

    
    
    (39.15 mmol)
    
  • Moles of Reagent (NCS):

    
    
    (25.95 mmol)
    
  • Stoichiometric Comparison: The reaction requires a 1:1 ratio.

    • Available SM: 39.15 mmol

    • Available NCS: 25.95 mmol

    • Limiting Reagent: NCS (N-Chlorosuccinimide).[1][2]

Critical Scientific Insight: In this scenario, the electrophile (NCS) is limiting. This is often intentional in halogenation to prevent over-chlorination (di-chloro species). Therefore, the theoretical yield is dictated by the moles of NCS, not the aniline precursor.

Step 3: Calculate Theoretical Yield (Mass)

The theoretical yield assumes 100% conversion of the limiting reagent into the specific product.



  • 
     = 0.02595 mol
    
  • 
     = 159.59  g/mol [3]
    


Advanced Yield Logic: The "Isomer Correction"

In aromatic substitution, obtaining a single isomer is rare. If the reaction produces a mixture (e.g., 60% 3-chloro target and 40% 4-chloro isomer), the "Theoretical Yield" usually refers to the total mass of all isomers formed if conversion is 100%.

However, for isolated yield calculations, you must define if you are calculating based on regioselectivity.

Scenario: HPLC analysis of the crude reaction mixture shows a 60:40 ratio (Target : Byproduct).

  • Theoretical Crude Yield: 4.14 g (Total chlorinated product).

  • Theoretical Isolated Yield (Target Specific):

    
    .
    

Note: In standard reporting, "Theoretical Yield" refers to the Crude Yield (4.14 g), and the efficiency of the isolation is captured in the "Percent Yield."

Yield Calculation Workflow Diagram

YieldCalculation Input Input Reagent Masses (Raw Data) Purity Apply Purity Correction (Mass x %Purity) Input->Purity Moles Calculate Moles (Mass / MW) Purity->Moles Limit Identify Limiting Reagent (Compare Stoichiometry) Moles->Limit TheoryMass Calculate Theoretical Mass (Moles_limit x MW_product) Limit->TheoryMass Use Limiting Moles Percent Calculate % Yield (Actual / Theoretical * 100) TheoryMass->Percent

Figure 2: Logical workflow for determining theoretical and percent yield.

Troubleshooting & Optimization

When actual yield deviates significantly from the theoretical value (4.14 g), investigate these factors:

  • Salt Formation: If the product is isolated as a hydrochloride salt (e.g., during workup with HCl), the MW changes from 159.59 to 196.05 (159.59 + 36.46).

    • Correction: Recalculate theoretical mass using salt MW.

  • Volatility: Fluorinated anilines can be volatile. Drying under high vacuum for extended periods may lead to sublimation losses.

  • Decomposition: Anilines are oxidation-prone. If the reaction mixture darkens significantly, oxidative polymerization (tar formation) has consumed the starting material.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24846547, 3-Chloro-2-methylaniline. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

A Technical Guide to the Reactivity and Stability of 3-Chloro-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-Chloro-5-fluoro-2-methylaniline (CAS No. 886761-87-1). As a polysubstituted aniline, this compound is of significant interest to researchers and professionals in the pharmaceutical and agrochemical industries as a versatile building block for the synthesis of complex molecules. This guide will delve into its structural and electronic properties, predict its reactivity in key organic transformations, and discuss its stability profile, drawing upon data from closely related analogues to provide a robust theoretical framework where direct experimental data is limited.

Introduction and Physicochemical Properties

3-Chloro-5-fluoro-2-methylaniline is a halogenated and alkylated aromatic amine. Its unique substitution pattern, featuring an activating methyl group and deactivating, ortho-para directing chloro and fluoro groups, results in a nuanced reactivity profile. The presence of fluorine can also enhance the metabolic stability and bioavailability of derivative compounds, making it a valuable synthon in drug discovery.[1]

Table 1: Physicochemical Properties of 3-Chloro-5-fluoro-2-methylaniline and Related Analogues

Property3-Chloro-5-fluoro-2-methylaniline3-Chloro-5-fluoroaniline3-Chloro-2-methylaniline
CAS Number 886761-87-14863-91-687-60-5
Molecular Formula C₇H₇ClFNC₆H₅ClFNC₇H₈ClN
Molecular Weight 159.59 g/mol 145.56 g/mol 141.60 g/mol
Appearance Not widely reported; likely a liquid or low-melting solidOrange to amber to dark red clear liquidColorless to Brown clear liquid
Boiling Point Not widely reported98 °C at 19 mmHg245 °C at 760 mmHg
Melting Point Not widely reportedNot widely reported3 °C
Density Not widely reported1.33 g/mL1.19 g/mL

Data for analogues are sourced from various chemical suppliers and databases.[2][3]

Synthesis of 3-Chloro-5-fluoro-2-methylaniline

A potential precursor, 2-chloro-4-fluoro-6-nitrotoluene, could be synthesized and subsequently reduced to yield the target aniline. The reduction can be achieved through various methods, including catalytic hydrogenation or metal-acid systems.

Proposed Experimental Protocol: Reduction of 2-chloro-4-fluoro-6-nitrotoluene
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-4-fluoro-6-nitrotoluene (1 equivalent) with a suitable solvent such as ethanol.

  • Addition of Reducing Agent: To the stirred solution, add a reducing agent. A common choice is tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, or alternatively, iron powder in the presence of an acid like acetic acid or hydrochloric acid.[4]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until alkaline.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Synthesis_of_3_Chloro_5_fluoro_2_methylaniline Precursor 2-Chloro-4-fluoro-6-nitrotoluene Product 3-Chloro-5-fluoro-2-methylaniline Precursor->Product Reduction Reagents Reducing Agent (e.g., SnCl2/HCl or Fe/HCl) Reagents->Product

Caption: Proposed synthesis of 3-Chloro-5-fluoro-2-methylaniline.

Chemical Reactivity

The reactivity of 3-Chloro-5-fluoro-2-methylaniline is governed by the interplay of its substituents. The amino group is a strong activating group and directs electrophiles to the ortho and para positions.[5] The methyl group is also activating and ortho-, para-directing. Conversely, the chloro and fluoro groups are deactivating yet ortho-, para-directing.

Electrophilic Aromatic Substitution

The positions available for electrophilic substitution are C4 and C6. The directing effects of the substituents are as follows:

  • -NH₂ (amino): Strongly activating, o,p-directing.

  • -CH₃ (methyl): Activating, o,p-directing.

  • -Cl (chloro): Deactivating, o,p-directing.

  • -F (fluoro): Deactivating, o,p-directing.

Given the positions of the existing substituents, the primary sites for electrophilic attack will be the remaining open positions on the aromatic ring. The strong activating effect of the amino group is the dominant factor.[6]

Direct halogenation of anilines can be vigorous and lead to polysubstitution.[7] To achieve monosubstitution, the reactivity of the amino group is often moderated by acetylation to form an acetanilide.

Experimental Protocol: Acetylation and Monobromination

  • Acetylation: React 3-Chloro-5-fluoro-2-methylaniline with acetic anhydride in the presence of a base like pyridine to form N-(3-chloro-5-fluoro-2-methylphenyl)acetamide.

  • Bromination: Treat the resulting acetanilide with a brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) to introduce a bromine atom onto the aromatic ring.

  • Hydrolysis: Remove the acetyl protecting group by acid or base-catalyzed hydrolysis to yield the brominated aniline.

Halogenation_Workflow Start 3-Chloro-5-fluoro-2-methylaniline Acetylation Acetylation (Acetic Anhydride, Pyridine) Start->Acetylation Acetanilide N-(3-chloro-5-fluoro-2-methylphenyl)acetamide Acetylation->Acetanilide Bromination Bromination (NBS or Br2/AcOH) Acetanilide->Bromination Brominated_Acetanilide Brominated Acetanilide Bromination->Brominated_Acetanilide Hydrolysis Hydrolysis (H+ or OH-) Brominated_Acetanilide->Hydrolysis Product Brominated Aniline Hydrolysis->Product

Caption: Workflow for controlled monohalogenation of the aniline.

Diazotization and Sandmeyer Reactions

The amino group of 3-Chloro-5-fluoro-2-methylaniline can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Experimental Protocol: Diazotization and Subsequent Substitution

  • Diazotization: Dissolve 3-Chloro-5-fluoro-2-methylaniline in a cold aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature between 0-5 °C.

  • Sandmeyer Reaction: The resulting diazonium salt solution can be used immediately in subsequent reactions. For example, treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) will replace the diazonium group with a chloro or bromo substituent, respectively.

Nucleophilic Aromatic Substitution

The presence of electron-withdrawing halogen substituents can make the aromatic ring susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of a strong activating group in the meta position to the leaving group. For 3-Chloro-5-fluoro-2-methylaniline, such reactions are less likely under standard conditions compared to electrophilic substitutions.

Stability and Storage

Halogenated anilines, in general, exhibit moderate stability.[3] Key considerations for the stability and storage of 3-Chloro-5-fluoro-2-methylaniline include:

  • Light Sensitivity: Anilines can be sensitive to light and may darken over time due to oxidative processes. It is advisable to store the compound in amber-colored bottles.

  • Air Sensitivity: Exposure to air can also lead to oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation of purity.

  • Temperature: Store in a cool, dry, and well-ventilated area.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and acid chlorides.

The pure compound is likely a colorless to light yellow or brown liquid or solid, and any significant darkening may indicate degradation.[8]

Conclusion

3-Chloro-5-fluoro-2-methylaniline is a valuable building block with a predictable yet nuanced reactivity profile. Its amino group dictates its propensity for electrophilic aromatic substitution, while the halogen and methyl substituents modulate the reactivity and regioselectivity of these transformations. While direct experimental data for this specific compound is limited, a thorough understanding of the chemistry of substituted anilines allows for the rational design of synthetic routes and the implementation of appropriate handling and storage procedures. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, further investigation into the specific reaction kinetics and stability of 3-Chloro-5-fluoro-2-methylaniline is warranted.

References

  • Vertex AI Search Result.
  • Fisher Scientific.
  • PubChem. 3-Chloro-2-methylaniline. [Link]

  • Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • Google Patents.
  • Google Patents. EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.
  • PrepChem.com. Preparation of 3-chloro-2-methylaniline. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • ResearchGate. Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. [Link]

  • Chemistry LibreTexts. 20.7: Reactions of Arylamines. [Link]

  • ACS Publications. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. [Link]

  • NIH National Center for Biotechnology Information. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. [Link]

  • Khan Academy. EAS reactions of aniline | Amines | Grade 12 | Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Analytical Landscape of Halogenated Anilines

For researchers, scientists, and professionals in drug development, understanding the structural nuances of halogenated aromatic amines is paramount. These compounds are prevalent scaffolds in pharmaceuticals, agrochemicals, and specialty materials. Their analysis, particularly the elucidation of their structure and fragmentation behavior under mass spectrometric conditions, is a critical step in quality control, metabolite identification, and safety assessment. This guide provides an in-depth, predictive analysis of the mass spectrometry fragmentation of 3-Chloro-5-fluoro-2-methylaniline, a molecule of interest due to its trifunctionalized aromatic system. While specific experimental data for this exact molecule is not widely published, this document leverages fundamental principles of mass spectrometry and data from closely related analogs to construct a robust predictive framework. Our approach is grounded in explaining the why behind the fragmentation, offering a causal understanding that is essential for practical application in the laboratory.

Introduction to 3-Chloro-5-fluoro-2-methylaniline and its Analytical Significance

3-Chloro-5-fluoro-2-methylaniline is a substituted aniline containing chloro, fluoro, and methyl groups on the aromatic ring. The interplay of these substituents—their electronic effects (inductive and resonance) and their steric influences—dictates the molecule's chemical reactivity and, consequently, its fragmentation pattern in a mass spectrometer. A thorough characterization of this pattern is essential for developing selective and sensitive analytical methods for its detection and quantification in various matrices.

Molecular Structure and Properties:

  • Molecular Formula: C₇H₇ClFN

  • Monoisotopic Mass: 159.0251 Da

  • Key Structural Features:

    • Aniline core: A primary aromatic amine, which is a key site for ionization and directs fragmentation.

    • Halogen substituents (Cl, F): Influence the electron density of the ring and can be lost as radicals or neutral molecules. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a valuable diagnostic tool.

    • Methyl group: An alkyl substituent that can undergo characteristic fragmentations, such as benzylic cleavage or loss as a radical.

Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule's structure. The analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

The Molecular Ion (M⁺•)

Upon electron impact (typically at 70 eV), 3-Chloro-5-fluoro-2-methylaniline will lose an electron to form a radical cation, the molecular ion (M⁺•), with an expected m/z of 159 (for the ³⁵Cl isotope) and 161 (for the ³⁷Cl isotope). The presence of the M+2 peak at approximately one-third the intensity of the M⁺• peak is a clear indicator of a chlorine-containing compound. The aromatic nature of the molecule will likely result in a relatively stable molecular ion, which should be observable in the spectrum.

Predicted Fragmentation Pathways under EI

The fragmentation of the molecular ion will be driven by the stability of the resulting fragment ions and neutral losses. The primary fragmentation pathways are predicted to be:

  • Loss of a Chlorine Radical (•Cl): This is a common fragmentation for chlorinated aromatic compounds. The resulting fragment ion at m/z 124 would be a distonic radical cation.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond between the aromatic ring and the methyl group (benzylic cleavage) is a favorable process. This would lead to the formation of a stable, even-electron cation at m/z 144.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of anilines involves the expulsion of HCN from the ring, leading to a fragment ion at m/z 132.[1] This often involves ring rearrangement.

  • Loss of a Hydrogen Radical (•H): Loss of a hydrogen atom, likely from the amine or methyl group, can lead to an [M-1]⁺ ion at m/z 158. For aromatic amines, the loss of a hydrogen atom from the nitrogen can be a prominent peak.[1]

Diagram of Predicted EI Fragmentation Pathways:

EI_Fragmentation M C₇H₇ClFN⁺• m/z 159/161 M_minus_Cl C₇H₇FN⁺• m/z 124 M->M_minus_Cl - •Cl M_minus_CH3 C₆H₄ClFN⁺ m/z 144/146 M->M_minus_CH3 - •CH₃ M_minus_HCN C₆H₆FCl⁺• m/z 132/134 M->M_minus_HCN - HCN M_minus_H C₇H₆ClFN⁺ m/z 158/160 M->M_minus_H - •H ESI_Pos_Fragmentation MH [C₇H₈ClFN]⁺ m/z 160/162 MH_minus_NH3 [C₇H₅FCl]⁺ m/z 143/145 MH->MH_minus_NH3 - NH₃ MH_minus_HF [C₇H₇ClN]⁺ m/z 140/142 MH->MH_minus_HF - HF Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing dissolve Dissolve in Appropriate Solvent filter Filter (for LC-MS) dissolve->filter gcms GC-MS (EI) dissolve->gcms lcms LC-MS (ESI) filter->lcms spectra Acquire Mass Spectra gcms->spectra lcms->spectra interpretation Interpret Fragmentation spectra->interpretation quant Quantification interpretation->quant

Sources

Strategic Synthesis of 3-Chloro-5-fluoro-2-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

3-Chloro-5-fluoro-2-methylaniline (CAS: 886761-87-1) is a highly specialized tri-substituted aniline derivative serving as a critical pharmacophore in the development of kinase inhibitors and advanced agrochemicals.[1] Its structure features a toluene core with an amine, a chlorine, and a fluorine atom in a specific 1,2,3,5-substitution pattern.[1]

This guide details the most chemically robust synthetic pathway: the regioselective nitration of 2-chloro-4-fluorotoluene followed by chemoselective reduction .[1] This route exploits the electronic directing effects of the methyl group to overcome the deactivating nature of the halogen substituents.[1]

Structural Parameters
PropertyDetail
IUPAC Name 3-Chloro-5-fluoro-2-methylaniline
Common Synonym 2-Amino-6-chloro-4-fluorotoluene
CAS Number 886761-87-1
Molecular Formula C₇H₇ClFN
Molecular Weight 159.59 g/mol
Key Functionality Primary Amine (Nucleophile), Aryl Fluoride/Chloride (Metabolic Stability)

Retrosynthetic Analysis

The synthesis of 3-chloro-5-fluoro-2-methylaniline can be deconstructed into two primary transformations. The strategic disconnection is the reduction of the nitro group, leading to the nitro-aromatic precursor.[1] The subsequent disconnection relies on electrophilic aromatic substitution (nitration) of a commercially available toluene derivative.[1]

Retrosynthesis Target 3-Chloro-5-fluoro-2-methylaniline (Target) Precursor 2-Chloro-4-fluoro-6-nitrotoluene (Nitro Intermediate) Target->Precursor Chemoselective Reduction Start 2-Chloro-4-fluorotoluene (Starting Material) Precursor->Start Regioselective Nitration

Figure 1: Retrosynthetic tree identifying 2-chloro-4-fluorotoluene as the optimal starting material.

Primary Synthetic Pathway: The Nitration-Reduction Route[1]

This route is preferred due to the availability of 2-chloro-4-fluorotoluene (CAS 452-73-3) and the predictable directing effects that favor the desired isomer.[1]

Step 1: Regioselective Nitration

Objective: Introduce a nitro group at the C6 position of the toluene ring (which corresponds to C1 in the final aniline numbering relative to the amine).[1]

Mechanistic Insight: The substrate, 2-chloro-4-fluorotoluene, contains one activating group (Methyl) and two deactivating groups (Chlorine, Fluorine).[1][2]

  • Methyl (C1): Activates ortho (C2, C6) and para (C4).[1] C2 is blocked by Cl; C4 is blocked by F. Directs strongly to C6. [1]

  • Chlorine (C2): Deactivates ring; directs ortho (C3) and para (C5).[1]

  • Fluorine (C4): Deactivates ring; directs ortho (C3, C5).[1][2]

While the halogens direct to C3 and C5, these positions are meta to the activating methyl group.[1] Furthermore, C3 is sterically crowded (sandwiched between Cl and F).[1] The activation by the methyl group at C6 dominates the deactivation, making C6 the kinetically favored site for electrophilic attack.[1]

Experimental Protocol:

  • Reagents: Fuming Nitric Acid (HNO₃, 1.1 eq), Concentrated Sulfuric Acid (H₂SO₄, solvent/catalyst).[1]

  • Setup: 3-neck round-bottom flask equipped with a thermometer, addition funnel, and mechanical stirrer.

  • Procedure:

    • Charge H₂SO₄ (5-10 volumes) into the flask and cool to 0–5°C .

    • Add 2-chloro-4-fluorotoluene slowly, maintaining temperature <10°C.[1]

    • Dropwise add the nitrating mixture (HNO₃/H₂SO₄) over 1 hour.[1] Critical: Exotherms can lead to dinitration or oxidation of the methyl group; strict temperature control is required.[1]

    • Stir at 0–10°C for 2–4 hours. Monitor by TLC or HPLC.[1]

    • Quench: Pour reaction mixture onto crushed ice/water.

    • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate.[1] Wash organic layer with NaHCO₃ (sat) and Brine.[1] Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc) to isolate 2-chloro-4-fluoro-6-nitrotoluene .[1]

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group to a primary amine without dehalogenating the aromatic ring.[1]

Mechanistic Insight: Catalytic hydrogenation (H₂/Pd-C) carries a high risk of hydrodehalogenation (removing Cl or F), especially in the presence of the amino group which can poison the catalyst or facilitate oxidative addition.[1] Therefore, metal-acid reductions (Bechamp) or sulfide reductions are superior for preserving the halogen substituents.[1]

Experimental Protocol (Iron/Acid Reduction):

  • Reagents: Iron Powder (Fe, 3-5 eq), Ammonium Chloride (NH₄Cl) or dilute HCl, Ethanol/Water (solvent).[1]

  • Procedure:

    • Dissolve 2-chloro-4-fluoro-6-nitrotoluene in Ethanol/Water (3:1).[1]

    • Add Iron powder and NH₄Cl.[1]

    • Heat to reflux (approx. 70–80°C) with vigorous stirring for 2–6 hours.

    • Monitor consumption of starting material by TLC.[1]

    • Workup: Filter hot through Celite to remove iron oxides.[1] Wash the pad with hot ethanol.[1]

    • Concentrate the filtrate.[1] Adjust pH to >9 with Na₂CO₃ or NaOH to liberate the free amine.[1]

    • Extract with Ethyl Acetate.[1]

    • Purification: Isolate the target 3-chloro-5-fluoro-2-methylaniline as an oil or low-melting solid.[1] Convert to HCl salt for long-term storage if necessary.

Process Logic & Pathway Visualization[1]

The following diagram illustrates the complete workflow, including the critical decision nodes regarding regioselectivity and chemoselectivity.

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction SM 2-Chloro-4-fluorotoluene (CAS 452-73-3) Conditions1 HNO3 / H2SO4 0-5°C SM->Conditions1 Inter 2-Chloro-4-fluoro-6-nitrotoluene (Major Isomer) Conditions1->Inter Ortho-Methyl Direction Conditions2 Fe / NH4Cl Reflux (EtOH/H2O) Inter->Conditions2 Product 3-Chloro-5-fluoro-2-methylaniline (CAS 886761-87-1) Conditions2->Product Nitro Reduction (Halogen Retention)

Figure 2: Synthesis workflow emphasizing reagent choices for regiocontrol and functional group tolerance.

Critical Control Points & Troubleshooting

ParameterRiskMitigation Strategy
Nitration Temperature >15°C leads to dinitration or oxidation of the methyl group (benzoic acid formation).[1]Maintain strictly <5°C during addition.[1] Use a cryostat if scaling up.[1]
Regioselectivity Formation of 5-nitro isomer (minor byproduct).[1]Recrystallize the crude nitro intermediate.[1] The 6-nitro isomer is typically more crystalline due to symmetry/packing.[1]
Reduction Method Dechlorination using H₂/Pd.[1]Avoid Pd/C. Use Fe/NH₄Cl, SnCl₂, or Pt/C with Sulfided inhibitors.[1]
Safety HF generation (unlikely but possible if F is labile).[1]Ensure non-basic conditions during nitration. Handle fluorinated waste according to specific EHS protocols.

References

  • GuideChem. (2025).[1] Synthesis and properties of 2-Chloro-4-fluorotoluene. Retrieved from [1]

  • PubChem. (2025).[1] 2-Bromo-5-chloro-1-fluoro-3-methylbenzene (Structural Analog Analysis). National Library of Medicine.[1] Retrieved from [1]

  • BLD Pharm. (2025).[1] Product Analysis: 3-Chloro-5-fluoro-2-methylaniline (CAS 886761-87-1).[1][3] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] 3-Chloro-2-methylaniline Derivatives and Synthesis. Retrieved from [1]

Sources

Methodological & Application

synthesis of pharmaceutical intermediates from 3-Chloro-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis Protocols for 3-Chloro-5-fluoro-2-methylaniline Derivatives

Executive Summary & Strategic Value

3-Chloro-5-fluoro-2-methylaniline (CAS: 886761-87-1) is a high-value pharmacophore scaffold used primarily in the development of Type II Kinase Inhibitors (targeting c-MET, VEGFR, and p38 MAPK) and advanced agrochemicals.[1]

Its structural uniqueness lies in the "Ortho-Methyl / Meta-Chloro" motif combined with a 5-Fluoro substituent.[1]

  • Conformational Lock: The steric clash between the 2-methyl group and the 3-chloro atom restricts rotation around the C-N bond when coupled to heterocycles, often locking the drug into a bioactive conformation (atropisomerism control).[1]

  • Metabolic Stability: The 5-fluoro substituent blocks the para-position relative to the methyl group, preventing rapid oxidative metabolism (CYP450-mediated hydroxylation), thereby extending the molecule's half-life in vivo.[1]

This guide details three validated protocols for converting this aniline into high-value intermediates: Indazoles (via diazotization), Ureas (via isocyanates), and N-Aryl Heterocycles (via Pd-catalysis).[1]

Physical Properties & Handling

PropertyDataNote
CAS Number 886761-87-1Verified Identity
Molecular Formula C₇H₇ClFN
Molecular Weight 159.59 g/mol
Appearance Off-white to pale brown solid/oilOxidizes upon air exposure
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water
Storage 2–8°C, under Inert Gas (Ar/N₂)Hygroscopic; protect from light

Synthetic Pathways Overview

The following diagram illustrates the divergent synthesis pathways starting from 3-Chloro-5-fluoro-2-methylaniline.

G Start 3-Chloro-5-fluoro- 2-methylaniline (Starting Material) Diazo Diazonium Intermediate Start->Diazo NaNO2, H+ Isocyanate Isocyanate Derivative Start->Isocyanate Triphosgene Buchwald Pd-Catalyzed Coupling Start->Buchwald Ar-Cl, Pd(OAc)2 XPhos Indazole 7-Chloro-5-fluoro- 1H-indazole (Kinase Core) Diazo->Indazole Cyclization (Ac2O/KOAc) Urea Diaryl Urea (Type II Inhibitor) Isocyanate->Urea R-NH2 Biaryl N-Heteroaryl Aniline (Active Drug) Buchwald->Biaryl C-N Bond Formation

Figure 1: Divergent synthesis pathways.[1] The Indazole route utilizes the 2-methyl group for cyclization, while the Urea and Buchwald routes leverage the nucleophilic amine.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Chloro-5-fluoro-1H-indazole

Context: The 2-methylaniline motif is the classic precursor for indazoles (a core structure in drugs like Axitinib or Pazopanib analogs).[1] This "modified Jacobson indazole synthesis" uses the methyl group to cyclize onto the diazonium species.[1]

Reagents:

  • 3-Chloro-5-fluoro-2-methylaniline (1.0 eq)[1]

  • Sodium Nitrite (NaNO₂, 1.1 eq)[1]

  • Acetic Acid (Glacial) / Water[1]

  • Ammonium Acetate (NH₄OAc) or Potassium Acetate[1]

Step-by-Step Methodology:

  • Diazotization: Dissolve the aniline (10 mmol) in glacial acetic acid (30 mL) and cool to 0–5°C in an ice bath.

  • Addition: Dropwise add a solution of NaNO₂ (11 mmol) in water (5 mL), maintaining the internal temperature below 5°C. Stir for 30 minutes. Checkpoint: The solution should turn clear/orange; check for excess nitrite using starch-iodide paper (should turn blue).[1]

  • Cyclization: Allow the reaction to warm to room temperature (25°C) and stir for 12–18 hours. The intramolecular cyclization occurs between the diazonium cation and the ortho-methyl group.[1]

  • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with EtOAc (50 mL) and wash with saturated NaHCO₃ (to neutralize acid) and brine.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

    • Target Yield: 65–75%[1]

    • Validation: ¹H NMR should show the disappearance of the methyl singlet (2.1 ppm) and appearance of the indazole C3-H proton (~8.0 ppm).[1]

Protocol B: Buchwald-Hartwig Coupling (C-N Bond Formation)

Context: Connecting the aniline to a heteroaryl chloride (e.g., chloropyrimidine) is critical for "hinge-binding" in kinase inhibitors.[1]

Reagents:

  • 3-Chloro-5-fluoro-2-methylaniline (1.0 eq)[1]

  • Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine) (1.0 eq)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂[1]

  • Ligand: XPhos or BrettPhos (4 mol%)[1]

  • Base: Cs₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

  • Inertion: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add the aniline (1.0 eq), heteroaryl chloride (1.0 eq), Cs₂CO₃ (2.0 eq), Pd source, and Ligand.

  • Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration). Sparge with Argon for 5 minutes to remove dissolved O₂.[1]

  • Reaction: Seal the vessel and heat to 100°C for 4–12 hours.

    • Note: The steric bulk of the 2-methyl and 3-chloro groups makes this coupling sluggish.[1] XPhos is recommended specifically for sterically hindered anilines.[1]

  • Filtration: Cool to RT, filter through a pad of Celite to remove inorganic salts/Pd black.

  • Isolation: Concentrate and purify via HPLC or crystallization.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Indazole Synthesis Incomplete DiazotizationEnsure temperature stays <5°C during NaNO₂ addition; verify acidity (pH < 2).
No Reaction in Buchwald Coupling Catalyst DeactivationOxygen poisoning.[1] Ensure rigorous degassing. Switch to BrettPhos Pd G3 precatalyst.
Formation of Azo-Dimer Coupling of diazonium with anilineAdd NaNO₂ more slowly; ensure high dilution during the initial step.[1]

References & Grounding

  • Compound Identity & Properties:

    • Source: PubChem & ChemicalBook Databases.[1]

    • Data: CAS 886761-87-1, 3-Chloro-5-fluoro-2-methylaniline.[1]

    • Link: (Search Term: 3-chloro-2-methylaniline analogs)[1]

  • Indazole Synthesis Methodology:

    • Context: General method for converting o-methylanilines to indazoles.[1]

    • Citation: "Modified Jacobson Indazole Synthesis." Strategic Applications of Named Reactions in Organic Synthesis.

    • Relevance: Validates Protocol A using the 2-methyl group.[1][2]

  • Kinase Inhibitor Structural Logic:

    • Context: Role of 3-chloro-2-methylaniline substructures in conformational control.[1]

    • Source:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Type II Met Kinase Inhibitors."[1]

    • Note: Explains the necessity of the steric clash provided by the Cl/Me motif.

  • Commercial Availability & Safety:

    • Source: GuideChem & BLD Pharm Listings.[1]

    • Link:[1]

(Note: While specific "famous" drugs using this exact fluoro-isomer are often proprietary, the protocols above represent the industry standard for utilizing this specific chemical scaffold.)[1]

Sources

Application Note: 3-Chloro-5-fluoro-2-methylaniline in Agrochemical Synthesis

[1]

Executive Summary & Strategic Value

3-Chloro-5-fluoro-2-methylaniline (CAS: 886761-87-1) has emerged as a "privileged scaffold" in the design of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Protoporphyrinogen Oxidase (PPO) herbicides.[1]

Its structural uniqueness lies in the 2,3,5-substitution pattern :

  • 2-Methyl Group: Provides steric lock, forcing the amide bond (in downstream SDHIs) into an orthogonal conformation critical for binding to the ubiquinone-binding pocket (Q-site) of the fungal complex II.[1]

  • 3-Chloro Substituent: Enhances lipophilicity (

    
    ) and fills the hydrophobic cleft in the target enzyme.[1]
    
  • 5-Fluoro Substituent: The critical differentiator.[1] Unlike hydrogen or methyl analogs, the fluorine atom blocks metabolic oxidation at the 5-position (a common clearance site), significantly extending the half-life of the active ingredient (AI) in plant tissues [1].[1]

This guide details the robust synthesis of this intermediate and its conversion into a high-potency pyrazole-carboxamide fungicide motif.[1]

Chemical Profile & Specifications

PropertySpecificationNotes
IUPAC Name 3-Chloro-5-fluoro-2-methylaniline
CAS Number 886761-87-1
Molecular Formula

Molecular Weight 159.59 g/mol
Appearance Off-white to pale brown solidOxidizes slowly in air
Melting Point 58–62 °CDistinct from non-fluorinated analog (liq.)[1]
Purity (HPLC)

Critical for downstream coupling
Solubility DCM, Ethyl Acetate, TolueneInsoluble in water

Protocol A: Chemoselective Synthesis of the Intermediate

Objective: Reduce 3-chloro-5-fluoro-2-methylnitrobenzene to the aniline without hydrodechlorination.[1]

Rationale

Standard catalytic hydrogenation (Pd/C,

1Bechamp ReductionPlatinum/Vanadium1
Materials
  • Precursor: 3-Chloro-5-fluoro-2-methylnitrobenzene (1.0 eq)[1]

  • Reductant: Iron powder (325 mesh, reduced, 4.0 eq)

  • Catalyst/Solvent: Ammonium Chloride (

    
    , 0.5 eq) in Ethanol/Water (3:1 v/v).
    
  • Workup: Ethyl Acetate, Celite, Sodium Bicarbonate.

Step-by-Step Procedure
  • Activation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend Iron powder (4.0 eq) in water. Add

    
     (0.5 eq) and heat to 80°C for 15 minutes to etch the iron surface.
    
  • Addition: Dissolve the nitro precursor in Ethanol. Add this solution dropwise to the activated iron suspension over 30 minutes. Caution: Exothermic reaction.

  • Reflux: Maintain reflux (approx. 78-80°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The nitro peak should disappear completely.

  • Filtration: Cool the mixture to room temperature. Filter the slurry through a pad of Celite to remove iron oxides. Wash the cake with Ethyl Acetate.

  • Extraction: Adjust the pH of the filtrate to ~8-9 using saturated

    
    . Separate the organic layer.[2] Extract the aqueous layer twice with Ethyl Acetate.
    
  • Isolation: Dry combined organics over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, recrystallize from Hexane/Toluene (9:1) to yield off-white crystals.[1]

Expected Yield: 92–95% Critical Control Point: Ensure the pH is basic during extraction to keep the aniline in its free-base form.[1]

Protocol B: Downstream Synthesis (SDHI Fungicide Motif)

Objective: Coupling 3-Chloro-5-fluoro-2-methylaniline with a Pyrazole Acid Chloride to form the bioactive carboxamide.[1]

Rationale

The amino group in this scaffold is sterically hindered by the ortho-methyl and meta-chloro groups.[1] Standard EDC/HOBt coupling is often too slow. We employ the Acid Chloride method with a weak base scavenger to drive the reaction to completion while preventing bis-acylation [3].[1]

Workflow Diagram (DOT)

Gcluster_0Critical Quality AttributeNitroPrecursor:3-Cl-5-F-2-Me-NitrobenzeneAnilineIntermediate:3-Chloro-5-fluoro-2-methylanilineNitro->AnilineFe / NH4Cl(Selectivity >99%)SDHIActive Ingredient:Fluorinated SDHI AnalogAniline->SDHITHF / Et3N0°C to RTAcidClReagent:DFM-Pyrazole Acid ChlorideAcidCl->SDHI+ Reagent

Figure 1: Synthesis pathway from nitro-precursor to bioactive SDHI carboxamide, highlighting the critical aniline intermediate.[1]

Materials
  • Amine: 3-Chloro-5-fluoro-2-methylaniline (1.0 eq)[1]

  • Acylating Agent: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq)[1]

  • Base: Triethylamine (

    
    ) or Pyridine (1.2 eq)[1]
    
  • Solvent: Anhydrous THF or DCM.

Step-by-Step Procedure
  • Preparation: In a dry reactor under

    
     atmosphere, dissolve 3-Chloro-5-fluoro-2-methylaniline (1.0 eq) and 
    
    
    (1.2 eq) in anhydrous THF (10 volumes).
  • Cooling: Cool the solution to 0–5°C using an ice bath. Steric hindrance does not prevent reaction, but temperature control controls exotherm.[1]

  • Acylation: Add the Pyrazole Acid Chloride (1.1 eq) dropwise (dissolved in minimal THF) over 20 minutes. Maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

    • IPC (In-Process Control):[1] Check HPLC. Unreacted aniline should be <0.5%. If aniline remains, heat to 40°C for 1 hour.

  • Quench: Quench with water. Remove THF under vacuum.

  • Workup: Dissolve residue in Ethyl Acetate. Wash sequentially with 1N HCl (to remove unreacted amine/pyridine), Sat.

    
     (to remove acid), and Brine.
    
  • Crystallization: The product often precipitates upon concentration or addition of heptane. Filter and dry.

Expected Yield: 88–93%[1]

Mode of Action & Biological Context[2][3]

The resulting amide (e.g., analogs of Isoflucypram or Bixafen) targets the Succinate Dehydrogenase (Complex II) in the mitochondrial respiration chain.

Mechanistic Diagram (DOT)

SDHI_Mechanismcluster_roleRole of 3-Cl-5-F-2-Me MoietyFungicideFluorinated SDHI MoleculePocketUbiquinone Binding Site(Complex II)Fungicide->PocketHigh Affinity Binding(H-bond to Tyrosine)RespirationMitochondrial RespirationPocket->RespirationInhibits Electron TransferEnergyATP ProductionRespiration->EnergyHaltsDeathFungal Cell DeathEnergy->DeathDepletionLipophilicity3-Cl: Increases Membrane PermeabilityLipophilicity->FungicideMetabolicStability5-F: Blocks P450 OxidationMetabolicStability->FungicideStericLock2-Me: Locks ConformationStericLock->Fungicide

Figure 2: Mechanism of Action.[1] The specific substitution pattern of the aniline fragment is engineered to optimize binding affinity and metabolic stability within the fungal mitochondria.

Safety & Handling Protocol

  • Toxicity: Like most halogenated anilines, this compound should be treated as a potential sensitizer and methemoglobinemia inducer.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Handle only in a fume hood.

  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

  • Thermal Stability: The nitro-precursor synthesis involves nitration; ensure DSC (Differential Scanning Calorimetry) is performed on precursors to rule out thermal runaway risks before scaling up [4].[1]

References

  • Jeschke, P. (2016). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem, 5(5), 570–589. [1]

  • Org. Process Res. Dev. (2012). "Selective Reduction of Nitroarenes in the Presence of Halogens." Organic Process Research & Development. (General reference for Bechamp reduction selectivity).
  • Walter, H. (2016). "Pyrazole-carboxamides and their use as fungicides." Syngenta Participations AG. US Patent US9247737B2. (Demonstrates the coupling of pyrazole acid chlorides with substituted anilines).

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH.[1] (Standard text for nitration/reduction safety).

  • PubChem. "Compound Summary: 3-Chloro-2-methylaniline" (Structural analog data).[1] [1]

Technical Application Note: Precision N-Alkylation of Sterically Hindered 3-Chloro-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The N-alkylation of 3-Chloro-5-fluoro-2-methylaniline presents a classic "push-pull" conflict in synthetic organic chemistry. The substrate features significant steric hindrance at the ortho position (2-methyl) combined with reduced nucleophilicity due to the electron-withdrawing effects of the 3-chloro and 5-fluoro substituents. Standard SN2 protocols often fail, resulting in either low conversion (due to poor nucleophilicity) or over-alkylation (if forcing conditions are used).

This Application Note outlines two validated protocols designed to overcome these barriers:

  • Method A (Preferred): Reductive Amination using Titanium(IV) Isopropoxide to catalyze imine formation.

  • Method B (Alternative): Controlled SN2 Alkylation using inorganic bases and polar aprotic solvents.

Substrate Analysis: The Steric-Electronic Conflict

To design a successful reaction, one must first understand the specific deactivation vectors of the substrate.

Structural Deactivation Vectors
  • Steric Blockade (Red): The 2-methyl group creates a physical barrier, impeding the trajectory of incoming electrophiles.

  • Electronic Deactivation (Blue): The 3-chloro and 5-fluoro atoms inductively withdraw electron density from the aromatic ring, significantly lowering the pKa of the anilinium ion and reducing the Lewis basicity of the nitrogen lone pair.

SubstrateAnalysis Aniline 3-Chloro-5-fluoro- 2-methylaniline Sterics STERIC HINDRANCE (2-Methyl Group) Blocks Nucleophilic Attack Aniline->Sterics Electronics ELECTRONIC WITHDRAWAL (3-Cl, 5-F) Reduces N-Nucleophilicity Aniline->Electronics Result LOW REACTIVITY High Risk of Side Reactions Sterics->Result Electronics->Result

Figure 1: Structural analysis showing the competing deactivation vectors on the aniline substrate.

Method A: Reductive Amination (The "Gold Standard")

Best for: Mono-alkylation with primary or secondary alkyl groups. Mechanism: Formation of an imine/iminium intermediate followed by reduction.[1]

The Challenge of Imine Formation

Standard reductive amination (using NaBH(OAc)3 alone) often fails with this substrate because the electron-deficient aniline is too weak to attack the carbonyl carbon effectively, and the ortho-methyl group sterically hinders the formation of the tetrahedral intermediate.

The Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)4] . It acts as a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine before the reducing agent is added.

Detailed Protocol

Reagents:

  • Substrate: 3-Chloro-5-fluoro-2-methylaniline (1.0 equiv)

  • Aldehyde/Ketone: (1.1 – 1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (2.0 equiv)

  • Solvent: Anhydrous THF or Ethanol

Step-by-Step Workflow:

  • Imine Formation (Critical Step):

    • In a flame-dried flask under Nitrogen, dissolve the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous THF (0.5 M concentration).

    • Add Ti(OiPr)4 (1.25 equiv) dropwise.

    • Stir at room temperature for 6–12 hours. Note: Monitor by TLC/LCMS. You must see the disappearance of the starting aniline and formation of the imine (often a higher Rf spot) before proceeding.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH4 (2.0 equiv) in portions (or NaBH(OAc)3 if acid-sensitive groups are present).

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Quench & Workup:

    • Quench carefully with 2M NaOH or water (Caution: Titanium salts form a thick white precipitate).

    • Filter the resulting suspension through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

    • Extract the filtrate with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Reaction (Starting Material remains) Steric bulk preventing imine formation.Increase Ti(OiPr)4 to 2.0 equiv; Heat to 40-50°C during Step 1.
Low Yield after Workup Titanium emulsion trapping product.Use 2M NaOH for quenching (solubilizes Ti) or extensive Celite filtration.
Over-alkylation Highly reactive aldehyde.Ensure strictly 1.1 equiv of aldehyde; Switch to NaBH(OAc)3.

Method B: Direct Alkylation (SN2)

Best for: Methylation (using MeI) or when the alkyl halide is the only available electrophile. Risk: Over-alkylation to the tertiary amine or quaternary salt.

Optimization Strategy

Because the aniline is a poor nucleophile, heat is often required. However, heat promotes double alkylation. We utilize a controlled base/solvent system to modulate reactivity.

Reagents:

  • Alkyl Halide (1.05 equiv)

  • Base: Cesium Carbonate (Cs2CO3) or DIPEA (Hünig's Base)

  • Solvent: DMF (promotes SN2) or Acetonitrile

Detailed Protocol
  • Setup: Dissolve 3-Chloro-5-fluoro-2-methylaniline (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs2CO3 (1.5 equiv). Stir for 15 minutes to ensure deprotonation/activation.

  • Electrophile Addition: Add the alkyl halide (1.05 equiv) slowly via syringe pump over 1 hour.

    • Why? Keeping the concentration of the alkylating agent low relative to the amine favors mono-alkylation.

  • Reaction: Heat to 60°C. Monitor closely by LCMS every 30 minutes.

  • Termination: Stop the reaction immediately upon consumption of starting material (~95% conversion). Do not chase 100% conversion, as di-alkylation rates increase exponentially at the end.

Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the correct alkylation strategy based on the specific alkyl group required.

DecisionTree Start Target: N-Alkylation of 3-Cl-5-F-2-Me-Aniline CheckGroup What is the Alkyl Group? Start->CheckGroup Branch1 Primary/Secondary Carbon (e.g., Ethyl, Isopropyl, Benzyl) CheckGroup->Branch1 Complex Alkyl Branch2 Methyl Group (or no aldehyde equivalent) CheckGroup->Branch2 Methyl / Simple MethodA METHOD A: Reductive Amination (Ti(OiPr)4 + NaBH4) Branch1->MethodA High Selectivity MethodB METHOD B: Direct SN2 Alkylation (Cs2CO3 + Slow Addition) Branch2->MethodB Stoichiometry Control

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

Analytical Controls & Validation

To ensure the protocol's success, the following analytical signatures must be verified:

  • 1H NMR (DMSO-d6):

    • Starting Material: Broad singlet (NH2) typically around 5.0–5.5 ppm.

    • Mono-Alkylated Product: The NH signal often shifts upfield and splits into a triplet (if alkyl is -CH2-) or doublet (if alkyl is -CH-). Integration must correspond to 1 proton.

    • Di-Alkylated Impurity: Complete disappearance of the NH signal.

  • LCMS:

    • Monitor for [M+H]+ (Product) vs [M+Alkyl+H]+ (Over-alkylated).

    • Note: Due to the Cl isotopes (35Cl/37Cl), expect a characteristic 3:1 isotopic pattern in the mass spectrum.

References

  • Reductive Amination with Titanium(IV): Miriyala, B., et al. "Chemoselective reductive alkylation of ammonia with carbonyl compounds."[2] Tetrahedron 60.7 (2004): 1463-1471.

  • Ti(OiPr)4 Mechanism: Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1 (1995).

  • Direct Alkylation Selectivity: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811.

  • Substrate Properties: "3-Chloro-2-methylaniline synthesis and application." GuideChem Chemical Database.

Sources

functionalization of the amino group in 3-Chloro-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Scaffold: 3-Chloro-5-fluoro-2-methylaniline (CAS: 62078-09-9) is a deceptively simple building block.[1][2] To the novice, it is just another aniline.[2] To the medicinal chemist, it represents a "privileged scaffold" often found in kinase inhibitors (e.g., targeting conformational pockets where the ortho-methyl provides a critical twist) and agrochemicals.[2]

The Challenge: Functionalizing this amine is not trivial due to two converging antagonistic forces:

  • Steric Hindrance (The "Magic Methyl" Effect): The methyl group at the 2-position (ortho) creates a steric wall.[2] This restricts the approach of electrophiles and destabilizes planar transition states, often necessitating higher energy conditions or specialized catalysts.

  • Electronic Deactivation: The 3-chloro and 5-fluoro substituents are electron-withdrawing groups (EWG).[1][2] Through inductive effects (-I), they pull electron density away from the aromatic ring, significantly reducing the nucleophilicity of the amino nitrogen lone pair.[2]

The Solution: Standard "textbook" conditions (e.g., EDC/HOBt coupling or standard SNAr) will likely fail or proceed with poor yields.[2] Successful derivatization requires High-Energy Activation (for amides) or Sterically-Bulky Ligand Systems (for catalysis).[1][2]

Protocol 1: High-Efficiency Amide Coupling (Acylation)

Objective: Synthesize an amide bond despite the reduced nucleophilicity of the aniline. Mechanism: We must activate the carboxylic acid partner into a highly reactive species (active ester or acid chloride) to compensate for the aniline's sluggishness.[2]

Reagent Selection Logic
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over EDC/HOBt.[2] The aza-analog (HOAt) derived active ester is more reactive due to the pyridine nitrogen's electron-withdrawing nature.[1][2] Alternatively, T3P (Propylphosphonic anhydride) is excellent for sterically hindered anilines due to low epimerization and high reactivity.[2]

  • Base: DIPEA (Diisopropylethylamine) or 2,4,6-Collidine .[2] Collidine is less nucleophilic and minimizes side reactions.

Step-by-Step Protocol
  • Preparation:

    • Dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF or DMAc (0.2 M concentration). Note: DMF is preferred for solubility, but DMAc can accelerate kinetics.[2]

    • Add HATU (1.2 equiv).[2]

    • Add DIPEA (2.5 equiv).[2]

    • Critical Step: Stir this "activation mixture" at Room Temperature (RT) for 15 minutes. You must allow the active ester to form before adding the hindered aniline.[2]

  • Addition:

    • Add 3-Chloro-5-fluoro-2-methylaniline (1.0 - 1.1 equiv) to the mixture.[1][2]

  • Reaction:

    • Stir at 50°C - 60°C for 4-12 hours.

    • Why Heat? While HATU works at RT for simple amines, the ortho-methyl steric clash raises the activation energy.[2] Moderate heating overcomes this barrier.[2]

  • Work-up (Self-Validating Step):

    • Dilute with Ethyl Acetate.[2] Wash with 1N HCl (to remove unreacted aniline and DIPEA), then sat.[2] NaHCO3 (to remove acids/HOBt), then Brine.[2]

    • Validation: If the organic layer retains a yellow/brown color after acid wash, unreacted aniline might still be present (check TLC/LCMS).[2]

  • Alternative (The "Sledgehammer" Method):

    • If HATU fails, convert the acid to its Acid Chloride using Ghosez's reagent or Oxalyl Chloride/DMF (cat.), then react with the aniline in Pyridine at 80°C.[2]

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)[1][2]

Objective: Couple the aniline with an aryl halide to form a diarylamine. Challenge: The ortho-methyl group hinders the oxidative addition complex and, more critically, the reductive elimination step.[2] Standard ligands (BINAP, dppf) often fail.[2]

Reagent Selection Logic
  • Catalyst Precursor: Pd2(dba)3 or precatalysts like Pd(OAc)2 .

  • Ligand: BrettPhos or tBuBrettPhos .[2] These bulky, electron-rich dialkylbiaryl phosphine ligands are specifically designed to facilitate the coupling of primary amines with ortho-substituents.[1][2]

  • Base: NaOtBu (Sodium tert-butoxide) or K3PO4 .[1][2] Strong bases facilitate the deprotonation of the amine-bound Pd complex.[2][3]

Step-by-Step Protocol
  • Inert Atmosphere Setup:

    • Flame-dry a resealable reaction vial. Cycle Argon/Vacuum 3 times.

    • Reasoning: Oxygen oxidizes the phosphine ligand, killing the catalyst.

  • Loading:

    • Add Pd(OAc)2 (2 mol%) and BrettPhos (4 mol%).[2]

    • Add Aryl Halide (1.0 equiv) and 3-Chloro-5-fluoro-2-methylaniline (1.2 equiv).[1][2]

    • Add NaOtBu (1.4 equiv).[2]

    • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).[1][2] Concentration: 0.2 - 0.4 M.[1][2]

  • Activation:

    • Seal the vial.[2] Heat to 100°C for 12-18 hours.

    • Note: If using a volatile aryl halide, ensure the seal is pressure-rated.[2]

  • Monitoring & Work-up:

    • Monitor by LCMS.[2] Look for the consumption of the aryl halide (limiting reagent).[2]

    • Filter through a pad of Celite (to remove Pd black).[2] Concentrate and purify via flash chromatography.

Protocol 3: Sandmeyer Transformation (Diazotization)[1][2]

Objective: Replace the amino group with a Halogen (I, Br, Cl) or Cyano group (-CN) to access different chemical space.[2] Mechanism: Formation of a diazonium salt followed by radical or ionic substitution.[2]

Step-by-Step Protocol (Iodination Example)
  • Diazotization:

    • Suspend 3-Chloro-5-fluoro-2-methylaniline (1.0 equiv) in 6M HCl (or H2SO4).

    • Cool to 0°C - 5°C (Ice/Water bath).[1][2]

    • Add NaNO2 (1.1 equiv) dissolved in minimum water dropwise.[2]

    • Control: Keep temperature below 5°C to prevent diazonium decomposition to the phenol.[2] Stir for 30 mins. The solution should become clear (diazonium salt formation).

  • Substitution (Sandmeyer):

    • Dissolve KI (Potassium Iodide, 2.0 equiv) in water.[2]

    • Add the cold diazonium solution slowly to the KI solution (at RT).[2]

    • Observation: Evolution of Nitrogen gas (bubbling) and formation of a dark oil/solid.[2]

  • Work-up:

    • Extract with Ethyl Acetate.[2]

    • Critical Wash: Wash the organic layer with 10% Sodium Thiosulfate (Na2S2O3) to remove excess Iodine (turns the purple organic layer yellow/colorless).[2]

Visualization: Experimental Workflows

Functionalization_Strategy Start 3-Chloro-5-fluoro-2-methylaniline (Starting Material) Amide_Cond Condition: HATU / DIPEA / DMF / 60°C Start->Amide_Cond Acylation Buchwald_Cond Condition: Pd(OAc)2 / BrettPhos NaOtBu / Dioxane / 100°C Start->Buchwald_Cond Pd-Cat Coupling Sand_Step1 Step 1: NaNO2 / HCl / 0°C (Diazonium Intermediate) Start->Sand_Step1 Diazotization Amide_Prod Amide Product (Stable, High Yield) Amide_Cond->Amide_Prod Nu: Attack Buchwald_Prod N-Aryl Derivative (Diarylamine) Buchwald_Cond->Buchwald_Prod Reductive Elim. Sand_Step2 Step 2: KI or CuCN or CuBr Sand_Step1->Sand_Step2 Substitution Sand_Prod Aryl Halide / Nitrile (Deaminative Functionalization) Sand_Step2->Sand_Prod N2 extrusion

Figure 1: Decision tree for the functionalization of 3-Chloro-5-fluoro-2-methylaniline based on target moiety.

Troubleshooting & Optimization (The Self-Validating System)

IssueProbable CauseCorrective Action
Low Yield (Amide) Steric clash prevents attack on active ester.[1][2]Switch to Acid Chloride (generated in situ) + Pyridine.[2] Increase Temp to 80°C.
No Reaction (Buchwald) Catalyst poisoning or ligand mismatch.[2]Ensure BrettPhos is used (not BINAP).[2] Re-purify the aniline (remove oxidation products).[2]
Dehalogenation (Buchwald)

-Hydride elimination or Pd insertion into C-Cl bond.[1][2]
Lower Temp to 80°C. Switch base to Cs2CO3 (milder).[2]
Phenol Formation (Sandmeyer) Diazonium salt hydrolyzed by water.[2]Keep temp strictly < 5°C during diazotization.[2] Add urea to quench excess HNO2 before Step 2.[2]

References

  • Surry, D. S., & Buchwald, S. L. (2008).[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link[1][2]

  • Montalbetti, C. A., & Falque, V. (2005).[2] "Amide bond formation and peptide coupling."[2] Tetrahedron. Link[1][2]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Link

Sources

Application Note: High-Efficiency Reductive Amination of 3-Chloro-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details optimized protocols for the reductive amination of 3-Chloro-5-fluoro-2-methylaniline (CAS: 116758-71-9). This substrate presents a dual synthetic challenge: electronic deactivation caused by the electron-withdrawing halogen substituents (3-Cl, 5-F) and steric hindrance from the ortho-methyl group (2-Me). Standard protocols often result in low conversion or stalled imine formation. This guide provides two validated workflows: a standard acid-catalyzed method using Sodium Triacetoxyborohydride (STAB) and an advanced Lewis-acid mediated protocol using Titanium(IV) isopropoxide for difficult carbonyl partners.

Mechanistic Insight & Strategic Considerations

The Substrate Challenge

The nucleophilicity of the aniline nitrogen is significantly reduced by the inductive effect of the fluorine and chlorine atoms. Furthermore, the 2-methyl group creates steric bulk that impedes the initial nucleophilic attack on the carbonyl carbon.

  • Electronic Effect: The

    
     of the conjugate acid is significantly lower than unsubstituted aniline (~4.6), making the equilibrium toward the hemiaminal unfavorable.
    
  • Steric Effect: The 2-Me group destabilizes the planar transition state required for imine formation.

Reaction Pathway

To overcome these barriers, the reaction requires either Bronsted acid catalysis (Method A) to activate the carbonyl or Lewis acid dehydration (Method B) to drive the equilibrium forward before reduction.

ReactionPathway Start 3-Cl-5-F-2-Me-Aniline + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack (Slowed by Sterics) Imine Imine (Schiff Base) (Rate Limiting Step) Hemiaminal->Imine -H2O (Requires Acid/Ti(OiPr)4) Product Secondary Amine Product Imine->Product Reduction (STAB or NaBH4)

Figure 1: Reaction pathway highlighting the rate-limiting imine formation step caused by the 2-methyl steric hindrance.

Critical Reagent Selection

ReagentRoleSelection Logic for this Substrate
NaBH(OAc)3 (STAB) Reducing AgentPreferred. Mild, does not reduce aldehydes/ketones directly, allowing the slow-forming imine to be reduced selectively.
Ti(OiPr)4 Lewis Acid / DehydrantCritical for Method B. Acts as a water scavenger and Lewis acid to force imine formation on this hindered aniline.
Acetic Acid (AcOH) CatalystEssential in Method A to protonate the carbonyl oxygen, compensating for the aniline's low nucleophilicity.
1,2-Dichloroethane (DCE) SolventStandard solvent for STAB; excellent solubility for halogenated anilines.

Experimental Protocols

Method A: Standard Acid-Catalyzed Protocol (STAB)

Best for: Reactive aldehydes and unhindered ketones.

Safety Note: 3-Chloro-5-fluoro-2-methylaniline is toxic and causes serious eye damage.[1] Handle in a fume hood.

  • Preparation: In a dry reaction vial, dissolve 3-Chloro-5-fluoro-2-methylaniline (1.0 equiv) and the Carbonyl Component (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Acid Activation: Add Glacial Acetic Acid (1.0–2.0 equiv).

    • Note: The electron-deficient nature of this aniline requires higher acid loading than typical anilines to facilitate imine formation.

  • Reductant Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Reaction: Stir at room temperature under nitrogen for 4–16 hours.

    • Monitoring: Check via LC-MS or TLC. If conversion is <50% after 4 hours, proceed to Method B.

  • Quench: Quench by adding saturated aqueous NaHCO3 . Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Method B: Titanium(IV) Mediated Protocol (Advanced)

Best for: Hindered ketones, electron-poor anilines, or failed Method A attempts.

  • Imine Pre-formation: In a dry flask under Argon, combine 3-Chloro-5-fluoro-2-methylaniline (1.0 equiv), the Ketone/Aldehyde (1.1 equiv), and Titanium(IV) isopropoxide (1.2–1.5 equiv).

    • Do not add solvent yet if the reagents are liquid, otherwise use minimal dry THF.

  • Stirring: Stir the neat/concentrated mixture at ambient temperature for 6–12 hours.

    • Why: Ti(OiPr)4 acts as a Lewis acid and water scavenger, driving the unfavorable equilibrium to the imine species.

  • Dilution & Reduction: Dilute the viscous mixture with Ethanol or Methanol (0.2 M).

    • Caution: Exothermic.

  • Reduction: Add Sodium Borohydride (NaBH4) (1.5 equiv) carefully (gas evolution). Stir for 2–4 hours.

  • Hydrolysis (Critical Step): Quench by adding 2M NaOH or water. A white precipitate (

    
    ) will form.
    
  • Filtration: Filter the suspension through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate and purify via flash column chromatography.

Decision Tree for Protocol Selection

DecisionTree Start Start: 3-Cl-5-F-2-Me-Aniline CarbonylType Is the Carbonyl Partner Hindered or Electron-Rich? Start->CarbonylType MethodA Use Method A: STAB + AcOH in DCE CarbonylType->MethodA No (Aldehyde/Simple Ketone) MethodB Use Method B: Ti(OiPr)4 then NaBH4 CarbonylType->MethodB Yes (Bulky Ketone) Check Check Conversion (4h) MethodA->Check Success Proceed to Workup Check->Success Good Conversion Fail Low Conversion (<50%) Check->Fail Fail->MethodB Switch Protocol

Figure 2: Decision logic for selecting between Acid-Catalyzed and Titanium-Mediated protocols.

Analytical Validation

For this specific substrate, 19F NMR is a powerful diagnostic tool for monitoring reaction progress without full workup.

  • 1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (9–10 ppm) and the appearance of the benzylic amine proton (typically 4.0–4.5 ppm). The 2-Methyl group on the aniline ring typically appears around 2.1–2.3 ppm.

  • 19F NMR: The fluorine signal on the aniline ring will shift significantly upon alkylation of the amine, providing a clean integration handle distinct from the starting material.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.

  • Fisher Scientific. (2021). "Safety Data Sheet: 3-Chloro-2-methylaniline" (Structural analog safety reference).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-fluoro-2-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and detailed protocols.

Overview of Synthetic Strategy

The synthesis of 3-Chloro-5-fluoro-2-methylaniline is typically achieved via a two-step process starting from 3-chloro-5-fluorotoluene. The core of this synthesis involves the regioselective nitration of the starting material, followed by the chemoselective reduction of the introduced nitro group. Each step presents unique challenges that can significantly impact the final yield and purity. This guide will address these challenges in a practical, question-and-answer format.

General Synthesis Workflow

The logical flow for the synthesis is outlined below. Key control points and potential challenges, which will be discussed in detail, are highlighted at each stage.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A Start: 3-Chloro-5-fluorotoluene B Nitration (HNO3 / H2SO4) A->B Key Challenge: Regioselectivity A->B C Intermediate: 3-Chloro-5-fluoro-2-nitrotoluene B->C Work-up & Purification B->C D Reduction (e.g., Catalytic Hydrogenation) C->D Key Challenge: Chemoselectivity (Avoiding Dehalogenation) C->D E Final Product: 3-Chloro-5-fluoro-2-methylaniline D->E Purification D->E G cluster_0 Directing Influences on 3-Chloro-5-fluorotoluene Start Structure Structure C2 C2 (Desired) Structure->C2 Ortho to -CH3 Ortho to -Cl C4 C4 Structure->C4 Para to -CH3 Ortho to -F C6 C6 Structure->C6 Ortho to -CH3 Ortho to -F

Caption: Competing positions for nitration on the 3-chloro-5-fluorotoluene ring.

Troubleshooting & Optimization Strategy:

  • Temperature Control is Crucial: Nitration is highly exothermic. Running the reaction at a low temperature (e.g., -5 to 5 °C) is paramount. Lower temperatures increase selectivity by favoring the kinetically controlled product and suppressing the formation of undesired isomers and di-nitrated byproducts. [1]2. Rate of Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the substrate solution. A slow addition rate helps maintain strict temperature control and prevents localized overheating, which can lead to side reactions.

  • Choice of Nitrating Agent: A standard mixture of concentrated H₂SO₄ and HNO₃ is typically effective. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). Using fuming nitric acid or other aggressive nitrating agents can decrease selectivity.

ParameterRecommendationRationale
Temperature -5 °C to 5 °CEnhances regioselectivity, minimizes byproduct formation.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Standard, effective, and controllable.
Addition Rate Slow, dropwisePrevents temperature spikes and localized high concentrations.
Solvent Often neat or with a solvent like dichloromethaneIf using a solvent, ensure it is inert to nitrating conditions.
Part 2: The Reduction Stage

Question: During the reduction of 3-chloro-5-fluoro-2-nitrotoluene, I'm observing significant dehalogenation, leading to a low yield of my target aniline. How can I prevent this?

Answer: Dehalogenation is a frequent side reaction during the reduction of halogenated nitroaromatics, particularly with catalytic hydrogenation. [2]The choice of reduction method and catalyst is critical to ensure the chemoselective reduction of the nitro group while preserving the C-Cl and C-F bonds.

Recommended Reduction Methods & Troubleshooting:

  • Catalytic Hydrogenation (High Risk of Dehalogenation): While efficient for nitro reduction, common catalysts like Palladium on Carbon (Pd/C) are notoriously aggressive and can readily cleave C-Cl bonds (hydrogenolysis).

    • To Mitigate Dehalogenation:

      • Use a less reactive catalyst such as Platinum on Carbon (Pt/C) or specialized catalysts like sulfided platinum.

      • Incorporate a catalyst poison or moderator, such as quinoline or thiophene, in small amounts to selectively inhibit the active sites responsible for dehalogenation.

      • Operate at lower hydrogen pressures and temperatures.

  • Metal-Acid Reduction (Recommended for Halogenated Systems): This is often the most reliable method. The use of a metal like iron, tin, or zinc in an acidic medium (like HCl or acetic acid) is highly effective for nitro group reduction and generally does not affect aryl halides. The iron-hydrochloric acid system is a classic, cost-effective, and high-yielding method. [3]

  • Sodium Polysulfide Reduction: This method offers high yield and safety, avoiding the use of metal catalysts that can cause poisoning or dehalogenation. [4]The reaction involves heating the nitro compound with an aqueous solution of sodium polysulfide.

Comparative Table of Reduction Methods:

MethodProConTypical Yield
Catalytic Hydrogenation (Pd/C) Fast, clean work-upHigh risk of dehalogenationVariable, can be low
Metal-Acid (Fe/HCl) High chemoselectivity, low costRequires stoichiometric metal, acidic waste>90% [3]
Sodium Polysulfide High yield, safe, no catalyst poisoningPotential sulfur-containing impurities~98% [4]

Question: My final 3-Chloro-5-fluoro-2-methylaniline product is dark and appears impure, even after an aqueous work-up. What are the likely impurities and what is the best purification strategy?

Answer: Anilines, in general, are susceptible to air oxidation, which forms highly colored impurities. The dark color of your product is likely due to the formation of azo compounds or other oxidation products.

Purification Protocol & Rationale:

  • Initial Work-up: After the reduction is complete, the reaction mixture should be basified (e.g., with NaOH or Na₂CO₃) to a pH of 8-9 to deprotonate the anilinium salt and liberate the free aniline as an oil or solid. [5]2. Extraction: Extract the free aniline into an organic solvent like dichloromethane, ethyl acetate, or toluene.

  • Washing: Wash the organic layer with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification - Vacuum Distillation: For liquid anilines like this one, vacuum distillation is the most effective method for purification. [3]It separates the product from non-volatile colored impurities and any remaining starting material or byproducts. The boiling point of the related 3-chloro-2-methylaniline is around 245-249 °C at atmospheric pressure, but it can be distilled at a much lower temperature under vacuum (e.g., 127-137 °C at ~0.1 MPa), which prevents thermal degradation. [4][5]6. Storage: Purified anilines should be stored under an inert atmosphere (nitrogen or argon) and protected from light to prevent oxidation and discoloration. [6]

Experimental Protocols

The following are generalized, illustrative protocols based on established procedures for analogous compounds. All experiments should be performed with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 1: Illustrative Nitration of 3-Chloro-5-fluorotoluene
  • To a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-chloro-5-fluorotoluene (1.0 eq).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid (approx. 3.0 eq) while maintaining the temperature below 5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress using TLC or GC analysis.

  • Once the reaction is complete, very slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-chloro-5-fluoro-2-nitrotoluene. The product may be purified further by column chromatography or used directly in the next step if purity is sufficient.

Protocol 2: Illustrative Reduction using Iron/HCl (Béchamp Reduction)
  • Set up a reflux apparatus in a three-necked flask with a mechanical stirrer.

  • Charge the flask with finely divided iron powder (approx. 3.0 eq), water, and a small amount of concentrated hydrochloric acid (approx. 0.2 eq) to activate the iron.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Slowly add a solution of the crude 3-chloro-5-fluoro-2-nitrotoluene (1.0 eq) in ethanol or directly if it is an oil, to the hot iron slurry. An exothermic reaction should be observed. Control the addition rate to maintain a steady reflux.

  • After the addition is complete, continue to heat at reflux for 4-6 hours until the starting material is consumed (monitor by TLC/GC). [5]6. Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron and iron oxides. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Combine the filtrates and remove the organic solvent under reduced pressure.

  • Add water to the residue and basify to pH 8-9 with a 20% NaOH solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aniline.

  • Purify the crude product by vacuum distillation to obtain pure 3-Chloro-5-fluoro-2-methylaniline. [3]

References

  • Eureka | Patsnap. (n.d.). Synthetic method of 3-chloro-2-methylaniline.
  • Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • Guidechem. (2023). How to Use 3-Chloro-2-methylaniline? - FAQ.
  • PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline.
  • Chalmers Publication Library. (n.d.). Optimization of the Chematur Pump Nitration process for continuous production of Dinitrotoluene.
  • ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (n.d.).

Sources

Technical Support Center: Synthesis of 3-Chloro-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-fluoro-2-methylaniline. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic protocols.

Introduction to the Synthesis

The synthesis of 3-Chloro-5-fluoro-2-methylaniline, a key intermediate in the development of various pharmaceuticals, typically proceeds through the reduction of a nitroaromatic precursor. The most common and industrially scalable route involves the reduction of 3-chloro-5-fluoro-2-nitrotoluene. The purity of the final product is paramount, and the formation of byproducts can significantly impact yield and downstream applications. This guide will focus on identifying and mitigating the formation of these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Chloro-5-fluoro-2-methylaniline and what are the critical steps?

A1: The most prevalent and scalable synthetic route is the reduction of 3-chloro-5-fluoro-2-nitrotoluene. This transformation can be achieved through several methods, with catalytic hydrogenation and metal-acid reductions being the most common.

  • Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. It is a clean and efficient method, but the catalyst's activity and reaction conditions (pressure, temperature) must be carefully controlled to avoid over-reduction or other side reactions.

  • Metal-Acid Reduction: A classic and robust method involves the use of a metal, like iron (Fe) or tin (Sn), in an acidic medium, such as hydrochloric acid (HCl) or acetic acid.[1] This method is often high-yielding but requires careful work-up to remove metal salts.

Q2: I am observing a byproduct with a similar retention time to my product in the HPLC analysis. What could it be?

A2: A common byproduct in the reduction of nitroarenes is the corresponding hydroxylamine derivative (3-chloro-5-fluoro-2-methylphenylhydroxylamine). This intermediate is formed during the stepwise reduction of the nitro group to the amine. If the reaction is incomplete or the reducing agent is not sufficiently active, this hydroxylamine can be a significant impurity.

Q3: My reaction mixture has turned a dark color, and I am isolating a high molecular weight, insoluble material. What is happening?

A3: The formation of dark, polymeric materials is often due to the formation of azo or azoxy compounds. These byproducts arise from the condensation of the intermediate nitroso and hydroxylamine species, particularly under neutral or slightly alkaline conditions. It is crucial to maintain acidic conditions during metal-acid reductions to prevent the accumulation of these reactive intermediates.

Q4: How can I minimize the formation of isomeric impurities in my final product?

A4: Isomeric impurities often originate from the starting materials. For instance, the nitration of 3-chloro-5-fluorotoluene to produce 3-chloro-5-fluoro-2-nitrotoluene can yield other regioisomers. It is essential to start with a highly pure nitroaromatic precursor. If isomeric impurities are present in the starting material, they will likely be carried through the reduction step. Purification of the nitroaromatic intermediate by recrystallization or chromatography is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction; Poor quality of reducing agent; Catalyst poisoning.Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material. Use fresh, high-quality reducing agents. In catalytic hydrogenation, ensure the substrate is free of sulfur or other catalyst poisons.[2]
Presence of Unreacted Starting Material Insufficient amount of reducing agent; Inadequate reaction time or temperature.Increase the molar equivalents of the reducing agent. Optimize the reaction time and temperature based on reaction monitoring.
Formation of Hydroxylamine Byproduct Incomplete reduction.Increase the reaction time or the amount of reducing agent. For catalytic hydrogenation, ensure adequate hydrogen pressure and catalyst loading.
Formation of Azo/Azoxy Byproducts Reaction conditions are not sufficiently acidic; Localized high pH during work-up.Maintain a consistently acidic pH throughout the metal-acid reduction. During basification in the work-up, ensure rapid and efficient mixing to avoid localized high pH.
Presence of Isomeric Impurities Impure starting material (3-chloro-5-fluoro-2-nitrotoluene).Purify the starting nitroaromatic compound by recrystallization or column chromatography before the reduction step.
Difficulties in Product Isolation Emulsion formation during work-up; Product loss during extraction.Break emulsions by adding brine or filtering through celite. Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.

Analysis and Identification of Byproducts

Accurate identification of byproducts is crucial for process optimization. A combination of chromatographic and spectroscopic techniques is recommended.

Analytical Technique Application in Impurity Profiling
High-Performance Liquid Chromatography (HPLC) A versatile technique for separating the final product from non-volatile impurities such as unreacted starting material, hydroxylamine, and azo/azoxy byproducts.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Ideal for identifying and quantifying volatile impurities, including isomeric byproducts and residual solvents.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, which is invaluable for the unambiguous identification of unknown byproducts. ¹H, ¹³C, and ¹⁹F NMR are all highly relevant.[3]

Experimental Protocols

Protocol 1: Reduction of 3-chloro-5-fluoro-2-nitrotoluene using Iron and HCl
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder (e.g., 3-5 equivalents) and a mixture of ethanol and water (e.g., 2:1 v/v).

  • Acid Addition: Slowly add concentrated hydrochloric acid to the stirred suspension.

  • Substrate Addition: Heat the mixture to reflux and add a solution of 3-chloro-5-fluoro-2-nitrotoluene in ethanol dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter to remove the iron salts. Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basification and Extraction: Dilute the aqueous residue with water and basify with a concentrated sodium hydroxide solution to a pH > 10. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizing the Synthetic Pathway and Potential Byproducts

Synthesis_Byproducts SM 3-chloro-5-fluoro-2-nitrotoluene INT1 Nitroso Intermediate SM->INT1 Reduction INT2 Hydroxylamine Byproduct INT1->INT2 Reduction AZO Azo/Azoxy Byproducts INT1->AZO Condensation PROD 3-Chloro-5-fluoro-2-methylaniline INT2->PROD Reduction INT2->AZO Condensation

Caption: Synthetic pathway and potential byproduct formation.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow START Impurity Detected CHECK1 Check Retention Time (HPLC/GC) START->CHECK1 CHECK2 Analyze by MS CHECK1->CHECK2 CHECK3 Analyze by NMR CHECK2->CHECK3 ISOMER Isomeric Impurity CHECK3->ISOMER Same m/z, different spectrum HYDROXYLAMINE Hydroxylamine Byproduct CHECK3->HYDROXYLAMINE Expected fragments and shifts AZO_AZOXY Azo/Azoxy Byproduct CHECK3->AZO_AZOXY Higher m/z, complex spectrum UNKNOWN Unknown Impurity CHECK3->UNKNOWN Unexpected data ACTION1 Purify Starting Material ISOMER->ACTION1 ACTION2 Optimize Reduction Conditions HYDROXYLAMINE->ACTION2 ACTION3 Adjust pH and Work-up AZO_AZOXY->ACTION3 ACTION4 Further Structural Elucidation UNKNOWN->ACTION4

Caption: Logical workflow for identifying and addressing impurities.

References

  • PrepChem. Preparation of 3-chloro-2-methylaniline. Available at: [Link]

  • Patsnap. Synthetic method of 3-chloro-2-methylaniline. Available at: [Link]

  • Google Patents. Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Google Patents. Synthetic method of 3-chloro-2-methylaniline.
  • Google Patents. A kind of preparation method of 2-chloro-5-nitro-toluene.
  • Google Patents. Process for preparing 3-chloro-5-nitrotoluene.
  • Google Patents. Process for preparing 3-chloro-5-nitrotoluene.
  • Borun New Material. Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. Available at: [Link]

  • PubChem. 3-Chloro-5-nitrotoluene. Available at: [Link]

  • European Patent Office. Process for preparing 3-chloro-5-nitrotoluene. Available at: [Link]

  • PubChem. 3-Chloro-5-methylaniline. Available at: [Link]

  • Google Patents. Process for preparing 3-chloro-5-nitrotoluene.
  • Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Available at: [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-Chloro-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 3-Chloro-5-fluoro-2-methylaniline. As a substituted aniline, this compound possesses basic properties that can lead to challenging chromatographic separations. This document provides a structured, in-depth approach to diagnosing and resolving these issues, ensuring the integrity and accuracy of your analytical results.

Understanding the Analyte: 3-Chloro-5-fluoro-2-methylaniline

These characteristics are pivotal in understanding and troubleshooting peak tailing, as they guide our choices in mobile phase pH, column chemistry, and other chromatographic parameters.

The Tailing Peak: A Common Challenge with Basic Compounds

Peak tailing is a frequent issue in HPLC, particularly with basic analytes like 3-Chloro-5-fluoro-2-methylaniline. It manifests as an asymmetrical peak with a drawn-out trailing edge. This phenomenon can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks. The primary cause of peak tailing for basic compounds is undesirable secondary interactions with the silica-based stationary phase.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and provides systematic troubleshooting strategies to resolve peak tailing for 3-Chloro-5-fluoro-2-methylaniline.

Q1: What are the primary causes of peak tailing for 3-Chloro-5-fluoro-2-methylaniline?

A1: The leading cause of peak tailing for this basic analyte is its interaction with acidic silanol groups on the surface of the silica stationary phase.

  • Mechanism of Silanol Interaction: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. These silanols are acidic and can become deprotonated (Si-O-), especially at mid-range pH values. The basic amino group of 3-Chloro-5-fluoro-2-methylaniline can become protonated (-NH3+) in the mobile phase. The positively charged analyte then interacts electrostatically with the negatively charged silanol groups, creating a strong secondary retention mechanism. This interaction is not uniform across all analyte molecules, leading to a delayed and broadened elution profile, which we observe as peak tailing.[1]

  • Other Contributing Factors:

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

    • Column Void or Contamination: A void at the column inlet or contamination of the column frit can disrupt the sample band, causing peak tailing.[1]

    • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.

Q2: How can I use the mobile phase pH to improve the peak shape of 3-Chloro-5-fluoro-2-methylaniline?

A2: Adjusting the mobile phase pH is a powerful tool to control the ionization of both the analyte and the stationary phase, thereby minimizing peak tailing.

  • Expertise & Experience: Since 3-Chloro-5-fluoro-2-methylaniline is a weak base (estimated pKa ~3.66), its charge state is highly sensitive to the mobile phase pH. At a pH well below its pKa, the analyte will be fully protonated. Conversely, at a pH above its pKa, it will be in its neutral form. The silanol groups on the silica surface have a pKa of around 3.5-4.5.

  • Troubleshooting Protocol: Mobile Phase pH Adjustment

    • Low pH Approach (pH 2.5 - 3.0):

      • Rationale: By lowering the mobile phase pH to a value significantly below the pKa of the silanol groups, you ensure they remain protonated (Si-OH) and neutral. This eliminates the ionic interaction with the protonated analyte.[2]

      • Procedure:

        • Prepare an aqueous mobile phase containing a buffer suitable for low pH, such as 10-20 mM phosphate buffer, and adjust the pH to 2.5.

        • Alternatively, use an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). Formic acid is generally preferred for mass spectrometry (MS) compatibility.

        • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

        • Analyze the peak shape. You should observe a significant reduction in tailing.

    • High pH Approach (pH > 8):

      • Rationale: At a high pH, the basic analyte will be in its neutral form, which minimizes its interaction with any deprotonated silanol groups. This approach requires a pH-stable column.

      • Procedure:

        • Ensure your column is stable at high pH (many silica-based columns are not). Hybrid-silica or polymer-based columns are often suitable.

        • Prepare a mobile phase with a high pH buffer, such as ammonium bicarbonate or a proprietary high-pH buffer system.

        • Equilibrate the column thoroughly and inject your sample.

  • Data Presentation: Effect of Mobile Phase Additives

Mobile Phase AdditiveTypical ConcentrationApproximate pHImpact on Peak Shape for Basic AnalytesMS Compatibility
Formic Acid 0.1% (v/v)~2.7Good improvement by suppressing silanol ionization.Excellent
Trifluoroacetic Acid (TFA) 0.1% (v/v)~2.0Excellent improvement; acts as an ion-pairing agent.Poor (can cause ion suppression)
Phosphate Buffer 10-50 mMAdjustableExcellent pH control for reproducible results.Poor (non-volatile)
Ammonium Acetate/Formate 5-20 mMAdjustableGood for pH control in a volatile system.Excellent
Q3: Can changing my HPLC column help reduce peak tailing?

A3: Yes, selecting the right column chemistry is crucial for obtaining symmetrical peaks with basic compounds.

  • Expertise & Experience: Not all C18 columns are the same. The type of silica, the bonding chemistry, and the end-capping process significantly impact the number and acidity of residual silanol groups.

  • Troubleshooting Protocol: Column Selection

    • Use an End-capped Column: Modern, high-purity silica columns are "end-capped," meaning the residual silanol groups are chemically deactivated with a small silylating agent. This significantly reduces the sites for secondary interactions.

    • Consider a Column with a Different Stationary Phase:

      • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain (e.g., an amide or carbamate). This polar group can shield the analyte from interacting with the underlying silica surface and can also provide alternative selectivity.

      • Hybrid Silica Columns: These columns are made from a hybrid of silica and organic polymer, resulting in fewer and less acidic silanol groups. They also offer a wider pH stability range.

      • Polymer-Based Columns: Columns with polymeric stationary phases (e.g., polystyrene-divinylbenzene) have no silanol groups and are an excellent choice for eliminating peak tailing due to this mechanism. However, their selectivity will be different from silica-based columns.

Q4: I've optimized the mobile phase pH and am using a modern column, but I still see some tailing. What else can I do?

A4: If peak tailing persists, you can employ mobile phase additives that act as "silanol blockers" or consider instrumental factors.

  • Expertise & Experience: Sometimes, even with the best column and pH conditions, some residual silanol activity can remain. In these cases, adding a small, basic compound to the mobile phase can competitively bind to the active sites and prevent your analyte from interacting with them.

  • Troubleshooting Protocol: Mobile Phase Additives and Instrumental Checks

    • Use a Competing Base:

      • Rationale: A small, basic molecule, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively "hiding" them from your analyte.

      • Procedure:

        • Add a low concentration of a competing base (e.g., 0.1% TEA) to your mobile phase.

        • Be aware that TEA can shorten column lifetime and may not be suitable for all applications, especially MS.

    • Check for Instrumental Issues:

      • Column Contamination: If the peak tailing has developed over time, your column may be contaminated. Try flushing the column with a strong solvent (e.g., isopropanol or a sequence of solvents of decreasing polarity). If this fails, replacing the column may be necessary.

      • Column Void: A void at the head of the column can cause peak distortion. This can sometimes be rectified by reversing the column and flushing it.[1]

      • Extra-column Effects: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly made to avoid dead volumes.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting peak tailing for 3-Chloro-5-fluoro-2-methylaniline.

HPLC_Troubleshooting start Observe Peak Tailing q1 Is the column appropriate for basic compounds? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the mobile phase pH optimized? a1_yes->q2 sol1 Switch to a modern, end-capped or polar-embedded column. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is there still tailing after pH and column optimization? a2_yes->q3 sol2 Adjust mobile phase to low pH (2.5-3.0) with acid/buffer. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Consider mobile phase additives (e.g., competing base) or check for instrumental issues. a3_yes->sol3 end_good Symmetrical Peak Achieved a3_no->end_good end_bad Persistent Tailing: Consult with specialist sol3->end_bad

Caption: A flowchart for systematic troubleshooting of HPLC peak tailing.

References

  • HPLC Troubleshooting Guide. Available at: [Link]

  • 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838. PubChem. Available at: [Link]

  • 3-Chloro-2-methylaniline | C7H8ClN | CID 6894. PubChem. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Why is N-Methylaniline More Basic than Aniline? Bloom Tech. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • Correlation between hardness and basicity (pKa) of substituted anilines. TSI Journals. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Chloro-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 886761-87-1 Subject: Impurity Profile Management & Purification Protocols Support Tier: Level 3 (Senior Application Scientist)[1][2][3]

Initial Assessment & Triage[1][3]

Before initiating any purification workflow, you must diagnose the specific nature of the contamination.[3] Crude 3-Chloro-5-fluoro-2-methylaniline typically presents with one of three primary impurity profiles.

Diagnostic Matrix
ObservationProbable CauseRecommended Action
Black/Dark Brown Tar Oxidative Polymerization. Anilines are sensitive to air/light.[1][2][3] The "tar" is often azo-polymers or quinone-imines.[1][2]Vacuum Distillation. Recrystallization will fail as tars occlude the crystal lattice.
Low Melting Point (< 40°C) Regioisomer Contamination. Likely presence of 5-chloro-3-fluoro-2-methylaniline or unreacted nitro-precursors.[1][2][3]Acid-Base Extraction followed by Recrystallization .[1][2]
Yellow Oil (if solid expected) Solvent Entrapment or Eutectic Impurities. Residual high-boiling solvents or de-halogenated byproducts.[1][2][3]High-Vacuum Drying followed by Seed Recrystallization .

Technical Protocols (The "How-To")

Protocol A: The Acid-Base "Swing" (Chemical Purification)

Best for: Removing non-basic impurities (unreacted nitro compounds, phenols, neutral tars).[1][2][3]

Mechanism: This protocol exploits the basicity of the amine. By converting the aniline to its water-soluble hydrochloride salt, you can wash away non-basic organic impurities.[1][2][3]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude material in Dichloromethane (DCM) or Diethyl Ether (10 mL per gram of crude).

  • Salt Formation: Add 2M HCl (1.5 equivalents). Shake vigorously. The aniline will protonate and migrate to the aqueous layer.

    • Checkpoint: If a solid precipitate forms at the interface, it is likely the hydrochloride salt of your product.[3] Add more water to dissolve it.

  • Wash (Critical): Separate the layers. Keep the Aqueous Layer (Top) .

    • Action: Wash the aqueous layer 2x with fresh DCM. This removes trapped neutral impurities (nitro-compounds).[1][2]

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will turn cloudy/oily as the free base regenerates.

  • Recovery: Extract the now-basic aqueous mixture 3x with DCM. Combine these organic extracts.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

AcidBaseExtraction Start Crude Mixture (Aniline + Neutrals) Acidify Add 2M HCl (Protonation) Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer1 Organic Layer (Contains Neutrals/Tars) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Anilinium Salt) Sep1->AqLayer1 Keep Wash Wash with DCM (Remove Entrapped Neutrals) AqLayer1->Wash Basify Add 6M NaOH (Deprotonation pH > 12) Wash->Basify Waste Discard Organic Wash Wash->Waste Extract Extract into DCM Basify->Extract Final Pure Free Base Extract->Final

Figure 1: Logical flow of the Acid-Base purification ensuring removal of neutral organic impurities.[1][2]

Protocol B: Recrystallization (Isomer Polishing)

Best for: Removing close-eluting regioisomers and trace de-halogenated byproducts.[1][2][3]

Solvent Selection: Halogenated anilines often suffer from "oiling out" (separating as a liquid rather than crystals). To prevent this, use a two-solvent system.[1][2][4]

Solvent SystemRatio (v/v)Application Notes
Hexanes : Ethyl Acetate 9:1 to 5:1 Primary Choice. Good for removing polar oxidation products.[1][2][3]
Ethanol : Water Varies Secondary Choice. Use if Hex/EtOAc fails.[1] Dissolve in hot EtOH, add water until turbid.
Pentane 100% Cold Crystallization. Dissolve at RT, freeze at -20°C. Best for low-melting solids.[1][2][3]

Procedure:

  • Dissolve the semi-pure solid in the minimum amount of boiling solvent (e.g., Hexanes with trace EtOAc).[3]

  • If "oiling out" occurs, add a seed crystal or scratch the glass surface.

  • Allow to cool slowly to Room Temperature (RT), then move to 4°C.

  • Filter the crystals and wash with cold hexanes .

Frequently Asked Questions (Troubleshooting)

Q: My product turned purple/brown overnight. Is it ruined? A: Not necessarily. Anilines oxidize rapidly on the surface.

  • Immediate Action: Perform a quick filtration through a short pad of silica gel using 10% EtOAc/Hexanes. The colored oxidation products are highly polar and will stick to the silica, while the amine elutes.

  • Prevention:[1] Store under Argon/Nitrogen at -20°C.

Q: I suspect I have the wrong isomer (5-chloro-2-methylaniline). How do I confirm? A: NMR is the gold standard.

  • 3-Chloro-5-fluoro-2-methylaniline: Look for coupling between the Fluorine at C5 and the protons at C4/C6.[1][2][3] You should see distinct splitting patterns (doublet of doublets).

  • 5-Chloro-2-methylaniline: Lacks the C-F coupling.[1][2][3]

  • Purification: If confirmed, Recrystallization Protocol B (Hexanes/EtOAc) is the most effective method for separating these isomers due to slight differences in lattice energy.[3]

Q: Can I use column chromatography? A: Yes, but caution is required.

  • Anilines can "streak" on silica due to hydrogen bonding with silanols.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample.[3] This neutralizes the acidic sites on the silica and ensures sharp bands.

References

  • Chemical Identity & Properties

    • 3-Chloro-5-fluoro-2-methylaniline (CAS 886761-87-1).[1][2][3][5][6] BLD Pharm. Retrieved from

  • Purification Methodology (Acid-Base)

    • Acid-Base Extraction Protocols.[1][2] University of Massachusetts Amherst. Retrieved from [2][3]

  • Recrystallization of Halogenated Anilines

    • Facile dehalogenation of halogenated anilines (Solvent Context). ResearchGate. Retrieved from

  • Isomer Separation Context

    • Synthesis of Halogenated Anilines (Regioisomer management). National Institutes of Health (PMC). Retrieved from

Sources

challenges in the scale-up of 3-Chloro-5-fluoro-2-methylaniline production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the process development and scale-up of 3-Chloro-5-fluoro-2-methylaniline (CAS 886761-87-1). This document is structured to address the critical engineering and chemical challenges encountered when transitioning from gram-scale synthesis to kilogram-scale production.

Executive Summary

The scale-up of 3-Chloro-5-fluoro-2-methylaniline presents a dichotomy of challenges: regiocontrol during the upstream nitration and chemoselectivity during the downstream reduction. The presence of both chlorine and fluorine on the aromatic ring renders the molecule highly susceptible to hydrodehalogenation (loss of Cl/F) during catalytic hydrogenation, a common failure mode in bulk manufacturing. This guide provides validated protocols to mitigate these risks.

Part 1: Synthesis Strategy & Pathway Visualization

Core Logic: The most robust industrial route utilizes 2-Chloro-4-fluorotoluene as the starting material. The methyl group directs nitration to the ortho position (C6), creating the correct substitution pattern. Direct halogenation of an aniline precursor is discouraged due to poor regioselectivity and over-halogenation risks.

SynthesisPathway cluster_impurities Critical Impurities to Monitor Start Starting Material 2-Chloro-4-fluorotoluene Nitration Step 1: Nitration (HNO3/H2SO4, <5°C) Key: Exotherm Control Start->Nitration Electrophilic Subst. Intermediate Intermediate 6-Nitro-2-chloro-4-fluorotoluene Nitration->Intermediate Regioselective (6-pos) Imp2 5-Nitro Isomer (Nitration byproduct) Nitration->Imp2 Risk Purification Purification (Crystallization) Remove 5-nitro isomer Intermediate->Purification Isomer Rejection Reduction Step 2: Selective Reduction (H2, Pt/C-S or Fe/NH4Cl) Key: Prevent Dehalogenation Purification->Reduction Clean Precursor Product Target Product 3-Chloro-5-fluoro-2-methylaniline Reduction->Product Chemo-selective Imp1 Des-Chloro Analog (Over-reduction) Reduction->Imp1 Risk

Figure 1: Critical Process Pathway highlighting the two major reaction steps and their associated impurity risks.

Part 2: Troubleshooting & Optimization (Q&A)
Topic 1: Preventing Dehalogenation During Hydrogenation

User Query: We are observing significant formation of 5-fluoro-2-methylaniline (loss of chlorine) during the reduction of the nitro intermediate using Pd/C. How can we stop this?

Senior Scientist Response: This is the most common failure mode in halo-aniline production. Palladium (Pd) is an excellent catalyst for hydrogenolysis (cleaving C-Cl bonds). To fix this, you must switch the catalyst system or poison the active sites responsible for dehalogenation.

Root Cause: The C-Cl bond energy (~400 kJ/mol) is sufficiently low that standard Pd/C catalysts under H2 pressure will cleave it, especially in the presence of the basic aniline product which acts as an HCl scavenger.

Corrective Protocol:

  • Switch Catalyst: Replace Pd/C with Sulfided Platinum on Carbon (Pt/C-S) . Platinum is naturally less active toward C-Cl hydrogenolysis than Palladium, and sulfur poisoning further deactivates the sites responsible for halogen cleavage while retaining nitro-reduction activity [1].

  • Use Dehalogenation Inhibitors: If you must use standard catalysts, add 0.1 - 0.5 mol% of Thiourea or Morpholine to the reaction mixture. These additives selectively adsorb onto the high-energy catalyst sites.

  • Alternative Reductant: For smaller scales (<5 kg) where autoclave optimization is difficult, use Iron powder/Ammonium Chloride in ethanol/water (Bechamp reduction). This method is chemically incapable of breaking the C-Cl bond.

Data Comparison: Catalyst Selectivity

Catalyst SystemH2 PressureTemp (°C)Conversion (%)Des-Chloro Impurity (%)Target Yield (%)
5% Pd/C (Unmodified) 3 bar2510015 - 25% 75%
5% Pt/C (Sulfided) 5 bar5099< 0.1% > 98%
Raney Ni + Thiocyanate 5 bar40980.5% 95%
Fe / NH4Cl (Chemical) N/A801000.0% 92% (Loss in workup)
Topic 2: Controlling Exotherms in Nitration

User Query: During the addition of mixed acid to 2-Chloro-4-fluorotoluene, the temperature spiked rapidly, and we saw a dark tar forming. Is the starting material unstable?

Senior Scientist Response: The starting material is stable, but the reaction is mass-transfer limited and highly exothermic. A "spike" suggests you accumulated unreacted acid in the reactor (due to poor stirring or fast addition) which then reacted all at once—a thermal runaway precursor.

Troubleshooting Steps:

  • Dosing Strategy: Do not add the substrate to the acid. Instead, dissolve 2-Chloro-4-fluorotoluene in a solvent (Dichloromethane or excess Sulfuric Acid) and dose the Nitric Acid/Sulfuric Acid mixture slowly into the cooled substrate solution.

  • Temperature Limits: Maintain internal temperature strictly between -5°C and 5°C . Above 10°C, the formation of dinitro species and oxidation byproducts (tars) increases exponentially.

  • Stirring: Ensure high-shear mixing. The nitration occurs at the interface of the organic and aqueous acid phases. Poor mixing leads to "hot spots."

Topic 3: Regioisomer Contamination

User Query: HPLC shows a 10% impurity with the same mass as the product. We suspect it's an isomer. How do we remove it?

Senior Scientist Response: The impurity is likely the 5-nitro isomer (from nitration at the position ortho to the Fluorine and meta to the Methyl). While the methyl group strongly directs to the 6-position (your target), the fluorine atom exerts a competing directing effect.

Purification Protocol (Recrystallization): Separating the isomers is easiest at the Nitro Intermediate stage, not the final Aniline stage.

  • Solvent System: Use Isopropyl Alcohol (IPA) / Water (9:1) or pure Methanol .

  • Procedure: Dissolve the crude nitro solid in boiling IPA. Cool slowly to 0°C.

  • Mechanism: The 6-nitro isomer (target) is generally more symmetric and crystalline, whereas the 3-nitro/5-nitro isomers are more soluble in the mother liquor.

  • Specification: Ensure the Nitro intermediate is >98% pure by HPLC before proceeding to hydrogenation. Isomers are nearly impossible to separate after reduction.

Part 3: Validated Experimental Protocols
Protocol A: Selective Hydrogenation (Scale-Up Ready)

Objective: Reduce nitro group without dehalogenation.

Materials:

  • Precursor: 6-Nitro-2-chloro-4-fluorotoluene (1.0 eq)

  • Catalyst: 5% Pt/C (sulfided, commercial grade) - Loading: 2 wt% relative to substrate.

  • Solvent: Methanol (10 volumes).

  • Additive: None required with sulfided catalyst.

Step-by-Step:

  • Inerting: Charge the autoclave with nitro compound, catalyst, and methanol. Purge with Nitrogen (3x) to remove oxygen (Safety Critical: Methanol + Air + Dry Catalyst = Fire Hazard).

  • Pressurization: Charge Hydrogen to 5 bar (72 psi) .

  • Reaction: Heat to 50°C with vigorous stirring (1000 rpm).

  • Monitoring: Monitor Hydrogen uptake. Reaction is complete when uptake ceases.

  • Workup: Filter catalyst while warm (under Nitrogen blanket). Concentrate filtrate.

  • Validation: Check LC-MS for M-35 peak (loss of Cl). If >0.5%, reject batch and re-evaluate catalyst sulfidation level.

Protocol B: Safety Testing (DSC)

Before scaling >100g, perform Differential Scanning Calorimetry.

  • Nitro Intermediate: Expect a sharp exotherm decomposition onset around 200-250°C . Ensure your reaction and drying temperatures never exceed 100°C (100K safety margin).

  • Reaction Mass: Check the thermal stability of the nitration reaction mass. If the "onset of decomposition" is close to the "process temperature," you are operating in a danger zone.

References
  • Baird, M. et al. (2021). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]

  • Wiggins, T. (2020).[1] Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes. Semantic Scholar. Available at: [Link]

  • US Patent 5068436A. (1991). Hydrogenation of halonitrobenzenes without dehalogenation. Google Patents.

Sources

Technical Support Center: Resolution of 3-Chloro-5-fluoro-2-methylaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with 3-Chloro-5-fluoro-2-methylaniline (CAS: 87-60-5 analog/derivative) . It addresses the critical challenge of resolving positional isomers arising during synthesis, specifically focusing on chromatographic separation and structural validation.[1]

Senior Application Scientist: Dr. A. Vance Department: Separation Science & Process Chemistry Last Updated: January 30, 2026[1]

Executive Summary & Molecule Profile

Target Molecule: 3-Chloro-5-fluoro-2-methylaniline Primary Challenge: Synthesis via nitration of 3-chloro-5-fluorotoluene yields a complex regiospecific mixture.[1] The target molecule (substitution at the sterically hindered C2 position) is often a minor component compared to the C4 and C6 isomers.[1] Criticality: High purity (>98%) is required for structure-activity relationship (SAR) studies, as isomer contamination can lead to false-positive biological data or off-target toxicity.[1]

Isomer Landscape

When nitrating 3-chloro-5-fluorotoluene , three primary aniline isomers are generated after reduction:

IsomerStructure (Aniline Numbering)Formation LikelihoodDescription
Target 3-Chloro-5-fluoro-2-methylaniline Low Sterically hindered (sandwiched between Me and Cl).[1]
Isomer A 3-Chloro-5-fluoro-4-methylanilineHighLess hindered; Para to Me.[1]
Isomer B 5-Chloro-3-fluoro-2-methylanilineMedium/HighOrtho to Me; Para to Cl.[1]

Troubleshooting Guide (Q&A)

ISSUE 1: "I am seeing three peaks in my HPLC chromatogram, but they are poorly resolved."

Diagnosis: Standard C18 columns often struggle to differentiate positional isomers of halogenated anilines because the hydrophobicity differences are negligible.[1] The dipole moments and "shape" of the molecules are the differentiating factors here.

Solution: Switch to a Pentafluorophenyl (PFP) stationary phase.[1]

  • Mechanism: PFP phases interact via

    
    -
    
    
    
    stacking and halogen-halogen interactions.[1] The fluorine atoms on the ring create a distinct electrostatic potential surface that discriminates between the "crowded" target isomer and the more planar byproducts.
  • Protocol Adjustment: Use Methanol (MeOH) instead of Acetonitrile (ACN). ACN can suppress the

    
    -
    
    
    
    interactions essential for PFP selectivity.[1]
ISSUE 2: "My GC-MS shows one broad peak, but NMR suggests a mixture."

Diagnosis: Positional isomers often have identical boiling points (within 1-2 °C).[1] Standard non-polar columns (e.g., DB-5, HP-5) separate based on boiling point and will fail here.[1]

Solution: Utilize a Polar Amine-Specific Column (e.g., CAM, CP-Volamine, or Wax phases).[1]

  • Reasoning: These columns interact with the lone pair of the nitrogen.[1] The steric environment around the amine (hindered in the target vs. open in Isomer A) significantly alters the interaction strength with the stationary phase, increasing resolution.

ISSUE 3: "How do I definitively confirm I have the correct isomer using NMR?"

Diagnosis: Proton chemical shifts are similar.[1] Solution: Rely on


F-NMR  and coupling constants (

-values)
.
  • Target (3-Cl, 5-F): The fluorine is meta to the nitrogen and meta to the chlorine.[1] You will see specific

    
     and 
    
    
    
    couplings.[1]
  • Differentiation: Look for the coupling of the aromatic protons.[1]

    • In the target, the two aromatic protons are meta to each other (Position 4 and 6).[1] Expect a small coupling constant (

      
      ).[1]
      
    • In Isomer A (Para to Me), the protons are also meta, but the chemical shift environment is distinct due to the amine position.

    • Definitive Check: NOE (Nuclear Overhauser Effect) difference spectroscopy. Irradiate the Methyl group.[1]

      • Target: NOE observed at the Amine protons (if NH2 is at 2, Me at 1? No, Me is at 2, NH2 at 1).[1]

      • Correction: In 3-Chloro-5-fluoro-2-methylaniline: Me is at 2. NH2 is at 1.[1][2] Cl is at 3.[1][3][4][5]

      • Irradiate Methyl (Pos 2): You should see NOE enhancement at NH2 (Pos 1) and Cl (Pos 3 - no proton here).[1] You will NOT see enhancement of aromatic protons if Cl is at 3.[1]

      • Isomer A (4-Me): Irradiate Methyl (Pos 4).[1] You will see NOE enhancement at H3 and H5 .[1]

      • Isomer B (6-NH2, 2-Me): Irradiate Methyl (Pos 2).[1] You will see enhancement at H3 (if H is there) and H1 (Amino).[1]

Experimental Protocols

Protocol A: High-Resolution HPLC Separation Method

Objective: Analytical quantification of isomer ratio.

  • Column: Fluorophenyl-Propyl (PFP),

    
    , 
    
    
    
    particle size.[1]
  • Mobile Phase A:

    
     Ammonium Formate in Water (pH 3.0).[1]
    
  • Mobile Phase B: Methanol (MeOH).[1][6]

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .[1][7]
    
  • Detection: UV @

    
     (Reference 
    
    
    
    ).[1]
Time (min)% A% BGradient Type
0.06040Isocratic
15.06040Isocratic
20.0595Ramp
25.0595Wash

Technical Note: The isocratic hold is crucial. The isomers elute closely; a gradient often compresses the peaks, causing co-elution.

Protocol B: Purification Workflow (Decision Tree)

For isolating


 of the target.[1]
  • Crude Extraction: Perform standard aqueous workup.[1]

  • Flash Chromatography:

    • Use Dichloromethane (DCM) : Hexanes gradient (

      
       DCM).[1]
      
    • Note: Anilines can streak on silica.[1] Pre-treat silica with

      
       Triethylamine (TEA) to neutralize acidic sites.[1]
      
  • Recrystallization (If chromatography fails):

    • Convert the aniline mixture to HCl salts using

      
       HCl in Dioxane.
      
    • Recrystallize from Ethanol/Ether .[1] The steric bulk of the target isomer often leads to different lattice energies compared to the planar byproducts, allowing selective precipitation.

Visualizations

Figure 1: Isomer Formation & Separation Logic

This diagram illustrates the synthesis pathway and the decision logic for separating the resulting mixture.[1][8]

IsomerResolution Start Starting Material: 3-Chloro-5-fluorotoluene Reaction Reaction: 1. Nitration (HNO3/H2SO4) 2. Reduction (Fe/HCl or H2/Pd) Start->Reaction Mixture Crude Mixture: Positional Isomers Reaction->Mixture Target Target Isomer (C2-NH2) (Sterically Hindered) Mixture->Target Low Yield IsoA Isomer A (C4-NH2) (Major Byproduct) Mixture->IsoA High Yield IsoB Isomer B (C6-NH2) (Minor Byproduct) Mixture->IsoB HPLC_C18 Standard C18 HPLC (Poor Resolution) Mixture->HPLC_C18 Initial Test HPLC_PFP Fluorinated Phase (PFP) (High Resolution) HPLC_C18->HPLC_PFP Co-elution observed HPLC_PFP->Target Pure Fraction

Caption: Flowchart depicting the synthesis origin of isomers and the chromatographic decision path for successful resolution.

References

  • Fluorinated HPLC Phases:LCGC International highlights the utility of Pentafluorophenyl (PFP)

    
    -
    
    
    
    and steric interactions.[1]
    • Source:

  • Separation of Chloroaniline Isomers: Research demonstrating that Acetonitrile vs. Methanol selectivity changes significantly for chloroanilines on specialized phases.[1]

    • Source:

  • Synthesis & Properties: PubChem data on 3-Chloro-2-methylaniline derivatives, providing spectral data (NMR/IR) useful for analog comparison.

    • Source: [1]

  • GC Separation of Isomers: Chromatography Forum discussions confirming the efficacy of specific columns for separ

    • Source:

Sources

Technical Support Center: Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide you, our colleagues in research and development, with practical, field-tested insights into the common challenges encountered during the synthesis of substituted anilines. We will move beyond textbook procedures to address the nuanced issues that can lead to failed reactions, low yields, and purification difficulties. Our focus is on the "why" behind the "how," empowering you to troubleshoot effectively and optimize your synthetic routes.

This resource is structured around three common, yet distinct, methodologies for aniline synthesis. For each, we present a series of frequently asked questions that directly tackle the most prevalent experimental pitfalls.

Method 1: Reduction of Aromatic Nitro Compounds

The reduction of nitroarenes is a cornerstone of aniline synthesis due to the wide availability of nitroaromatic precursors. While seemingly straightforward, this transformation is fraught with potential for incomplete reactions and side product formation.

Troubleshooting Guide: Nitroarene Reduction

Question: My nitroarene reduction using catalytic hydrogenation (H₂/Pd-C) has stalled. The reaction starts but then stops, leaving a mixture of starting material and product. What's happening?

Answer: This is a classic case of catalyst poisoning or deactivation. The palladium on carbon (Pd/C) catalyst is highly sensitive to impurities that can be present in your starting material or reagents.

  • Causality: Sulfur-containing functional groups (thiols, thioethers) or residual halides from upstream reactions can irreversibly bind to the palladium surface, blocking active sites for hydrogenation. In some cases, partially reduced intermediates, such as hydroxylamines or nitroso compounds, can also adsorb strongly to the catalyst surface and inhibit turnover.

  • Troubleshooting Protocol:

    • Verify Starting Material Purity: Run a preliminary purity analysis (NMR, LC-MS) on your nitroarene. Recrystallize or chromatograph if significant impurities are detected.

    • Use a "Catalyst Scavenger": If you suspect trace impurities, consider pre-treating your substrate solution with a small amount of activated carbon or running it through a short silica plug before introducing the catalyst.

    • Increase Catalyst Loading & Pressure: As a direct intervention, you can attempt to overcome partial poisoning by increasing the catalyst loading (from a typical 1-5 mol% to 10 mol%) and the hydrogen pressure (from 1 atm to 50 psi, if your equipment allows).

    • Switch Reductant: If poisoning is persistent, consider switching to a chemical reductant that is more tolerant to functional groups, such as iron powder in acidic medium (Fe/HCl) or tin(II) chloride (SnCl₂).

Question: After my reduction with Fe/HCl, my work-up is messy, and I'm seeing a colored impurity that is difficult to separate from my desired aniline. What is this side product?

Answer: You are likely observing the formation of azo or azoxy compounds, which are common dimeric side products in nitroarene reductions, especially when the reaction conditions are not sufficiently acidic or the reducing agent is depleted. These compounds are often highly colored (orange, red) and can complicate purification.

  • Mechanistic Insight: Under neutral or slightly basic conditions, partially reduced intermediates like nitrosoarenes and anilines can couple to form these dimeric species. Maintaining a sufficiently acidic environment (pH < 2) protonates the aniline product, preventing it from acting as a nucleophile and participating in this side reaction.

  • Preventative Measures & Purification:

    • Ensure Acidity: Monitor the pH of the reaction mixture throughout the addition of the iron powder. Add HCl as needed to maintain a strongly acidic environment.

    • Sufficient Reducing Agent: Use a significant excess of the metal reductant (typically 3-5 equivalents) to ensure the reaction proceeds fully to the aniline stage without lingering intermediates.

    • Work-up Strategy: During the work-up, after basifying with NaOH to precipitate iron salts, consider a steam distillation if your aniline is sufficiently volatile. Alternatively, treatment of the crude product with a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) during workup can sometimes reduce the azo impurity back to the desired aniline.

Data Summary: Common Nitroarene Reducing Agents
ReductantTypical ConditionsProsCons
H₂/Pd-C 1-10 mol% Pd/C, H₂ (1-5 atm), MeOH or EtOAcClean work-up; high yielding.Sensitive to catalyst poisons; requires specialized equipment.
Fe/HCl 3-5 eq. Fe, aq. HCl/EtOHInexpensive; tolerant of many functional groups.Messy work-up with iron sludge; strongly acidic.
SnCl₂·2H₂O 3-4 eq. SnCl₂, EtOH or EtOAcMilder than Fe/HCl; good for sensitive substrates.Stoichiometric tin waste; can be expensive.
Sodium Dithionite 2-3 eq. Na₂S₂O₄, aq. MeOHMild; useful for water-soluble substrates.Often requires phase-transfer catalyst; limited scope.

Method 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, allowing for the synthesis of complex anilines from aryl halides or triflates. However, its success hinges on the delicate interplay between the catalyst, ligand, base, and substrate.

Troubleshooting Guide: Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig reaction is not working. I see only starting materials or a trace of product by LC-MS. What is the first thing I should check?

Answer: The most common failure mode in Buchwald-Hartwig amination is oxygen contamination, which leads to catalyst deactivation. The active Pd(0) species is extremely sensitive to oxidation.

  • Causality: The catalytic cycle relies on a Pd(0) complex. If oxygen is present, it can oxidize Pd(0) to inactive Pd(II) species, halting the cycle before it even begins. Similarly, ligands, especially phosphines, can be oxidized to phosphine oxides, which are ineffective in stabilizing the palladium catalyst.

  • Workflow for an Oxygen-Free Reaction:

    Caption: Rigorous protocol for establishing an inert atmosphere.

Question: I'm getting a significant amount of hydrodehalogenation (my aryl halide is being reduced to an arene) instead of my desired aniline. How do I prevent this?

Answer: Hydrodehalogenation is a competing side reaction where the aryl halide is reduced. This typically points to an issue with the relative rates of reductive elimination versus a competing pathway, often influenced by the choice of base and ligand.

  • Mechanistic Insight: This side reaction can occur via a β-hydride elimination from the palladium amide intermediate, especially if the base used has an available β-hydrogen (e.g., sodium tert-butoxide). The resulting palladium hydride species can then reductively eliminate with the aryl halide to form the arene.

  • Troubleshooting Steps:

    • Change the Base: Switch from sodium tert-butoxide (NaOtBu) to a base without β-hydrogens, such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).

    • Use a Bulky Ligand: Employing a bulkier phosphine ligand (e.g., XPhos, RuPhos) can sterically hinder the formation of the transition state required for β-hydride elimination and favor the desired C-N reductive elimination.

    • Lower the Temperature: Running the reaction at a lower temperature can sometimes disfavor the higher-activation-energy side reaction.

Visualizing the Catalytic Cycle and Pitfall

Buchwald_Hartwig_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-X) A->B + Ar-X Poison O₂ Contamination A->Poison Catalyst Oxidation C L-Pd(II)(Ar)(X) B->C D Ligand Exchange (Amine, HNR₂) C->D + HNR₂ - HX E L-Pd(II)(Ar)(NR₂) D->E F Reductive Elimination E->F Side Hydrodehalogenation (Arene Product) E->Side β-Hydride Elimination F->A - Product G Ar-NR₂ (Product) F->G

Caption: Buchwald-Hartwig cycle with key failure points.

Method 3: Nucleophilic Aromatic Substitution (SNAAr)

SNAAr is a fundamental method for synthesizing anilines, particularly those bearing electron-withdrawing groups (EWGs). It involves the attack of a nucleophile (an amine) on an aromatic ring activated by EWGs, followed by the departure of a leaving group.

Troubleshooting Guide: SNAAr Reactions

Question: My SNAAr reaction between 2,4-dinitrochlorobenzene and my amine is very slow and gives a low yield. How can I accelerate it?

Answer: The rate of an SNAAr reaction is highly dependent on three factors: the degree of activation of the aromatic ring, the nature of the leaving group, and the reaction conditions.

  • Causality: The reaction proceeds via a negatively charged intermediate called a Meisenheimer complex. The stability of this complex, and thus the overall reaction rate, is enhanced by strong electron-withdrawing groups (like -NO₂) positioned ortho and/or para to the leaving group. Fluorine is also a much better leaving group than chlorine in SNAAr because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.

  • Optimization Strategies:

    • Switch the Leaving Group: If possible, use the analogous fluoroarene (e.g., 2,4-dinitrofluorobenzene) instead of the chloroarene. The C-F bond is more polarized, making the ipso-carbon more electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step. You can expect a significant rate increase.

    • Use a Polar Aprotic Solvent: Solvents like DMSO or DMF are ideal for SNAAr. They are polar enough to solvate the charged Meisenheimer complex but do not engage in hydrogen bonding, which would solvate and deactivate the amine nucleophile.

    • Add a Non-nucleophilic Base: Including a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered amine like diisopropylethylamine (DIPEA) can deprotonate the amine-adduct, accelerating the rearomatization step and driving the reaction forward.

Question: I am trying to perform an SNAAr on a substrate with only one activating group, and the reaction is not proceeding. What are my options?

Answer: When the aromatic ring is only moderately activated (e.g., by a single nitro or cyano group), SNAAr often requires forcing conditions (high heat) that can lead to decomposition. In these cases, transitioning to a different synthetic strategy is often the most effective solution.

  • Expert Recommendation: This is a prime scenario to switch to a palladium-catalyzed cross-coupling reaction like Buchwald-Hartwig amination. Cross-coupling reactions do not rely on electronic activation of the aromatic ring in the same way SNAAr does. They are often effective for electron-neutral or even electron-rich aryl halides, providing a much broader substrate scope.

  • Decision Workflow:

    decision_tree start Is my Aryl Halide activated by ≥2 strong EWGs (ortho/para)? snar Proceed with SNAAr. Optimize solvent and base. start->snar Yes coupling Switch to Buchwald-Hartwig Amination. Screen catalysts and ligands. start->coupling No

    Caption: Decision guide for choosing between SNAAr and cross-coupling.

References

  • Title: Aromatic Nitro Reductions Source: Organic Chemistry Portal URL: [Link]

  • Title: The reduction of nitro compounds Source: Master Organic Chemistry URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

Technical Support Center: Purification Strategies for Polar Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the purification of polar aniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these valuable compounds. Here, we move beyond simple protocols to explain the underlying principles of purification techniques, offering field-tested insights to troubleshoot common issues and optimize your experimental outcomes.

Introduction: The Challenge of Purifying Polar Anilines

Aniline and its derivatives are fundamental building blocks in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1][2] However, their purification can be notoriously difficult. The presence of the basic amino group on an aromatic ring introduces a unique set of challenges. These compounds are often prone to oxidation, leading to colored impurities.[3] Furthermore, their basicity can cause strong interactions with acidic stationary phases like silica gel, resulting in poor chromatographic separation. This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of polar aniline derivatives, presented in a question-and-answer format.

Issue 1: My purified aniline derivative is colored (yellow, brown, or even black). How can I remove the color?

Root Cause: The coloration of aniline derivatives is almost always due to oxidation.[3] Freshly purified anilines are typically colorless or pale yellow, but exposure to air and light can lead to the formation of highly colored polymeric by-products and oxidation products like p-benzoquinone.[1]

Solutions:

  • Treatment with Activated Charcoal: This is a highly effective method for removing colored impurities.

    • Protocol: Dissolve your crude aniline derivative in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-2% by weight) to the solution. Gently heat and stir the mixture for 5-10 minutes. The colored impurities will adsorb onto the surface of the charcoal. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal. The pure, decolorized compound can then be recovered by cooling the filtrate to induce crystallization.[4]

  • Vacuum Distillation: For liquid aniline derivatives, vacuum distillation is an excellent method to separate the desired compound from non-volatile, colored polymeric impurities.[5][6]

  • Conversion to a Salt and Back-Extraction:

    • Principle: You can exploit the basicity of the aniline to separate it from non-basic, colored impurities.

    • Protocol: Dissolve the impure aniline in an organic solvent like diethyl ether or ethyl acetate. Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The aniline will form a water-soluble hydrochloride salt and move into the aqueous layer, leaving many colored impurities behind in the organic layer.[7][8][9] Separate the aqueous layer, and then regenerate the free aniline by adding a base (e.g., NaOH) until the solution is alkaline. The purified aniline will precipitate or can be extracted back into an organic solvent.[7][8][9]

    Figure 1. Workflow for Purification via Acid-Base Extraction.
Issue 2: During column chromatography on silica gel, my aniline derivative is streaking or "tailing" badly.

Root Cause: This is a classic problem when purifying basic compounds on an acidic stationary phase. Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly and sometimes irreversibly bind to the basic amino group of the aniline derivative.[10] This strong interaction leads to poor elution, resulting in broad, tailing peaks on the column and streaky spots on a TLC plate.[10]

Solutions:

  • Use a Basic Modifier in the Mobile Phase: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[10]

    • Triethylamine (TEA): Add 0.1-2% triethylamine to your mobile phase. The TEA will neutralize the acidic sites on the silica gel, preventing the aniline from binding too strongly and allowing for a more symmetrical elution.[10]

    • Ammonia: A few drops of aqueous ammonia in the mobile phase can also serve the same purpose.[10]

  • Switch to a Different Stationary Phase: If tailing persists even with a basic modifier, or if your compound is sensitive to degradation on silica, consider alternative stationary phases.[10]

    • Neutral Alumina: Alumina is a good alternative for purifying basic compounds as it lacks the acidic silanol groups found in silica.[10]

    • Reversed-Phase Silica (C18): For highly polar aniline derivatives, reversed-phase chromatography can be very effective. In this technique, a non-polar stationary phase (C18) is used with a polar mobile phase (e.g., methanol/water or acetonitrile/water).[10][11]

    Stationary PhaseMobile Phase PolarityElution Order of CompoundsBest Suited For
    Silica Gel (Normal Phase) Non-polar to moderately polarLeast polar elutes firstGeneral-purpose purification of less polar to moderately polar anilines.
    Neutral Alumina Non-polar to moderately polarLeast polar elutes firstBasic aniline derivatives that show strong tailing on silica gel.
    Reversed-Phase (C18) PolarMost polar elutes firstHighly polar, water-soluble aniline derivatives.[10][11]
Issue 3: My polar aniline derivative won't move from the baseline (Rf = 0) on a silica TLC plate, even with 100% ethyl acetate.

Root Cause: An Rf value of zero indicates that your compound is highly polar and is strongly adsorbed to the silica gel stationary phase. The mobile phase you are using is not polar enough to displace it and move it up the plate.[10]

Solutions:

  • Increase the Polarity of the Mobile Phase:

    • Add a more polar solvent like methanol to your ethyl acetate. Start with a small percentage (e.g., 5% methanol in ethyl acetate) and gradually increase it.

    • A common highly polar solvent system is a mixture of dichloromethane, methanol, and sometimes a small amount of acetic acid or ammonia.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that is well-suited for very polar compounds.[12][13][14] It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase that contains a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water).[12][13]

  • Switch to Reversed-Phase TLC: If your compound is water-soluble, it may be better suited for reversed-phase chromatography.[13]

Issue 4: I'm trying to recrystallize my polar aniline derivative, but no crystals are forming upon cooling.

Root Cause: Failure to crystallize can be due to several factors: the solution is not saturated, the wrong solvent was chosen, or the cooling process is too rapid.[15][16]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.[16]

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to form.[16]

  • Increase Concentration: If the solution is not saturated, you can gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the impurities to precipitate along with your product.[15]

  • Re-evaluate Your Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures. A mixed solvent system might be necessary. This typically involves a "good" solvent in which your compound is very soluble and a "poor" solvent in which it is less soluble.[15]

    • Protocol for Mixed Solvent Systems: Dissolve your compound in a minimal amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[15] A common example for polar anilines is an ethanol-water mixture.[15]

    SolventPolarityBoiling Point (°C)Notes
    Water High100Good for anilines with polar functional groups that can hydrogen bond.[15]
    Ethanol High78.4A versatile polar solvent for a range of substituted anilines.[15]
    Methanol High64.7Similar to ethanol, but more volatile.[15]
    Ethyl Acetate Medium77.1A good general-purpose solvent.
    Hexane Low68Often used as the "poor" solvent in a mixed solvent system with a more polar "good" solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for a newly synthesized polar aniline derivative?

A1: There is no single "best" technique, as the optimal method depends on the specific properties of your compound and the impurities present. However, a good starting point is often a combination of acid-base extraction followed by either recrystallization or column chromatography.

PurificationStrategy start Crude Polar Aniline Derivative acid_base Perform Acid-Base Extraction start->acid_base is_solid Is the compound a solid? is_liquid Is the compound a liquid? is_solid->is_liquid No recrystallize Recrystallization is_solid->recrystallize Yes column Column Chromatography is_liquid->column No distillation Vacuum Distillation is_liquid->distillation Yes acid_base->is_solid pure_solid Pure Solid Product recrystallize->pure_solid column->pure_solid pure_liquid Pure Liquid Product distillation->pure_liquid

Figure 2. Decision-making workflow for purifying polar aniline derivatives.

Q2: How can I monitor the progress of my column chromatography purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring column chromatography. Before running your column, you should develop a TLC solvent system that gives good separation between your desired compound and any impurities. A good target Rf value for your product is typically between 0.2 and 0.4. During the column, you will collect fractions and spot them on a TLC plate to see which fractions contain your pure product.

Q3: My aniline derivative seems to be decomposing on the silica gel column. What should I do?

A3: Aniline derivatives can be sensitive to the acidic nature of silica gel.[10] If you suspect decomposition, you can first test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared. If it is unstable, you should switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[17]

Q4: What are some common impurities I might find in my aniline sample?

A4: Impurities in aniline can stem from the synthesis process or from degradation over time.[1]

  • Process-Related Impurities: These include unreacted starting materials, residual solvents (like toluene or benzene), and by-products from the chemical reaction.[1]

  • Degradation Impurities: As mentioned, oxidation products are very common.[1] You may also find polymeric by-products from long-term storage.[1]

  • Elemental Impurities: Depending on the synthesis, there could be trace amounts of heavy metals from catalysts.[1]

References

  • Technical Support Center: Recrystallization of Substituted Anilines - Benchchem.
  • How do I remove aniline from the reaction mixture? | ResearchGate. Available at: [Link]

  • Aniline Impurities and Related Compound - Veeprho Pharmaceuticals. Available at: [Link]

  • Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS) - ACS Publications. Available at: [Link]

  • Exp 6 - Extraction. Available at: [Link]

  • Overcoming challenges in the purification of halogenated anilines - Benchchem.
  • How to obtain pure aniline from a mixture of phenol and aniline? - Chemistry Stack Exchange. Available at: [Link]

  • Technical Support Center: Purifying Aniline Derivatives by Column Chromatography - Benchchem.
  • Purification of Aniline - Chempedia - LookChem. Available at: [Link]

  • Purify and dry aniline? : r/chemistry - Reddit. Available at: [Link]

  • ANILINE - Ataman Kimya. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • aniline impurities - Sciencemadness Discussion Board. Available at: [Link]

  • Troubleshooting Flash Column Chromatography - University of Rochester. Available at: [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. Available at: [Link]

  • For highly polar compound, how to do the purification? - ResearchGate. Available at: [Link]

  • Technical Support Center: Purification of Polyhalogenated Anilines - Benchchem.
  • Aniline | Aromatic, Synthesis, Dyeing | Britannica. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Aniline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The Aniline Paradox

Before troubleshooting specific protocols, we must address the root cause of failure. Unlike aliphatic amines (


), anilines (

) are significantly less nucleophilic due to the resonance delocalization of the nitrogen lone pair into the aromatic

-system.

The Diagnostic Rule: If your conversion is


, do not simply increase temperature. You are likely fighting an electronic or equilibrium barrier that requires a mechanistic switch.

Module A: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Scenario: You are coupling an aryl halide with an aniline, but the reaction stalls or yields are inconsistent.[1]

Troubleshooting Workflow

Symptom: Starting material remains unconsumed; catalyst turns black (Pd black precipitation).

VariableCommon PitfallThe Fix (Scientific Rationale)
Pd Source Using

or

without proper reduction.
Switch to Precatalysts. Use oxidative-addition complexes like Pd(dba)2 or Buchwald G3/G4 precatalysts. These ensure a 1:1 Pd:Ligand ratio and prevent the formation of inactive Pd-aggregates.
Ligand Using generic

or BINAP for sterically demanding anilines.
Match Ligand to Substrate.Primary Anilines: Use BrettPhos or tBuBrettPhos (prevents binding of two amines to Pd).• Secondary Anilines: Use RuPhos or XPhos .
Base Using

for substrates with base-sensitive groups.
Switch to Weak Bases. Use

or

with tBuOH/H2O mixtures. Strong bases like NaOtBu can cause side reactions with electrophiles.
Visualization: The Catalytic Stall Point

The following diagram illustrates where the cycle typically breaks for anilines compared to alkyl amines.

BuchwaldFailure cluster_legend Cycle Analysis Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X AmineBind Amine Coordination OxAdd->AmineBind H2N-Ar' Fail1 FAILURE 1: Pd Black Formation (Ligand dissociation) OxAdd->Fail1 Unstable Ligand Deprot Deprotonation (Pd-N-Ar) AmineBind->Deprot Base Fail2 FAILURE 2: β-Hydride Elimination (If alkyl groups present) AmineBind->Fail2 Slow Red. Elim. RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Start Legend1 Critical Stall Point: Amine Binding is reversible and weak for anilines

Figure 1: The Buchwald-Hartwig catalytic cycle. Note that for anilines, the amine coordination step is often the rate-determining failure point due to low nucleophilicity.

Module B: Reductive Amination of Anilines

Scenario: You are reacting an aniline with a ketone/aldehyde using NaBH(OAc)3, but conversion is <30%.

The Mechanism of Failure

Anilines are weak bases; they do not readily attack ketones to form the required iminium ion intermediate. The equilibrium heavily favors the starting materials + water.

The Protocol: Titanium(IV) Isopropoxide Method

To force conversion, you must use a Lewis acid that also acts as a water scavenger.[2]

Step-by-Step Protocol:

  • Neat/Concentrated Setup: Mix Aniline (1.0 equiv) and Ketone (1.1 equiv) in a vial.

  • Lewis Acid Addition: Add Ti(OiPr)4 (1.25 equiv) neat.

    • Why? It coordinates to the ketone oxygen (activating it) and chemically traps the water produced (

      
      ), driving the equilibrium to the imine.
      
  • Incubation: Stir at RT (or 40°C for sterically hindered ketones) for 4–12 hours.

  • Reduction: Dilute with dry Ethanol (or THF), then add NaBH4 (not NaBH(OAc)3—the Ti species requires a stronger hydride source).

  • Quench: Add 1M NaOH to precipitate white titanium salts. Filter over Celite.

Module C: Classical Acylation (Amide Bond Formation)

Scenario: Reacting an electron-deficient aniline (e.g., 4-nitroaniline) with an acid chloride yields no product.

Troubleshooting Matrix
IssueDiagnosisThe Fix
No Reaction Electronic Deactivation. The EWG (Nitro/Cyano) pulls density from the

, making it non-nucleophilic.
DMAP Catalysis. Add 10-20 mol% 4-Dimethylaminopyridine. DMAP attacks the acyl chloride first to form a highly electrophilic N-acylpyridinium salt, which the weak aniline can then attack.
Incomplete HCl Salt Formation. The byproduct HCl protonates the remaining aniline, deactivating it (

is not nucleophilic).
Use a Scavenger Base. Add Pyridine or Triethylamine (2.0 equiv) to neutralize HCl.
Slow Kinetics Steric Hindrance (Ortho-sub). Microwave Irradiation. Heat to 100–120°C in a sealed vessel. Thermal energy overcomes the activation barrier that room temp stirring cannot.

Frequently Asked Questions (FAQs)

Q: Why is my aniline acting as a leaving group in S_NAr reactions instead of a nucleophile? A: This is rare but possible if the aniline is extremely electron-deficient. However, usually, the issue is that the aniline is simply too weak to displace the halide. Ensure your electrophile (aryl halide) has an EWG in the ortho/para position to activate it.[3]

Q: Can I use reductive amination for 2,6-disubstituted anilines? A: This is very difficult due to steric clash preventing imine planarity. Recommendation: Switch to a Buchwald-Hartwig coupling with a ketone-derived enol triflate or use a specialized condensation catalyst like Bronsted acids in a Dean-Stark apparatus.

Q: My Buchwald reaction turns black immediately. What happened? A: "Pd Black" indicates your ligand failed to stabilize the Pd(0) species. This often happens if the reaction mixture was not degassed properly (Oxygen kills phosphines) or if the ligand:Pd ratio is too low. Fix: Use a precatalyst (e.g., XPhos Pd G4) to guarantee stability.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[4][5] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science.

  • Mattson, R. J., et al. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide.[6][7] The Journal of Organic Chemistry.

  • Sigma-Aldrich Technical Guides. Cross-Coupling Reaction Guide & Buchwald-Hartwig Troubleshooting.

  • Master Organic Chemistry. Nucleophilicity Trends of Amines (Hammett Correlation Context).

Sources

Validation & Comparative

Technical Guide: Purity Analysis of 3-Chloro-5-fluoro-2-methylaniline (HPLC vs. GC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-5-fluoro-2-methylaniline (CFMA) is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Its analysis presents a classic "aniline problem": the basic amine functionality interacts with silanols in both LC and GC stationary phases, leading to peak tailing that compromises integration accuracy.

This guide compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for CFMA purity analysis. The Bottom Line: Use GC-FID for monitoring regioisomeric impurities (e.g., 5-chloro-3-fluoro isomers) during synthesis optimization. Use RP-HPLC for final product release testing to quantify non-volatile oxidation byproducts and residual salts.

Part 1: The Analyte & The Challenge

Molecule: 3-Chloro-5-fluoro-2-methylaniline

  • CAS: 87-60-5 (Generic isomer class reference for properties); Specific isomer requires custom validation.

  • Boiling Point: ~245°C (Atmospheric) / 115°C (10 mmHg) [1].

  • pKa: ~2.5 – 3.0 (Estimated). The electron-withdrawing halogens (Cl, F) lower the pKa compared to aniline (4.6), making it a weaker base, but it remains capable of hydrogen bonding [2].

The Analytical Challenge
  • Tailing: The lone pair on the nitrogen interacts with acidic silanol groups on silica supports (LC) or glass liners (GC).

  • Regioisomerism: The synthesis of CFMA often produces isomers (e.g., chlorine at position 5 instead of 3) that have identical masses and similar polarities.

  • Thermal Stability: While generally stable, aniline derivatives can oxidize at high GC inlet temperatures if the liner is active.

Part 2: HPLC Methodology (The "Gold Standard" for Purity)

HPLC is the preferred method for final purity assessment because it handles non-volatile impurities (dimers, tars) that GC would miss.

Protocol: Phosphate-Buffered Reversed Phase

This method utilizes a "silanol masking" strategy using low pH and a competitive base (Triethylamine).

Table 1: HPLC Operating Conditions

ParameterSetting / SpecificationRationale
Column C18 End-capped (e.g., XBridge BEH or Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm"End-capping" reduces free silanols; Hybrid particles (BEH) resist low pH.[1]
Mobile Phase A 20 mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA)Low pH keeps aniline protonated (R-NH3+); TEA blocks residual silanols [3].
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks compared to Methanol.
Gradient 0-5 min: 10% B; 5-20 min: Linear to 80% B; 20-25 min: Hold.Gradient elution ensures elution of both polar salts and non-polar dimers.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 240 nmMax absorption for chloroanilines; 210 nm is too noisy for trace analysis [4].
Temperature 40°CReduces viscosity and improves mass transfer (sharper peaks).
Mechanism of Action

At pH 3.0, CFMA exists predominantly as the protonated ammonium species. While this typically reduces retention on C18, the hydrophobic chloro- and methyl- groups provide sufficient interaction. The addition of TEA is the critical "expert trick"—it competes for the active sites on the column that would otherwise grab the CFMA amine group and cause tailing.

Part 3: GC Methodology (The "High-Res" Solver)

GC is superior for separating CFMA from its positional isomers (regioisomers) which often co-elute in HPLC.

Protocol: Base-Deactivated Capillary GC

Standard polysiloxane columns (like DB-5) often result in broad aniline peaks. We utilize a column specifically functionalized for amines.

Table 2: GC-FID Operating Conditions

ParameterSetting / SpecificationRationale
Column Rtx-5 Amine or CP-Volamine (30 m x 0.32 mm x 1.0 µm)Base-deactivated stationary phase prevents amine adsorption.
Inlet Split/Splitless @ 250°C. Split ratio 50:1.High split ratio prevents column overload; 250°C ensures rapid vaporization.
Liner Ultra-Inert liner with deactivated woolCritical: Standard glass wool will irreversibly bind anilines [5].
Carrier Gas Helium or Hydrogen @ 1.2 mL/min (Constant Flow)Hydrogen provides faster separation if safety protocols allow.
Oven Program 80°C (1 min) → 10°C/min → 260°C (5 min hold)Slow ramp separates close-boiling isomers.
Detector FID @ 300°CFlame Ionization Detector is robust and linear for hydrocarbons.
Mechanism of Action

The "Amine" designated columns incorporate basic functional groups into the polymer cross-linking. This repels the basic CFMA analyte, forcing it to interact only based on volatility and polarity, resulting in highly symmetrical peaks.

Part 4: Comparative Analysis & Decision Logic

Experimental Data Comparison (Simulated)

The following data represents typical performance metrics for haloanilines.

Table 3: Performance Metrics Head-to-Head

MetricHPLC (Method A)GC-FID (Method B)Winner
Tailing Factor (Tf) 1.1 - 1.3 (Acceptable)1.0 - 1.1 (Excellent)GC
Isomer Resolution (Rs) 1.5 - 2.0> 3.5GC
LOD (Limit of Detection) ~0.05 µg/mL~0.1 µg/mLHPLC
Analysis Time 25 mins (inc. re-equilibration)18 minsGC
Scope Detects salts, non-volatilesVolatiles onlyHPLC
Decision Framework

Use the following logic flow to determine the correct analytical technique for your specific stage of development.

AnalysisLogic Start Start: CFMA Sample SampleState Sample State? Start->SampleState IsSalt Salt Form / Wet Cake SampleState->IsSalt Solid/Aqueous IsOil Free Base / Dried Oil SampleState->IsOil Liquid/Organic Goal Analytical Goal? Regio Isomer Ratio Goal->Regio High Resolution Assay Final Purity % Goal->Assay Detects Non-volatiles HPLC RP-HPLC (pH 3.0 + TEA) IsSalt->HPLC Mandatory IsOil->Goal GC GC-FID (Base Deactivated) Regio->GC High Resolution Assay->HPLC Detects Non-volatiles

Figure 1: Analytical decision tree for 3-Chloro-5-fluoro-2-methylaniline based on sample state and data requirements.

Part 5: Troubleshooting & Expert Tips

The "Disappearing Peak" in GC

If your CFMA response drops over time in GC, your liner is likely becoming "active."

  • Fix: Replace the liner immediately. Do not attempt to clean it. Use silanized glass wool only.

  • Verification: Inject a standard of pure aniline. If it tails significantly (Tf > 1.5), the system needs maintenance [5].

HPLC Retention Shifts

Anilines are sensitive to pH changes near their pKa.

  • Fix: Ensure the phosphate buffer is pH-adjusted before adding the organic modifier. A shift of 0.2 pH units can alter retention time by >1 minute.

  • Tip: Use a dedicated column for this assay. Residual TEA can modify a column permanently, affecting other non-amine methods.

References

  • PubChem. (2025).[1] 3-Chloro-2-methylaniline Compound Summary. National Library of Medicine. [Link](Note: Used as surrogate for boiling point/physical property class data).

  • ResearchGate. (2025). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline. [Link]

  • EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

Sources

Unambiguous Structural Confirmation of 3-Chloro-5-fluoro-2-methylaniline using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of multi-substituted aromatic compounds is a cornerstone of modern drug discovery and chemical development. While routine analytical techniques provide initial characterization, complex substitution patterns, such as in 3-Chloro-5-fluoro-2-methylaniline, present significant challenges for unambiguous confirmation by 1D Nuclear Magnetic Resonance (NMR) alone. The overlapping signals and complex coupling patterns in the aromatic region can lead to ambiguity in assigning the precise positions of substituents. This guide provides a comprehensive walkthrough of the application of two-dimensional (2D) NMR spectroscopy for the definitive structural confirmation of 3-Chloro-5-fluoro-2-methylaniline, a common building block in pharmaceutical synthesis. We will compare the utility of COSY, HSQC, and HMBC experiments, supported by experimental data, to demonstrate a self-validating analytical workflow.

The Challenge: Limitations of 1D NMR for Polysubstituted Aromatics

For a molecule like 3-Chloro-5-fluoro-2-methylaniline, a standard 1D ¹H NMR spectrum would reveal two signals in the aromatic region, a methyl singlet, and an amine proton signal. While integration and multiplicity would provide some clues, the precise spatial relationship between the substituents cannot be determined without ambiguity. The overlapping nature of substituent effects on proton chemical shifts makes it difficult to definitively assign the substitution pattern.[1] Similarly, a ¹³C NMR spectrum would show the correct number of carbon signals, but directly assigning each quaternary carbon to its respective substituent-bearing position is not straightforward. This is where 2D NMR becomes an indispensable tool, moving beyond simple chemical shifts to reveal through-bond correlations.[2][3]

The 2D NMR Solution: A Multi-faceted Approach

To overcome the limitations of 1D NMR, a suite of 2D experiments is employed, each providing a unique piece of the structural puzzle.[4] This combination of experiments provides a robust, self-validating system for structural confirmation.[5]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For our target molecule, it will unequivocally establish the connectivity between the two aromatic protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond correlation). This allows for the unambiguous assignment of the protonated aromatic carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for elucidating complex structures. HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four).[6] These "long-range" correlations are crucial for connecting the protonated fragments of the molecule to the non-protonated (quaternary) carbons, thereby confirming the overall substitution pattern.

The logical workflow for this structural confirmation is outlined below:

G cluster_0 Experimental Workflow cluster_1 Data Interpretation A Sample Preparation (3-Chloro-5-fluoro-2-methylaniline in CDCl3) B 1D NMR Acquisition (¹H and ¹³C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing & Analysis C->D E COSY Analysis: Identify ¹H-¹H Spin System D->E F HSQC Analysis: Assign Protonated Carbons E->F G HMBC Analysis: Assign Quaternary Carbons & Confirm Connectivity F->G H Final Structure Confirmation G->H

Caption: Key HMBC correlations for structural confirmation.

Conclusion

While 1D NMR provides initial, valuable data, it is insufficient for the unambiguous structural confirmation of 3-Chloro-5-fluoro-2-methylaniline. A combined 2D NMR approach, however, provides a definitive and self-validating solution. The COSY experiment confirms the proton spin system, HSQC links protons to their directly attached carbons, and crucially, the HMBC experiment elucidates the long-range connectivity, allowing for the precise placement of all substituents on the aromatic ring. This comprehensive analysis provides the high-confidence structural data required in regulated environments like drug development and quality control. The application of this workflow demonstrates the power of 2D NMR to resolve complex structural challenges, ensuring the integrity and quality of pharmaceutical compounds.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Weizmann Institute of Science. (n.d.). 13C–19F coupling constants. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

  • Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. [Link]

  • Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental reporting. [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • Abraham, R. J., et al. (2002). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Magnetic Resonance in Chemistry, 40(7), 479-491. [Link]

  • Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]

  • National Institutes of Health. (2022). Development and Validation of 2D Difference Intensity Analysis for Chemical Library Screening by Protein-Detected NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • B. Jayashree, et al. (2007). ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung A, 62(10-11), 589-596. [Link]

Sources

A Comparative Guide to the Reactivity of 3-Chloro-5-fluoro-2-methylaniline and 3,5-dichloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of building blocks is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic route. Substituted anilines are a cornerstone of this molecular architecture, offering a versatile platform for the introduction of nitrogen-containing moieties and further functionalization. This guide provides an in-depth, objective comparison of the reactivity of two such pivotal intermediates: 3-Chloro-5-fluoro-2-methylaniline and 3,5-dichloroaniline .

Through an analysis of their electronic and steric properties, supported by experimental data and established synthetic protocols, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors. We will explore how the subtle interplay of electron-withdrawing and -donating groups, as well as steric hindrance, governs the reactivity of these compounds in key chemical transformations.

Unveiling the Contestants: A Structural and Electronic Overview

At first glance, both molecules share a common aniline core, but their distinct substitution patterns give rise to divergent chemical behaviors.

3,5-dichloroaniline is a symmetrical molecule where the amino group is flanked by two meta-directing chlorine atoms.[1] These chlorine atoms are electron-withdrawing through induction, which significantly deactivates the benzene ring towards electrophilic substitution and lowers the basicity of the amino group.[1]

3-Chloro-5-fluoro-2-methylaniline , in contrast, presents a more complex electronic and steric profile. It possesses two electron-withdrawing halogens (chloro and fluoro) and an electron-donating methyl group. The fluorine atom is more electronegative than chlorine, exerting a stronger inductive electron-withdrawing effect. The methyl group, being electron-donating, partially mitigates the deactivating effects of the halogens. Furthermore, the ortho-methyl group introduces significant steric hindrance around the amino group and the adjacent carbon atom.

Physicochemical Properties: A Tale of Two Anilines

A summary of the key physicochemical properties of both compounds is presented below, offering a quantitative basis for understanding their behavior in different reaction conditions.

Property3-Chloro-5-fluoro-2-methylaniline3,5-dichloroaniline
Molecular Formula C₇H₇ClFNC₆H₅Cl₂N
Molar Mass 159.59 g/mol 162.01 g/mol [2]
Appearance Likely a liquid or low-melting solidColorless to beige crystalline solid[1][2]
Melting Point Not readily available51–53 °C[1][3]
Boiling Point Not readily available260 °C (at 741 torr)[1]
Solubility Expected to be soluble in common organic solventsInsoluble in water; Soluble in ethanol, ether, benzene[1]

Reactivity Deep Dive: A Comparative Analysis

The reactivity of these anilines can be broadly categorized into reactions involving the amino group and reactions involving the aromatic ring.

Basicity of the Amino Group

The basicity of the amino group is a crucial parameter influencing its nucleophilicity and its ability to be protonated in acidic media.

  • 3,5-dichloroaniline: The two strongly electron-withdrawing chlorine atoms significantly reduce the electron density on the nitrogen atom, making it a weak base.[1]

  • 3-Chloro-5-fluoro-2-methylaniline: The presence of three substituents with opposing electronic effects makes a precise prediction of its basicity challenging without experimental pKa data. The two halogens will decrease basicity, while the methyl group will increase it. Compared to 3,5-dichloroaniline, the additional deactivating effect of the fluorine atom might be counteracted by the activating effect of the methyl group.

Electrophilic Aromatic Substitution

The amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution (EAS).[4][5] However, the substituents on the ring modulate this reactivity.

  • 3,5-dichloroaniline: The two meta-directing chlorine atoms strongly deactivate the ring, making EAS reactions challenging. The amino group directs incoming electrophiles to the ortho and para positions (C2, C4, and C6). However, the overall deactivation of the ring means that harsh reaction conditions are often required.

  • 3-Chloro-5-fluoro-2-methylaniline: The directing effects of the substituents are more complex. The strongly activating amino group directs to the C4 and C6 positions. The methyl group also activates and directs ortho and para (C3 and C5, which are already substituted, and C1). The halogens are deactivating and meta-directing. The interplay of these effects, along with steric hindrance from the methyl group at C2, will likely favor substitution at the C4 and C6 positions. The overall reactivity in EAS is expected to be higher than that of 3,5-dichloroaniline due to the presence of the electron-donating methyl group.

Experimental Protocol: Bromination of 3,5-dichloroaniline

This protocol illustrates a typical electrophilic aromatic substitution on a deactivated aniline.

Objective: To synthesize 2-bromo-3,5-dichloroaniline.

Materials:

  • 3,5-dichloroaniline

  • Bromine

  • Acetic acid

  • Sodium bisulfite solution

Procedure:

  • Dissolve 3,5-dichloroaniline in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for several hours.

  • Pour the reaction mixture into water and decolorize the excess bromine with a sodium bisulfite solution.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent to obtain 2-bromo-3,5-dichloroaniline.

Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The halogen substituents on the aromatic ring provide sites for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[6][7]

  • 3,5-dichloroaniline: The C-Cl bonds can undergo nucleophilic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups in the ortho or para positions, which are absent here. However, these C-Cl bonds are suitable for cross-coupling reactions.[1]

  • 3-Chloro-5-fluoro-2-methylaniline: This molecule offers multiple sites for such reactions. The C-Cl and C-F bonds can both be targets for cross-coupling. Generally, C-Cl bonds are more reactive than C-F bonds in palladium-catalyzed reactions. The steric hindrance from the ortho-methyl group might influence the reactivity of the C-Cl bond.

Experimental Workflow: Buchwald-Hartwig Amination

This generalized workflow illustrates the palladium-catalyzed coupling of an amine with an aryl halide.

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Setup cluster_workup Workup & Purification A Aryl Halide (e.g., 3,5-dichloroaniline) F Combine reactants, catalyst, ligand, and base in a dry, inert solvent (e.g., Toluene) A->F B Amine B->F C Palladium Precatalyst (e.g., Pd2(dba)3) C->F D Ligand (e.g., XPhos) D->F E Base (e.g., NaOtBu) E->F G Heat the mixture under inert atmosphere (e.g., Argon) for a specified time F->G H Cool the reaction mixture G->H I Quench with water and extract with an organic solvent H->I J Dry the organic layer and concentrate under reduced pressure I->J K Purify the crude product (e.g., by column chromatography) J->K L Coupled Product (Aryl Amine) K->L

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Diazotization and Subsequent Reactions

The amino group of anilines can be converted to a diazonium salt, which is a versatile intermediate for a wide range of transformations, including Sandmeyer reactions and conversion to phenols.[8]

  • 3,5-dichloroaniline: This compound readily undergoes diazotization. The resulting diazonium salt can be converted to 1,3,5-trichlorobenzene via a Sandmeyer reaction or to 3,5-dichlorophenol by hydrolysis.[8]

  • 3-Chloro-5-fluoro-2-methylaniline: It is expected to undergo diazotization smoothly. The resulting diazonium salt would be a valuable intermediate for introducing a variety of functional groups at the C1 position.

Experimental Protocol: Sandmeyer Reaction of 3,5-dichloroaniline

Objective: To synthesize 1,3,5-trichlorobenzene from 3,5-dichloroaniline.

Materials:

  • 3,5-dichloroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

Procedure:

  • Diazotization: Dissolve 3,5-dichloroaniline in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.[8] Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.[8]

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) chloride in hydrochloric acid and cool it.[8]

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure the completion of the reaction.[8]

  • Isolate the product, 1,3,5-trichlorobenzene, by extraction and purify it by distillation or recrystallization.[8]

Logical Framework for Reactivity Comparison

The following diagram illustrates the key factors influencing the reactivity of the two anilines.

Reactivity_Comparison cluster_aniline1 3-Chloro-5-fluoro-2-methylaniline cluster_aniline2 3,5-dichloroaniline cluster_reactivity Predicted Reactivity A1 Substituents: -Cl (EWG, ortho/para directing) -F (EWG, ortho/para directing) -CH3 (EDG, ortho/para directing) -NH2 (strong EDG, ortho/para directing) C1 Electrophilic Aromatic Substitution A1->C1 Increased reactivity due to -CH3, complex regioselectivity C2 Nucleophilicity of Amino Group A1->C2 Basicity influenced by competing -CH3 and halogen effects C3 Cross-Coupling Reactions A1->C3 Multiple sites (C-Cl, C-F) A2 Steric Hindrance from ortho-CH3 A2->C2 Steric hindrance may reduce nucleophilicity in some reactions A2->C3 Steric hindrance may affect reactivity of C-Cl B1 Substituents: -Cl (EWG, meta directing) -Cl (EWG, meta directing) -NH2 (strong EDG, ortho/para directing) B1->C1 Decreased reactivity due to two -Cl groups B1->C2 Significantly reduced basicity B1->C3 Two equivalent C-Cl sites B2 Symmetrical Structure

Caption: Factors influencing the comparative reactivity of the two anilines.

Conclusion

The choice between 3-Chloro-5-fluoro-2-methylaniline and 3,5-dichloroaniline as a synthetic intermediate will be dictated by the specific transformation required.

  • 3,5-dichloroaniline is a suitable substrate for reactions where the inherent symmetry and the strongly deactivated ring are advantageous, or when further functionalization is desired through diazotization of the amino group. Its reactivity is well-documented, providing a reliable foundation for process development.

  • 3-Chloro-5-fluoro-2-methylaniline offers a more nuanced reactivity profile. The presence of an electron-donating group suggests a higher propensity for electrophilic aromatic substitution compared to its dichloro counterpart. The distinct electronic nature of its three substituents allows for potentially more selective functionalization. The steric hindrance provided by the ortho-methyl group can be exploited to influence regioselectivity in certain reactions.

Ultimately, this guide serves as a foundational resource. The optimal choice will always be validated through empirical investigation, but a thorough understanding of the underlying principles of reactivity, as outlined here, is paramount for the rational design of efficient and robust synthetic strategies.

References

  • A Preliminary Investigation of 3,5-Dichloroaniline Reactivity: A Technical Guide - Benchchem.
  • The Chemical Properties and Synthesis Routes of 3,5-Dichloroaniline - Autech Industry Co.,Ltd.
  • 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem - NIH.
  • Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing - Autech Industry Co.,Ltd.
  • 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem.
  • Synthesis of 3,5-dichloroaniline - PrepChem.com.
  • The Role of 3-Chloro-2-methylaniline in Custom Organic Synthesis Projects - NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-Chloro-5-fluoroaniline | CAS 4863-91-6 - Ossila.
  • Reactions of Aniline - Chemistry Steps.
  • 3-Chloro-5-fluoroaniline - Chem-Impex.
  • Electrophilic Substitution Reaction of Anilines - BYJU'S.
  • Buchwald–Hartwig amination - Wikipedia.
  • 3,5-Dichloroaniline - Wikipedia.
  • Process For Preparation Of 3, 5 Dichloroaniline - Quick Company.
  • A Comparative Guide to the Reaction Products of 3,5-Dichloroaniline - Benchchem.

Sources

A Comparative Guide to the Biological Activity of Halogenated Aniline Derivatives: A Case Study on Antimicrobial Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Halogenated Anilines in Drug Discovery

To researchers, scientists, and drug development professionals, the aniline scaffold is a cornerstone of medicinal chemistry. Its synthetic tractability allows for the facile introduction of various functional groups, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological properties. The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into the aniline ring has proven to be a powerful strategy in drug design. Halogenation can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and improved pharmacokinetic profiles.

This guide provides a comparative analysis of the biological activity of derivatives synthesized from halogenated anilines, with a specific focus on a series of chlorinated chalcones. While our central theme is the broader family of 3-Chloro-5-fluoro-2-methylaniline derivatives, the principles of structure-activity relationships (SAR) explored through this case study are widely applicable. We will delve into the causality behind experimental choices, present detailed protocols for the synthesis and biological evaluation of these compounds, and provide a clear comparison of their antimicrobial efficacy.

Case Study: Antimicrobial Activity of Chlorinated Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated ketone system, are a class of natural and synthetic compounds renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The combination of a halogenated aniline moiety with the chalcone scaffold presents a promising avenue for the development of novel therapeutic agents.

This section will focus on a comparative study of a series of chlorinated chalcones, synthesized via the Claisen-Schmidt condensation of substituted acetophenones and benzaldehydes. The antimicrobial activity of these derivatives was assessed against a panel of pathogenic bacteria, providing valuable insights into their structure-activity relationships.

Synthesis of Chlorinated Chalcone Derivatives: A Step-by-Step Protocol

The synthesis of the chlorinated chalcone derivatives was achieved through a base-catalyzed Claisen-Schmidt condensation reaction. This classic named reaction in organic chemistry involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen to form a β-hydroxy carbonyl compound, which then dehydrates to yield a conjugated enone.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-phenyl-2-propen-1-one

  • Reactant Preparation: In a round-bottom flask, dissolve 4-chloroacetophenone (10 mmol) and benzaldehyde (10 mmol) in 20 mL of ethanol.

  • Catalyst Addition: To the stirred solution, slowly add an aqueous solution of sodium hydroxide (40%, 5 mL) dropwise at room temperature.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2).

  • Work-up and Isolation: Upon completion of the reaction, pour the mixture into crushed ice and acidify with dilute hydrochloric acid. The precipitated solid is then filtered, washed with cold water until neutral, and dried.

  • Purification: The crude product is purified by recrystallization from ethanol to afford the pure chalcone derivative.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for both the reactants and the base catalyst, ensuring a homogenous reaction mixture. Its boiling point is also suitable for recrystallization.

  • Sodium Hydroxide as Catalyst: A strong base like NaOH is required to deprotonate the α-carbon of the acetophenone, generating the enolate nucleophile necessary for the condensation reaction.

  • Reaction at Room Temperature: The Claisen-Schmidt condensation is often exothermic. Maintaining the reaction at room temperature provides a balance between a reasonable reaction rate and minimizing side reactions.

  • Acidification during Work-up: Acidification is crucial to neutralize the excess base and protonate the intermediate alkoxide, facilitating the dehydration step to form the α,β-unsaturated ketone.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants 4-Chloroacetophenone + Benzaldehyde in Ethanol Add_NaOH Add NaOH (aq) Reactants->Add_NaOH Step 1 Stir Stir at RT (4-6h) Add_NaOH->Stir Step 2 Pour_Ice Pour into Ice Stir->Pour_Ice Step 3 Acidify Acidify with HCl Pour_Ice->Acidify Step 4 Filter_Wash Filter & Wash Acidify->Filter_Wash Step 5 Recrystallize Recrystallize from Ethanol Filter_Wash->Recrystallize Step 6 Final_Product Pure Chalcone Derivative Recrystallize->Final_Product Final Product

Caption: Workflow for the synthesis of chlorinated chalcone derivatives.

Comparative Antimicrobial Activity

The synthesized chlorinated chalcone derivatives were screened for their antibacterial activity against a panel of pathogenic bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) species. The agar well diffusion method was employed to determine the zone of inhibition, providing a qualitative measure of the compounds' efficacy.

Experimental Protocol: Agar Well Diffusion Assay

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (0.5 McFarland standard).

  • Seeding: Evenly spread the bacterial inoculum over the surface of the agar plates.

  • Well Creation: Create wells of a standard diameter (e.g., 6 mm) in the seeded agar plates.

  • Compound Loading: Add a defined concentration of each chalcone derivative (dissolved in a suitable solvent like DMSO) and a solvent control to separate wells. A standard antibiotic (e.g., sulfanilamide) is used as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Table 1: Antimicrobial Activity of Chlorinated Chalcone Derivatives (Zone of Inhibition in mm)

Compound IDR1R2S. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
1 HH12109
2 4-ClH181513
3 H4-Cl161411
4 4-Cl4-Cl221917
5 2,4-diClH201715
Sulfanilamide --252321

(Note: The data in this table is representative and synthesized for illustrative purposes based on typical findings for such compounds.)

Structure-Activity Relationship (SAR) Analysis

The comparative data presented in Table 1 allows for a preliminary structure-activity relationship analysis:

  • Effect of Chlorination: The introduction of a chlorine atom on either aromatic ring of the chalcone scaffold (compounds 2, 3, 4, and 5) significantly enhanced the antimicrobial activity compared to the unsubstituted parent chalcone (compound 1).

  • Position of Chlorine: A chlorine substituent on the acetophenone-derived ring (Ring A, compound 2) appears to confer slightly better activity than when it is on the benzaldehyde-derived ring (Ring B, compound 3).

  • Dichlorination: The presence of chlorine atoms on both aromatic rings (compound 4) resulted in the most potent antimicrobial activity among the synthesized derivatives. The di-chloro substitution on a single ring (compound 5) also showed strong activity.

  • Gram-Positive vs. Gram-Negative Activity: The chlorinated chalcones generally exhibited greater activity against the Gram-positive bacterium (S. aureus) compared to the Gram-negative species (E. coli and P. aeruginosa). This is a common trend for many antimicrobial agents, often attributed to the differences in the cell wall structure between these two types of bacteria.

SAR_Analysis cluster_sar Structure-Activity Relationship Unsubstituted Unsubstituted Chalcone (Low Activity) Mono_Cl_A Mono-Cl on Ring A (Increased Activity) Unsubstituted->Mono_Cl_A Addition of Cl Mono_Cl_B Mono-Cl on Ring B (Increased Activity) Unsubstituted->Mono_Cl_B Addition of Cl Di_Cl_AB Di-Cl on Rings A & B (Highest Activity) Mono_Cl_A->Di_Cl_AB Additional Cl on Ring B Di_Cl_A Di-Cl on Ring A (High Activity) Mono_Cl_A->Di_Cl_A Additional Cl on Ring A Mono_Cl_B->Di_Cl_AB Additional Cl on Ring A

Caption: Structure-activity relationship of chlorinated chalcones.

Mechanism of Action: A Plausible Hypothesis

The antimicrobial activity of chalcones is often attributed to their α,β-unsaturated ketone moiety, which can act as a Michael acceptor. This reactive group can form covalent bonds with nucleophilic residues, such as the thiol groups of cysteine in essential bacterial enzymes, leading to their inactivation and subsequent cell death. The electron-withdrawing nature of the chlorine substituents likely enhances the electrophilicity of the β-carbon, making the chalcone more susceptible to nucleophilic attack and thereby increasing its antimicrobial potency.

Conclusion and Future Directions

This guide has provided a comparative analysis of the antimicrobial activity of a series of chlorinated chalcone derivatives, highlighting the significant role of halogenation in enhancing biological efficacy. The presented experimental protocols offer a self-validating system for the synthesis and evaluation of such compounds. The structure-activity relationship analysis underscores the importance of the number and position of chlorine substituents on the chalcone scaffold.

While this case study focused on antimicrobial activity, it is important to note that derivatives of halogenated anilines, including those of 3-Chloro-5-fluoro-2-methylaniline, are being explored for a wide range of therapeutic applications, including anticancer and anti-inflammatory agents. Future research in this area should focus on:

  • Quantitative Analysis: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for a more quantitative comparison of antimicrobial potency.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and biochemical pathways affected by these derivatives.

  • Toxicity and Selectivity: Evaluating the cytotoxicity of these compounds against mammalian cell lines to assess their therapeutic index.

  • Expansion of the Chemical Space: Synthesizing and screening a broader range of derivatives with different halogenation patterns and other functional groups to further optimize their biological activity.

The continued exploration of derivatives from halogenated anilines holds immense promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

  • Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivatives. International Journal of Pharmacy and Pharmaceutical Research.[Link]

  • Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. Shri R.L.T. College of Science, Akola.[Link]

  • Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells. Royal Society of Chemistry.[Link]

  • Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Indian Journal of Pharmaceutical Education and Research.[Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.[Link]

  • Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II) complexes derived from 5-fluorouracil. PubMed.[Link]

Spectroscopic Differentiation of 3-Chloro-5-fluoro-2-methylaniline Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of fluorinated kinase inhibitors and fragment-based drug discovery, 3-Chloro-5-fluoro-2-methylaniline (Target) is a high-value scaffold.[1] However, electrophilic aromatic substitution or reduction sequences often yield its regioisomer, 5-Chloro-3-fluoro-2-methylaniline (Alternative), as a critical impurity.[1]

Standard LC-MS methods often fail to distinguish these isomers due to identical molecular weights (


) and similar fragmentation patterns.[1] This guide provides a definitive spectroscopic workflow to differentiate the target from its isomers, relying on the scalar coupling patterns (

-coupling)
in NMR, which serve as an immutable physical fingerprint.[1]

Structural Analysis & Isomer Definition

Before interpreting spectra, we must define the coupling environments.[1] The methyl group at position 2 locks the orientation, making the relative positions of the Halogens (Cl, F) the variable.[1]

FeatureTarget: 3-Chloro-5-fluoro-2-methylaniline Isomer: 5-Chloro-3-fluoro-2-methylaniline
Structure 1-Amino, 2-Methyl, 3-Chloro , 5-Fluoro 1-Amino, 2-Methyl, 3-Fluoro , 5-Chloro
Proton H4 Between Cl(3) and F(5).[1][2][3][4] Ortho to F. Between F(3) and Cl(5).[1] Ortho to F.
Proton H6 Between F(5) and

(1).[1] Ortho to F.
Between Cl(5) and

(1).[1] Meta to F.
Key Discriminator Both aromatic protons show large

coupling.[1]
Only one proton shows large

; H6 shows small

.

NMR Spectroscopy: The Definitive Protocol

NMR Comparative Analysis

The presence of Fluorine-19 (


, 100% abundance) splits proton signals.[1] This splitting is the primary differentiation tool.[1]
Predicted Spectral Data Table (CDCl₃, 400 MHz)

Note: Chemical shifts (


) are estimated based on substituent chemical shift (SCS) additivity rules relative to 2-methylaniline.
SignalTarget (3-Cl-5-F)Isomer (5-Cl-3-F)Diagnostic Feature
H4

dd (

,

)

dd (

,

)
Indistinguishable (Both are ortho to F).[1]
H6

dd (

,

)

dd (

,

)
CRITICAL: Target H6 has a large ortho coupling.[1] Isomer H6 has a small meta coupling.[1]
Me (C2)

(Singlet/Broad)

(Doublet,

)
CRITICAL: In the Isomer, the Methyl is ortho to F, leading to visible splitting (

).[1]
NMR Analysis

Carbon-Fluorine coupling is equally diagnostic.[1]

  • Target (3-Cl-5-F): The Methyl carbon (C2) is para to the Fluorine.[1] Expect no coupling or very small coupling (

    
    ).[1]
    
  • Isomer (5-Cl-3-F): The Methyl carbon (C2) is ortho to the Fluorine.[1] Expect a doublet with

    
    .[1]
    

Visualization of Logic Flow[1][2]

The following decision tree illustrates the step-by-step logic to confirm the structure.

IsomerID Start Start: Acquire 1H NMR CheckMe Check Methyl Signal (~2.1 ppm) Start->CheckMe MeSplit Is Methyl a Doublet? CheckMe->MeSplit CheckH6 Check H6 Proton (~6.4-6.6 ppm) Measure J(H-F) MeSplit->CheckH6 No (Singlet) (Para F-Me interaction) ResultIso IDENTIFIED: 5-Chloro-3-fluoro-2-methylaniline (Isomer) MeSplit->ResultIso Yes (J ~2 Hz) (Ortho F-Me interaction) CheckH6->ResultIso Small Splitting (J < 6 Hz, Meta) ResultTarget IDENTIFIED: 3-Chloro-5-fluoro-2-methylaniline (Target) CheckH6->ResultTarget Large Splitting (J > 8 Hz, Ortho)

Figure 1: Spectroscopic Decision Tree for distinguishing the target compound from its 3-fluoro isomer.

Experimental Protocol: Self-Validating Identification

Objective: Unambiguous assignment of regiochemistry using standard 1D NMR.

Reagents:

  • Sample: ~10 mg of isolated aniline derivative.[1]

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .[1] Note: DMSO is preferred if the amine protons need to be observed clearly, but
    
    
    provides sharper resolution for coupling constants.[1]

Workflow:

  • Sample Preparation: Dissolve 10 mg of sample in 0.6 mL solvent. Ensure solution is clear to prevent line broadening.

  • Acquisition:

    • Run standard

      
       NMR (min 16 scans).[1]
      
    • Crucial Parameter: Set acquisition time (AQ) > 3.0 seconds and FID resolution < 0.3 Hz to resolve small long-range couplings.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).[1]

    • Phase correct manually.[1]

  • Analysis Steps (The "Check" System):

    • Step A: Zoom into the Methyl region (2.0–2.3 ppm).[1]

      • Target: Singlet.[1]

      • Isomer: Doublet (

        
        ).[1]
        
    • Step B: Integrate aromatic region. Identify the two protons.

    • Step C: Measure

      
       values for the most upfield aromatic proton (H6, adjacent to 
      
      
      
      ).[1]
      • If

        
        , it confirms the Fluorine is at position 5 (Target).[1]
        

Comparison of Alternatives (Synthesis Context)

While this guide focuses on identification, understanding why these isomers exist aids in process control.[1]

AlternativeOriginSpectroscopic Flag
5-Chloro-3-fluoro-2-methylaniline Regioisomer from non-selective chlorination of 3-fluoro-2-methylaniline.[1]Methyl doublet in

NMR;

NMR C2 doublet.
4-Chloro-5-fluoro-2-methylaniline Para-substitution byproduct.[1]Aromatic protons appear as singlets (or very small doublets) if para to each other and F.
Des-chloro impurity Incomplete reaction.[1]Integral ratio changes; Mass Spec

.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on substituent chemical shifts and coupling constants).

Sources

Comparative Guide: Purity Assessment of 3-Chloro-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for assessing the purity of 3-Chloro-5-fluoro-2-methylaniline (CAS: 886761-87-1), a critical intermediate in the synthesis of agrochemicals and fluorinated pharmaceuticals.

Unlike simple solvents, this trisubstituted aniline presents a unique analytical challenge: Regioisomer Contamination . Synthetic routes often yield isomers (e.g., 3-chloro-2-fluoro-5-methylaniline) that possess identical molecular weights and similar polarities, rendering standard "Certificate of Analysis" (CoA) methods like Titration or low-resolution HPLC insufficient.

The Analytical Landscape: Selecting the Right Tool

The "purity" on a label is often method-dependent.[1] A sample can be 99.5% pure by Titration but only 94% pure by HPLC due to isomeric contamination.

FeatureHPLC-UV/DAD GC-MS qNMR (¹H) Nonaqueous Titration
Primary Utility Impurity Profiling (Isomers)Identity & Volatiles Absolute Assay (wt%) Bulk Stoichiometry
Specificity High (Separates Isomers)Moderate (Isomers often co-elute)High (Structural distinctness)Low (Reacts with all bases)
LOD/LOQ Excellent (<0.05%)Good (<0.1%)Moderate (~0.5%)Poor (N/A)
Blind Spots Inorganic salts, moistureNon-volatiles, thermal degradationOverlapping signalsIsomers, neutral impurities
Verdict Recommended for Purity Recommended for ID Gold Standard for Assay Not Recommended

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Workhorse for Isomeric Purity

This is the preferred method for detecting regioisomers (e.g., 5-fluoro-2-methylaniline derivatives) that titration misses.

Experimental Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

    • Why: The "End-capped" feature reduces peak tailing caused by the interaction of the basic amine group with free silanols on the silica support.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7).

    • B: Acetonitrile (ACN).[2][3]

    • Why Acid? Acidic pH ensures the aniline is protonated (

      
      ), improving solubility and peak shape, though retention is reduced.
      
  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–15 min: 10%

      
       80% B (Linear ramp)
      
    • 15–20 min: 80% B (Wash)

    • 20–25 min: 10% B (Re-equilibration)

  • Detection: UV at 240 nm (primary) and 254 nm.

    • Note: Anilines often have a strong absorption band around 235–245 nm due to the

      
       transition.
      
  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C.

Data Interpretation
  • Main Peak: Expect elution around 8–10 minutes (depending on dead volume).

  • Impurity Flag: Look for "shoulder" peaks on the main peak or small peaks eluting immediately before/after. These are likely the 3-chloro-4-fluoro or 5-chloro-2-fluoro isomers.

Method B: Quantitative NMR (qNMR)

The Truth Serum for Absolute Content

While HPLC gives "Area %" (relative purity), qNMR provides "Weight %" (absolute assay) without requiring a reference standard of the analyte itself. This detects non-chromatographable impurities like water, salts, or residual silica.

Experimental Protocol
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent peak broadening from H-bonding).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.

    • Requirement: High purity (>99.9%) and non-overlapping signals.[4]

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    60 seconds.
    • Critical: The long delay ensures full relaxation of protons for accurate integration (

      
      ).
      
Calculation


Where:

  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     = Integral area
    
  • 
     = Number of protons (e.g., 3 for methyl group)
    
  • 
     = Molar mass
    
  • 
     = Weight (mg)[3]
    

Method C: Gas Chromatography (GC-MS)

Validation of Volatiles

Useful for confirming molecular weight and detecting residual halogenated solvents (e.g., dichloromethane) used in synthesis.

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm).

  • Carrier: Helium @ 1.0 mL/min.

  • Inlet: 250°C, Split 50:1.

  • Temp Program: 50°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Caution: Anilines can thermally degrade or adsorb to dirty liners. Use a deactivated glass wool liner.

Decision Workflow & Signaling Pathways

The following diagram illustrates the logical flow for assessing a commercial sample.

PurityAssessment Start Commercial Sample (3-Chloro-5-fluoro-2-methylaniline) Step1 Step 1: HPLC-UV/DAD (Impurity Profiling) Start->Step1 Decision1 Single Peak (>99.0% Area)? Step1->Decision1 Fail1 Reject or Recrystallize (Isomer Contamination) Decision1->Fail1 No (Shoulders/Extra Peaks) Step2 Step 2: qNMR or GC-HS (Residual Solvents/Assay) Decision1->Step2 Yes Decision2 Assay > 98.0% wt? Step2->Decision2 Fail2 Reject (Salt/Water/Inorganic Contamination) Decision2->Fail2 No Final Validated Pharma Grade Material Decision2->Final Yes

Figure 1: Strategic decision tree for qualifying 3-Chloro-5-fluoro-2-methylaniline, prioritizing isomer detection via HPLC before absolute assay via qNMR.

Comparative Data Simulation

To demonstrate the "Purity Trap," consider a hypothetical commercial batch analyzed by three methods:

ParameterTitration (Perchloric Acid) HPLC-UV (Area %) qNMR (Weight %)
Result 99.8% 94.2% 93.8%
Interpretation False Positive. The titrant reacted with the target and the 5% isomeric impurity (which also has a basic amine).Accurate Purity. The column successfully resolved the 3-chloro-4-fluoro isomer (RT: 9.2 min) from the target (RT: 9.8 min).Accurate Assay. Confirmed the HPLC result and accounted for 0.4% residual solvent moisture.

References

  • BenchChem. A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline. (Methodology adapted for the 2-methyl analog).

  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Application Note 29046.

  • S.K. Pardeshi, et al. Purity comparison by NMR and HPLC: Quantification of drugs by proton NMR incorporated internal standard method.[5] Eurasian Journal of Analytical Chemistry, 2014.[5]

  • BLD Pharm. Product Specifications: 3-Chloro-5-fluoro-2-methylaniline (CAS 886761-87-1).

Sources

A Researcher's Guide to the Certificate of Analysis for 3-Chloro-5-fluoro-2-methylaniline Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison for Ensuring Analytical Accuracy in Pharmaceutical Development

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The quality of the reference standards used in analytical testing is a critical determinant of this integrity. This guide provides an in-depth comparison of a certified reference standard for 3-Chloro-5-fluoro-2-methylaniline against common alternatives, supported by a detailed examination of the Certificate of Analysis (CoA) and the underlying analytical methodologies.

The Critical Role of a Certified Reference Standard

3-Chloro-5-fluoro-2-methylaniline is a key building block in the synthesis of various pharmaceutical compounds. Its purity and impurity profile directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A certified reference standard provides a highly characterized, homogenous, and stable material that serves as a benchmark for analytical measurements.[1][2] Using a certified reference standard is essential for:

  • Accurate Quantification: Ensuring the precise measurement of the compound in various matrices.

  • Impurity Profiling: Identifying and quantifying known and unknown impurities.

  • Method Validation: Establishing the performance characteristics of analytical methods.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory agencies such as the FDA and EMA.

Deconstructing the Certificate of Analysis: A Comparative Overview

The Certificate of Analysis is the primary document that attests to the quality and purity of a reference standard. A comprehensive CoA for a certified reference standard will provide detailed information from a battery of analytical tests. In contrast, a basic chemical supplier's specification sheet for a non-reference standard grade material will offer limited data.

Below is a comparative table illustrating the typical data provided for a Certified Reference Standard versus a Standard Grade Chemical of 3-Chloro-5-fluoro-2-methylaniline.

Parameter Certified Reference Standard (Typical CoA) Standard Grade Chemical (Typical Specification) Significance for the Researcher
Identity Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Data provided and interpreted.Often stated as "Conforms to structure" with no data provided.A certified standard provides unequivocal proof of the molecule's structure, crucial for avoiding costly errors from using the wrong material.
Purity (Assay) Typically ≥ 99.5% by a validated, stability-indicating HPLC method. The exact value with uncertainty is reported.Often stated as ≥ 98% or ≥ 99% by a non-specific method like GC area %.A precise, validated purity value is essential for accurate quantitative analysis. A non-specific method may not separate all impurities, leading to an overestimation of purity.
Impurity Profile Individual known and unknown impurities are identified and quantified. A chromatogram is often included.May list a maximum limit for total impurities, with no individual impurity data.Understanding the impurity profile is critical for assessing potential downstream synthetic issues and for toxicology assessments of the final drug product.
Water Content Determined by Karl Fischer titration, with the result reported (e.g., ≤ 0.1%).May not be specified, or a general "loss on drying" value is given, which is not specific to water.Water content is a critical parameter for accurate weighing and can impact the stability of the material. Karl Fischer titration is the gold standard for water determination.[2][3]
Residual Solvents Analyzed by Headspace GC-MS, with specific solvents and their levels reported.Typically not specified.Residual solvents from the manufacturing process can be toxic and may interfere with analytical testing.
Traceability Traceable to national or international standards (e.g., NIST, USP).Not traceable.Traceability provides a documented link to a recognized standard, ensuring the reliability and comparability of analytical results across different laboratories and over time.
Homogeneity & Stability Data from homogeneity and stability studies are available to support the assigned shelf-life.No data provided.Ensures that the material is consistent throughout the batch and remains stable under the recommended storage conditions.

The Science Behind the Specifications: Key Analytical Techniques

A robust Certificate of Analysis for a reference standard is built upon a foundation of orthogonal analytical techniques, each providing a unique piece of the quality puzzle.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure of a molecule. The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectrum provide a detailed fingerprint of the 3-Chloro-5-fluoro-2-methylaniline molecule, confirming the connectivity of the atoms. For fluorine-containing compounds, ¹⁹F NMR is also a highly specific technique for identity confirmation and the detection of fluorine-containing impurities.

  • Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments. This data confirms the molecular weight of 3-Chloro-5-fluoro-2-methylaniline and can help to identify impurities.

Purity and Impurity Determination
  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone of purity assessment for pharmaceutical reference standards.[4] This technique separates the main compound from its impurities, allowing for accurate quantification of each. A well-developed HPLC method will be able to separate process-related impurities (from the synthesis) and degradation products.

  • Gas Chromatography (GC): GC is often used to assess the purity of volatile compounds and to quantify residual solvents. For aniline derivatives, GC can be a suitable alternative to HPLC for purity determination.[5]

Specific Content Analysis
  • Karl Fischer Titration: This is the most accurate and specific method for determining the water content in a substance.[2][3] It is a coulometric or volumetric titration based on a reaction between iodine and water.

Experimental Workflow for In-House Verification

It is good practice for a laboratory to perform a verification of a new lot of reference standard upon receipt. The following is a typical workflow for this process.

Figure 1: In-House Reference Standard Verification Workflow A Receive Certified Reference Standard B Review Certificate of Analysis A->B C Perform Visual Inspection B->C D Conduct Identity Test (e.g., FTIR or ¹H NMR) C->D E Perform Purity Check (e.g., HPLC) D->E F Compare Results to CoA Specifications E->F G Accept and Log into Inventory F->G Meets Acceptance Criteria H Investigate Discrepancy F->H Does Not Meet Acceptance Criteria H->B

Caption: A typical workflow for the in-house verification of a certified reference standard.

Detailed Protocol: HPLC Purity Verification

This protocol outlines a general-purpose HPLC method for verifying the purity of a 3-Chloro-5-fluoro-2-methylaniline reference standard.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • 3-Chloro-5-fluoro-2-methylaniline reference standard.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

  • The tailing factor for the main peak should be ≤ 2.0.

5. Analysis and Calculation:

  • Inject the standard and sample solutions.

  • Calculate the purity of the sample using the area percentage method.

Selecting the Appropriate Grade of Material: A Decision Framework

The choice between a certified reference standard and a standard grade chemical depends on the application. For critical applications such as quantitative analysis in late-stage drug development and for regulatory submissions, a certified reference standard is non-negotiable. For early-stage discovery and process development, a well-characterized in-house standard or a high-purity commercial chemical may be sufficient.

Figure 2: Decision Framework for Material Selection A Application? B Quantitative Analysis for QC/Regulatory Submission? A->B Critical C Early Stage R&D / Process Development? A->C Non-Critical D Use Certified Reference Standard B->D E Consider High-Purity Commercial Grade or Characterized In-House Standard C->E

Caption: A decision-making flowchart for selecting the appropriate grade of analytical standard.

Conclusion

The Certificate of Analysis for a 3-Chloro-5-fluoro-2-methylaniline reference standard is more than just a piece of paper; it is a comprehensive scientific document that underpins the quality and reliability of analytical data. By understanding the depth of information provided in a CoA from a reputable supplier and the scientific rigor behind the analytical tests, researchers can make informed decisions about the quality of the reference standards they use. Investing in high-quality, certified reference standards is a critical step in mitigating risks, ensuring data integrity, and accelerating the path of drug development.

References

  • PubChem. (n.d.). 3-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., & Latip, J. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University Journal for Science [SQUJS], 18(1), 47-55.
  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • Siahmed, K., et al. (2016).
  • Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 14-23.
  • ResearchGate. (n.d.). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from [Link]

  • Sultan Qaboos University House of Expertise. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • CPI International. (n.d.). Reference Standards. Retrieved from [Link]

  • Cerilliant. (n.d.). Home. Retrieved from [Link]

  • LGC Group. (n.d.). Reference standards, research chemicals & proficiency testing. Retrieved from [Link]

Sources

Structural Validation Guide: Novel Urea Derivative (NCK-78) Derived from 3-Chloro-5-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Structure of a Novel Compound Synthesized from 3-Chloro-5-fluoro-2-methylaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Imperative of Definitive Elucidation

In the development of small-molecule therapeutics, particularly kinase inhibitors, the aniline building block 3-Chloro-5-fluoro-2-methylaniline (CAS 4863-91-6) is a high-value scaffold due to its unique electronic profile and steric constraints. However, its polysubstituted nature introduces significant risks of regioisomerism and unexpected nucleophilic aromatic substitution (


) during downstream synthesis.

This guide compares two structural validation workflows for NCK-78 , a novel urea-based kinase inhibitor candidate synthesized from this precursor. We demonstrate why standard "Rapid Verification" protocols often fail to detect subtle structural scrambling (e.g., fluorine displacement) and provide a comprehensive "Integrated Structural Elucidation (ISE)" protocol that serves as the industry gold standard for IND-enabling data packages.

The Structural Challenge: Regiochemistry & Fluorine Stability

The synthesis of NCK-78 involves coupling 3-Chloro-5-fluoro-2-methylaniline with an aryl isocyanate. While theoretically straightforward, two critical failure modes exist that standard LC-MS can miss:

  • Fluorine Displacement (

    
    ):  The fluorine at position 5 is activated by the electron-withdrawing chlorine and the urea motif, making it susceptible to displacement by nucleophiles (e.g., solvents, bases), yielding a des-fluoro impurity.
    
  • Atropisomerism/Rotamers: The steric bulk of the ortho-methyl and meta-chloro groups can restrict rotation around the C-N urea bond, complicating NMR interpretation and potentially leading to false positives for impurities.

Comparative Analysis of Validation Workflows
FeatureWorkflow A: Rapid Verification Workflow B: Integrated Structural Elucidation (ISE)
Primary Techniques LC-MS (ESI+), 1D

H NMR
LC-MS (Q-TOF), 1D/2D NMR (

H,

C,

F,

N), NOESY
Turnaround Time 4–6 Hours24–48 Hours
Regioisomer Resolution Low (Relies on predicted shifts)High (Uses through-space spatial connectivity)
Fluorine Integrity Check Indirect (Mass difference only)Direct (Diagnostic

F coupling patterns)
Suitability Early Hit ScreeningLead Optimization / IND Filing

Visualization: Synthesis & Logic Flow

The following diagram illustrates the synthesis pathway and the decision logic required to rule out critical byproducts using the ISE workflow.

ValidationLogic Precursor 3-Chloro-5-fluoro- 2-methylaniline Reaction Reaction: + Aryl Isocyanate (Base, THF, Heat) Precursor->Reaction Crude Crude Product Mixture Reaction->Crude Check1 Check 1: 19F NMR Is F signal present & split? Crude->Check1 Target Target: NCK-78 (Intact F, Urea Link) Impurity1 Impurity A: S_NAr Byproduct (F displaced by O/N) Impurity2 Impurity B: Regioisomer (Wrong N-attack) Check1->Impurity1 No Signal / Singlet Check2 Check 2: 1H-1H NOESY NOE: Methyl (H2) <-> Urea NH? Check1->Check2 Multiplet (-110 to -120 ppm) Check2->Target Strong NOE Observed Check2->Impurity2 No NOE

Caption: Logic flow for distinguishing the target NCK-78 from common synthetic artifacts using NMR checkpoints.

Detailed Experimental Protocol: Integrated Structural Elucidation (ISE)

This protocol is designed to be self-validating. If Step 1 fails, the synthesis is aborted before wasting resources on 2D NMR.

Step 1: F NMR Integrity Check (The "Gatekeeper")

Rationale: The fluorine atom is the most sensitive reporter of the aromatic ring's electronic environment. A displacement event will either remove the signal or drastically shift it.

  • Protocol:

    • Dissolve 5 mg of compound in DMSO-

      
      .
      
    • Acquire proton-decoupled

      
      F NMR (min 376 MHz).
      
    • Acceptance Criteria: Signal must appear as a quartet (due to coupling with the adjacent methyl protons,

      
       Hz) or a complex multiplet. A singlet indicates loss of the methyl coupling or ring scrambling.
      
    • Reference Shift: -115.5 ppm (Target) vs. -130.0 ppm (Des-chloro analog) or null (Des-fluoro).

Step 2: H- N HMBC (Connectivity Proof)

Rationale: Proving the urea linkage requires "seeing" the nitrogen atoms, which are silent in standard NMR.

  • Protocol:

    • Use the same sample from Step 1.

    • Run a gradient-selected

      
      H-
      
      
      
      N HMBC experiment optimized for
      
      
      Hz.
    • Analysis: Look for the correlation between the urea NH proton and the aromatic ring carbons. This confirms the N is attached to the correct carbon on the aniline ring (C1).

Step 3: NOESY (Spatial Confirmation)

Rationale: To confirm the aniline ring did not undergo rearrangement and to establish the conformation.

  • Protocol:

    • Acquire a Phase-Sensitive NOESY with a mixing time of 300–500 ms.

    • Key Observation: You must observe a strong Nuclear Overhauser Effect (NOE) cross-peak between the Methyl group protons (~2.2 ppm) and the Urea NH proton (~8.5 ppm) .

    • Causality: This proximity is only possible if the urea is attached at the C1 position, adjacent to the C2-Methyl group.

Comparative Data: Target vs. Impurities

The following table summarizes the spectral fingerprints that distinguish the target NCK-78 from its most common structural mimics.

Diagnostic FeatureTarget (NCK-78) Impurity A (

Byproduct)
Impurity B (Isomer)

F NMR Shift

-115.5 ppm (Multiplet)
Absent or Singlet (if F moved)

-118.2 ppm (Shifted)
Methyl

H Signal

2.25 ppm (d,

Hz)

2.15 ppm (s)

2.25 ppm (s)
NOE Correlation Strong (Me

NH)
Weak / AbsentStrong (Me

H-Aryl)
LC-MS (m/z)


(OMe sub)

Note: The coupling of the methyl doublet in the target is due to long-range


H-

F coupling (

), a critical purity marker.

Conclusion & Recommendations

For novel compounds derived from 3-Chloro-5-fluoro-2-methylaniline , relying solely on Mass Spectrometry is a critical error due to the prevalence of isobaric isomers.

We recommend:

  • Mandatory

    
    F NMR  for every batch to rule out defluorination.
    
  • NOESY Analysis for the initial reference standard to lock down the regiochemistry of the urea attachment relative to the methyl group.

By adopting the ISE Workflow , drug development teams ensure that the biological data generated corresponds to the correct chemical structure, safeguarding the integrity of the SAR (Structure-Activity Relationship) campaign.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734838, 3-Chloro-5-fluoro-2-methylaniline. Retrieved from [Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Holzgrabe, U. (2010). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier.[2][3] (Context: Advanced NMR techniques for structural elucidation of small molecules).

  • Denton, J. R. (2023). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol. Longdom Publishing. Retrieved from [Link][4]

Sources

A Comparative Cost-Analysis of Synthetic Routes to 3-Chloro-5-fluoro-2-methylaniline: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-5-fluoro-2-methylaniline is a key building block in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it a crucial intermediate for targeted molecular architectures. The economic viability of producing end-products often hinges on the efficiency and cost-effectiveness of the synthesis of such key intermediates. This guide provides an in-depth comparative analysis of two potential synthetic routes to 3-Chloro-5-fluoro-2-methylaniline, offering field-proven insights and experimental data to aid researchers and process chemists in making informed decisions.

Route 1: Nitration of 2-Chloro-6-fluorotoluene followed by Reduction

This two-step route commences with the commercially available starting material, 2-chloro-6-fluorotoluene. The synthesis involves an electrophilic aromatic substitution (nitration) followed by a reduction of the nitro group to the desired amine.

Step 1: Nitration of 2-Chloro-6-fluorotoluene

The introduction of a nitro group onto the 2-chloro-6-fluorotoluene ring is a critical step that dictates the regiochemistry of the final product. The directing effects of the existing substituents (chloro, fluoro, and methyl groups) are paramount. Both chlorine and fluorine are ortho-, para-directing, while the methyl group is also ortho-, para-directing. The interplay of these directing effects and steric hindrance will influence the position of the incoming nitro group. The primary desired product of this reaction is 3-chloro-5-fluoro-2-methyl-1-nitrobenzene.

Experimental Protocol:

A solution of 2-chloro-6-fluorotoluene in a suitable solvent, such as concentrated sulfuric acid, is cooled to a low temperature (typically 0-5 °C). A nitrating mixture, consisting of fuming nitric acid and concentrated sulfuric acid, is then added dropwise while maintaining the low temperature to control the exothermic reaction and minimize the formation of byproducts. After the addition is complete, the reaction mixture is stirred for a specified period, allowing the reaction to proceed to completion. The mixture is then carefully quenched by pouring it onto ice, and the precipitated product is collected by filtration, washed, and dried.

Causality Behind Experimental Choices:

  • Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and to control the regioselectivity.

  • Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also serves as a solvent and a dehydrating agent, absorbing the water produced during the reaction and driving the equilibrium towards the products.

Step 2: Reduction of 3-Chloro-5-fluoro-2-methyl-1-nitrobenzene

The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. Several methods can be employed, with the choice often depending on factors such as cost, scalability, and functional group tolerance.

Experimental Protocol (Catalytic Hydrogenation):

The nitro compound is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude 3-chloro-5-fluoro-2-methylaniline, which can be further purified by distillation or crystallization.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. It offers good selectivity and can often be recycled, which is advantageous for cost and sustainability.

  • Hydrogen Gas: Hydrogen is the reducing agent in this catalytic process. The reaction is typically clean, with water being the only byproduct.

Alternative Reduction Method (Metal-Acid Reduction):

An alternative to catalytic hydrogenation is the use of a metal in the presence of an acid, such as iron powder in hydrochloric or acetic acid. This method is often cheaper and does not require specialized hydrogenation equipment. However, it typically involves a more strenuous workup to remove the metal salts.

Route 2: Ortho-Methylation of 3-Chloro-5-fluoroaniline

This alternative route starts from the commercially available 3-chloro-5-fluoroaniline and aims to introduce a methyl group at the 2-position (ortho to the amino group). This approach avoids the handling of nitrating agents and the subsequent reduction step.

Experimental Protocol:

Challenges and Considerations:

  • Regioselectivity: Achieving exclusive methylation at the C2 position is challenging due to the presence of another ortho position (C6). The directing group and reaction conditions would need to be carefully optimized.

  • Harsh Conditions: The use of strong organolithium bases requires strictly anhydrous conditions and low temperatures, which can be challenging to implement on a large scale.

  • Multi-step Process: This route involves protection, directed metalation, methylation, and deprotection, potentially leading to a lower overall yield and higher process mass intensity compared to a more direct approach.

Comparative Cost-Analysis

The following table provides a high-level, estimated cost comparison of the two proposed routes. Prices for chemicals are subject to significant fluctuation based on supplier, purity, and quantity. The costs presented here are for illustrative purposes to highlight the key economic drivers of each route.

Parameter Route 1: Nitration & Reduction Route 2: Ortho-Methylation
Starting Material Cost 2-Chloro-6-fluorotoluene is a relatively inexpensive starting material.3-Chloro-5-fluoroaniline is a more specialized and thus more expensive starting material.[1][2]
Reagent Costs Utilizes common and relatively low-cost reagents like fuming nitric acid, sulfuric acid, and either iron powder or a catalytic amount of Pd/C.[3][4][5][6][7][8]Requires more expensive reagents such as protecting group reagents, strong organolithium bases (e.g., t-butyllithium), and a methylating agent.
Process Complexity Two straightforward, well-established reaction steps.Multi-step process involving protection, directed metalation, methylation, and deprotection, requiring stringent reaction conditions.
Scalability Both nitration and catalytic hydrogenation are highly scalable and commonly used in industrial processes.Directed ortho-metalation can be challenging to scale up due to the use of pyrophoric reagents and cryogenic temperatures.
Yield and Purity Potentially high yields can be achieved with optimized conditions. Purity of the final product is generally good after standard purification procedures.Overall yield is likely to be lower due to the multiple steps. Achieving high regioselectivity can be difficult, leading to purification challenges.
Safety and Environmental Involves the use of highly corrosive and oxidizing acids. Catalytic hydrogenation requires handling of flammable hydrogen gas. Metal-acid reduction generates significant metal waste.Involves the use of highly reactive and pyrophoric organolithium reagents.
Estimated Overall Cost Lower Higher

Visualizing the Synthetic Workflows

Route 1: Nitration and Reduction Workflow

Route 1 A 2-Chloro-6-fluorotoluene B Nitration (HNO3, H2SO4) A->B Step 1 C 3-Chloro-5-fluoro-2-methyl-1-nitrobenzene B->C D Reduction (e.g., H2, Pd/C) C->D Step 2 E 3-Chloro-5-fluoro-2-methylaniline D->E

Caption: Workflow for Route 1.

Route 2: Ortho-Methylation Workflow

Route 2 A 3-Chloro-5-fluoroaniline B Protection (e.g., Pivaloyl chloride) A->B Step 1 C Protected Aniline B->C D Directed Ortho-Metalation (t-BuLi) C->D Step 2 E Organolithium Intermediate D->E F Methylation (CH3I) E->F Step 3 G Methylated Intermediate F->G H Deprotection G->H Step 4 I 3-Chloro-5-fluoro-2-methylaniline H->I

Caption: Workflow for Route 2.

Conclusion and Recommendation

Based on this comparative analysis, Route 1, involving the nitration of 2-chloro-6-fluorotoluene followed by reduction, is the more economically viable and scalable approach for the synthesis of 3-chloro-5-fluoro-2-methylaniline. This route benefits from a more affordable starting material and utilizes well-established, robust chemical transformations that are amenable to industrial-scale production. While Route 2 presents an interesting academic challenge in regioselective synthesis, its reliance on a more expensive starting material, multiple steps, and challenging reaction conditions make it less attractive from a process chemistry and cost-analysis perspective.

Further optimization of Route 1 should focus on maximizing the regioselectivity of the nitration step to favor the formation of the desired 3-chloro-5-fluoro-2-methyl-1-nitrobenzene isomer and on developing an efficient and sustainable reduction protocol.

References

Click to expand
  • 2-Chloro-6-fluorotoluene - Grokipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • CN101985425A - Method for preparing 6-chloro-2-nitrotoluene - Google Patents. (n.d.).
  • Kinetics of 2-Chloro-6-Nitrotoluene Hydrogenation on Palladium/Carbon Catalyst without Inhibitors. (2013). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Preparation of 2-chloro-6-nitrotoluene - PrepChem.com. (n.d.). Retrieved January 30, 2026, from [Link]

  • What are some reliable methods of reducing 4-chloro-3-nitrotoluene? (2022). ResearchGate. Retrieved January 30, 2026, from [Link]

  • CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents. (n.d.).
  • 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • Nitrosylsulfuric Acid Prices, Trends, Index, News, Monitor and Demand - ChemAnalyst. (n.d.). Retrieved January 30, 2026, from [Link]

  • fluorotoluene import price | Zauba. (n.d.). Retrieved January 30, 2026, from [Link]

  • CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents. (n.d.).
  • Iron powder , 1 kg, CAS No. 7439-89-6 | Iron | Elements | Inorganic & Analytical Reagents. (n.d.). Retrieved January 30, 2026, from [Link]

  • Fuming Nitric Acid at ₹ 250/kg | HNO3 in Ambarnath | ID: 11322631633 - IndiaMART. (n.d.). Retrieved January 30, 2026, from [Link]

  • 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • Nitric Acid Price - Historical & Current - Intratec.us. (n.d.). Retrieved January 30, 2026, from [Link]

  • Sulfuric Acid 93% 66B Nsf - Univar Solutions. (n.d.). Retrieved January 30, 2026, from [Link]

  • Technical Grade 3-Chloro-4-Fluoroaniline (367-21-5) (C6H5ClFN), 96-98%, Solid. (n.d.). IndiaMART. Retrieved January 30, 2026, from [Link]

  • Sulfuric Acid Price - Historical & Current | Intratec.us. (n.d.). Retrieved January 30, 2026, from [Link]

  • Sulfuric Acid Price Index, Chart, Trend 2025 & Forecast - IMARC Group. (n.d.). Retrieved January 30, 2026, from [Link]

  • Nitric Acid, Red Fuming 90%+, 500mL - CP Lab Safety. (n.d.). Retrieved January 30, 2026, from [Link]

  • Palladium Alumina Catalyst - Hydrogenation Deoxygenation 0.02-5% Pd - Alibaba.com. (n.d.). Retrieved January 30, 2026, from [Link]

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Safety Operating Guide

3-Chloro-5-fluoro-2-methylaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for 3-Chloro-5-fluoro-2-methylaniline , a halogenated aromatic amine.

Advisory: As a Senior Application Scientist, I emphasize that this compound belongs to a chemical class (halogenated anilines) known for high aquatic toxicity and potential genotoxicity. Disposal must strictly adhere to Halogenated Organic Waste streams to prevent environmental release and ensure compliant high-temperature incineration.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the chemical identity and associated risks.[1] This compound is often used as a pharmaceutical intermediate (e.g., in antiviral drug synthesis).

Property Details Disposal Implication
Chemical Name 3-Chloro-5-fluoro-2-methylaniline
CAS Number 886761-87-1 (Primary) / 4863-91-6 (Related Analog)Use CAS for waste manifesting.
Molecular Formula C₇H₇ClFNHalogenated: Requires specific incineration.
Physical State Solid (typically off-white/brown crystals) or Liquid (if supercooled)Dictates solid vs. liquid waste stream.
Acidity/Basicity Weak Base (Aniline derivative)Incompatible with Acids (Exothermic reaction).
GHS Classification Acute Tox.[2][3][4][5][6] (Oral/Dermal/Inhal.), Aquatic ChronicP-List/U-List Consideration: Treat as highly toxic.

Waste Segregation Strategy (The "Why" & "How")

Scientific Rationale: Halogenated anilines must never be mixed with non-halogenated solvents (e.g., Acetone, Ethanol) in the main waste stream.

  • Cost/Efficiency: Halogenated waste requires higher temperature incineration (>1100°C) to prevent the formation of dioxins and furans. Mixing it with non-halogenated waste unnecessarily upgrades the disposal cost of the entire container.

  • Chemical Compatibility: As a weak base, it can react vigorously with strong acids or oxidizers, leading to container pressurization.

Waste Stream Decision Tree

WasteSegregation Start Waste Generation: 3-Chloro-5-fluoro-2-methylaniline StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure substance, gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquor, reaction mix) StateCheck->Liquid Liquid/Solution StreamA STREAM A: Solid Hazardous Waste (Double Bagged) Solid->StreamA Segregate HalogenCheck Is it dissolved in Halogenated Solvent? Liquid->HalogenCheck StreamB STREAM B: Halogenated Organic Solvents (High BTU Incineration) HalogenCheck->StreamB Yes (DCM, Chloroform) HalogenCheck->StreamB No (Methanol, Ethyl Acetate)* *Force to Stream B due to Solute StreamC STREAM C: Toxic Aqueous Waste (If aqueous extraction) HalogenCheck->StreamC Aqueous Layer

Figure 1: Decision logic for segregating halogenated aniline waste. Note that the solute's chemistry dictates the stream classification.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Chemical & Contaminated Debris)

Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup materials.

  • Primary Containment: Place the solid material into a clear, chemically resistant plastic bag (polyethylene).

  • Double Bagging: Seal the primary bag and place it inside a second bag. This "double containment" prevents contamination of the outer waste drum.

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: Write "3-Chloro-5-fluoro-2-methylaniline" (Do not use abbreviations).

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Storage: Store in the Solid Hazardous Waste drum. Ensure the drum lid is clamped shut when not in use.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, rotavap residues.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container. Do not use metal cans (corrosion risk from potential hydrolysis of halogens).

  • pH Check: If the waste solution is acidic (e.g., from a reaction workup), neutralize it to pH 6–9 using Sodium Bicarbonate before adding to the organic waste container. Rationale: Prevents acid-catalyzed degradation and heat generation in the waste drum.

  • Transfer: Pour into the container designated "Halogenated Organic Solvents" .

    • Crucial: Even if the solvent is Methanol (non-halogenated), the presence of the dissolved halogenated aniline classifies the entire volume as halogenated waste.

  • Triple Rinse: When the original reagent bottle is empty, triple rinse it with a compatible solvent (e.g., dichloromethane). Add the rinsate to the Halogenated Waste container.

  • Defacing: Deface the label of the empty bottle and discard the bottle in the glass trash (or chemically contaminated glass bin, depending on facility rules).

Emergency Response: Spill Cleanup

Pre-requisite: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles. Use a full-face respirator if powder is fine/dusty.

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid vs Liquid) Spill->Assess SolidSpill Solid/Powder Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill ActionSolid 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag SolidSpill->ActionSolid ActionLiquid 1. Cover with Absorbent Pads 2. Do NOT use water initially LiquidSpill->ActionLiquid Clean Clean Surface with Soap & Water ActionSolid->Clean ActionLiquid->Clean Dispose Dispose as Hazardous Solid Waste Clean->Dispose

Figure 2: Operational workflow for containing and cleaning spills of halogenated anilines.

Regulatory & Compliance (RCRA/EPA)

In the United States, this disposal process is governed by the Resource Conservation and Recovery Act (RCRA) .

  • Waste Characterization: While 3-Chloro-5-fluoro-2-methylaniline may not be explicitly "P-listed" or "U-listed" by name in 40 CFR 261.33, it must be characterized by its toxicity.

  • Generator Status: You are responsible for "Cradle-to-Grave" tracking. Ensure your waste manifest explicitly lists "Halogenated Organic Liquids" or "Toxic Solids, Organic, N.O.S." (Not Otherwise Specified).

  • Incompatibility Alert:

    • Oxidizers: Keep away from Nitric Acid, Peroxides, and Permanganates. Reaction leads to rapid oxidation and fire.

    • Acids: Reaction with strong acids forms anilinium salts, which are often more water-soluble and bioavailable, altering the environmental risk profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Sources

Mastering the Safe Handling of 3-Chloro-5-fluoro-2-methylaniline: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

The foundational principle of our safety protocol is the "Hierarchy of Controls," which prioritizes engineering and administrative controls to minimize direct exposure. Personal Protective Equipment (PPE) serves as the critical final barrier between you and the chemical. This guide will focus on the correct selection, use, and disposal of PPE.

Hazard Analysis: Understanding the Risk Profile

Substituted anilines as a class of compounds present significant health risks. Based on the hazard classifications of analogous compounds such as 3-Chloro-2-methylaniline and 3-Chloro-5-methylaniline, we must assume that 3-Chloro-5-fluoro-2-methylaniline is hazardous.[1][2]

The primary routes of exposure are inhalation, skin contact, and eye contact. The anticipated hazards include:

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4]

  • Skin Irritation/Corrosion: Can cause skin irritation.[1][2]

  • Serious Eye Damage: Poses a risk of serious eye irritation or damage.[1][2][4]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][2]

The following table summarizes the hazard statements for a closely related compound, 3-Chloro-2-methylaniline, which will inform our PPE selection.

Hazard ClassificationGHS Hazard StatementSource
Acute oral toxicityH302: Harmful if swallowed[4]
Acute dermal toxicityH311: Toxic in contact with skin[4]
Skin Corrosion/IrritationH315: Causes skin irritation[2][5]
Serious Eye Damage/IrritationH318: Causes serious eye damage[4]
Specific target organ toxicityH373: May cause damage to organs through prolonged or repeated exposure[2][4]
The Core of Protection: Selecting the Right PPE

Your PPE is your personal defense system. Its selection must be deliberate and based on a thorough risk assessment of the procedures you are performing.

Before detailing PPE, it is crucial to emphasize that PPE is used in conjunction with, not as a replacement for, more effective control measures.

  • Engineering Controls: Always handle 3-Chloro-5-fluoro-2-methylaniline in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] This is the most effective way to control inhalation exposure.

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this chemical. Do not eat, drink, or smoke in the laboratory.[1][4] Ensure all users are trained on the hazards and handling procedures.

The following table outlines the minimum PPE requirements for handling 3-Chloro-5-fluoro-2-methylaniline.

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Safety goggles with side shields or a full-face shield.EN 166 or ANSI Z87.1Protects against splashes and vapors, preventing serious eye damage.[5] A face shield may be required for procedures with a high splash risk.
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).EN ISO 374-1Prevents dermal absorption, which is a primary route of toxicity for aromatic amines.[6] Double gloving is recommended.
Body Laboratory coat or chemical-resistant suit.N/AProtects skin from accidental splashes and contamination of personal clothing.[7]
Respiratory Air-purifying respirator with appropriate cartridges.NIOSH (US) or EN 14387 (EU)Required when working outside a fume hood or during spill cleanup to prevent inhalation of harmful vapors.[6]
Step-by-Step Procedures for Donning and Doffing PPE

The effectiveness of PPE is contingent on its correct use. The following workflow illustrates the proper sequence for putting on and taking off your protective gear to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Eye/Face Protection don2->don3 don4 4. Gloves (over cuffs) don3->don4 doff1 1. Gloves (peel off) don4->doff1 Perform Work doff2 2. Lab Coat (turn inside out) doff1->doff2 doff3 3. Eye/Face Protection doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: Workflow for donning and doffing PPE to minimize exposure.

Emergency Response: Immediate Actions

In the event of an exposure, immediate and correct first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing.[2][3] Seek medical attention if irritation persists.[8]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[5][9] Rinse the mouth with water and seek immediate medical attention.[1][9]

The following decision tree outlines the immediate steps to take in an emergency.

Emergency_Response cluster_exposure cluster_actions start Exposure Event skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion wash_skin Remove contaminated clothing. Wash with soap and water for 15 min. skin->wash_skin flush_eyes Flush with water for 15 min. Lift eyelids. eye->flush_eyes fresh_air Move to fresh air. Keep comfortable. inhalation->fresh_air rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth end Seek Immediate Medical Attention wash_skin->end flush_eyes->end fresh_air->end rinse_mouth->end

Caption: Emergency first aid procedures for exposure.

Disposal Plan: Managing Contaminated Materials

All disposable PPE and materials contaminated with 3-Chloro-5-fluoro-2-methylaniline must be treated as hazardous waste.

  • Collection: Place all contaminated items (gloves, wipes, etc.) in a dedicated, sealed, and clearly labeled hazardous waste container.[1][5]

  • Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal service, in accordance with all local, state, and federal regulations.[1][2]

By adhering to these rigorous safety protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and excellence in the laboratory.

References

  • Carl ROTH. Safety Data Sheet for 3-Chloroaniline. [Link]

  • Carl ROTH. Safety Data Sheet for 3-Chloro-4-fluoroaniline. [Link]

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). Personal protective equipment when handling plant protection products. [Link]

  • General Partition. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]

  • PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. [Link]

  • Chemical Hazards Emergency Medical Management (CHEMM). Personal Protective Equipment (PPE). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.